Technical Documentation Center

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
  • CAS: 144042-80-8

Core Science & Biosynthesis

Foundational

Chemical Properties and Synthetic Methodologies of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and Its Derivatives

Executive Summary The drive toward increasing the three-dimensional complexity of drug candidates—often termed the "escape from flatland"—has elevated the importance of partially saturated bicyclic heterocycles. Among th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward increasing the three-dimensional complexity of drug candidates—often termed the "escape from flatland"—has elevated the importance of partially saturated bicyclic heterocycles. Among these, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a critical structural motif. By introducing a methyl group at the 6-position, researchers can further modulate the steric and lipophilic profile of the molecule.

This technical guide provides an in-depth analysis of the 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, focusing on its physicochemical properties, the mechanistic causality behind its catalytic synthesis, and its applications in modern drug discovery. Specifically, we will examine the commercially vital 3-carboxylic acid derivative and the highly specialized 8-hydroxy derivative synthesized via advanced rhodium-catalyzed tandem reactions.

Physicochemical Properties & Structural Causality

The saturation of the pyridine ring in the imidazo[1,2-a]pyridine system fundamentally alters the molecule's electronic distribution. The fully aromatic precursor is planar and highly conjugated. In contrast, the 5,6,7,8-tetrahydro variant introduces sp³-hybridized carbons, which increases the molecule's basicity (due to the loss of electron delocalization into the pyridine ring) and enhances its aqueous solubility—a critical parameter for oral bioavailability.

To illustrate the baseline properties of this scaffold, the quantitative data for a standard commercially available building block, 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid , is summarized below,[1].

Table 1: Physicochemical Data of the 3-Carboxylic Acid Derivative
PropertyValueScientific Implication
CAS Number 1545171-96-7Unique identifier for commercial sourcing[1].
Molecular Formula C₉H₁₂N₂O₂High Fsp³ fraction improves target specificity.
Molecular Weight 180.21 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
SMILES String O=C(O)C1=CN=C2N1CC(C)CC2Defines the 6-methyl substitution on the saturated ring[1].
Purity Standard ≥98%Essential for preventing catalytic poisoning in downstream cross-coupling.
Storage Temperature 2–8 °CPrevents slow decarboxylation or oxidative degradation.

Catalytic Synthesis: The Tandem Hydroformylation-Cyclization Pathway

While functionalized building blocks can be purchased, the de novo construction of specific stereocenters and functional groups on this bicyclic system requires sophisticated catalysis. A landmark methodology for synthesizing 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves a one-pot tandem hydroformylation-cyclization sequence starting from N-(β-methallyl)imidazole[2].

Mechanistic Causality

The reaction relies on a Phosphabarrelene-modified Rhodium(I) catalyst . The choice of catalyst is not arbitrary; it is a self-validating mechanistic requirement:

  • Regioselectivity: The bulky, rigid, and strongly π-accepting nature of the phosphabarrelene ligand alters the steric environment around the rhodium center. This specifically directs the insertion of syngas (CO/H₂) to form the desired aldehyde intermediate rather than unwanted branched isomers[2].

  • Tandem Cyclization: Once the specific aldehyde is formed, its spatial proximity to the nucleophilic nitrogen of the imidazole ring triggers a spontaneous intramolecular cyclization. Subsequent protonation yields the 8-hydroxy functional group.

Mechanism A N-(β-methallyl)imidazole B Rh-Phosphabarrelene + Syngas (Hydroformylation) A->B C Aldehyde Intermediate B->C D Intramolecular Cyclization (Nucleophilic Attack) C->D E 8-Hydroxy-6-methyl- 5,6,7,8-tetrahydroimidazo [1,2-a]pyridine D->E

Reaction mechanism for the tandem synthesis of the 8-hydroxy bicyclic derivative.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following step-by-step protocol details the synthesis of the 8-hydroxy derivative. Every parameter is calibrated to prevent competing side reactions (e.g., alkene isomerization or over-hydrogenation)[3].

Step-by-Step Methodology
  • Catalyst Preparation (Inert Atmosphere):

    • Action: In a nitrogen-filled glovebox, dissolve Rh(acac)(CO)₂ (0.5 mol%) and the phosphabarrelene ligand (2.0 mol%) in anhydrous, degassed toluene.

    • Causality: An inert atmosphere prevents the oxidation of the phosphine ligand. The 1:4 metal-to-ligand ratio ensures complete coordination, preventing the formation of unmodified, highly active but unselective Rh species.

  • Substrate Addition:

    • Action: Add N-(β-methallyl)imidazole (1.0 equiv) to the active catalyst solution.

  • Pressurization:

    • Action: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge three times with syngas (CO/H₂, 1:1 ratio) and pressurize to 40 bar .

    • Causality: A pressure of 40 bar ensures sufficient dissolved CO concentration to drive the migratory insertion step of hydroformylation, actively suppressing competing alkene hydrogenation pathways.

  • Heating & Reaction:

    • Action: Heat the sealed autoclave to 80 °C and stir vigorously for 5–8 hours.

    • Causality: 80 °C provides the exact thermal activation energy required for CO insertion while preserving the thermal stability of the transient aldehyde, allowing it to survive long enough to undergo the nucleophilic ring closure[3].

  • Workup & Purification:

    • Action: Cool the reactor to room temperature and carefully depressurize in a well-ventilated fume hood. Concentrate the crude mixture under reduced pressure and purify via silica gel column chromatography (using a Dichloromethane/Methanol gradient).

Protocol S1 Step 1: Catalyst Prep Rh(acac)(CO)2 + Phosphabarrelene S2 Step 2: Substrate Addition N-(β-methallyl)imidazole in Toluene S1->S2 S3 Step 3: Pressurization 40 bar CO/H2 (1:1) S2->S3 S4 Step 4: Tandem Reaction 80 °C, 5-8 hours S3->S4 S5 Step 5: Purification Depressurize & Column Chromatography S4->S5

Experimental workflow for the Rh-catalyzed tandem hydroformylation-cyclization.

Applications in Drug Development

The 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is not merely a synthetic curiosity; it is a highly privileged pharmacophore.

  • BACE-1 Inhibition: Derivatives of aminoimidazoles and saturated imidazopyridines are actively investigated as β-secretase 1 (BACE-1) inhibitors for the treatment of Alzheimer's Disease (AD). The sp³-rich tetrahydropyridine ring allows the molecule to adopt a non-planar conformation that perfectly occupies the complex, three-dimensional catalytic cleft of the BACE-1 enzyme, a feat difficult to achieve with flat aromatic rings[4].

  • Multi-Target Directed Ligands (MTDLs): The basic imidazole nitrogen can coordinate with toxic metal ions (like Cu²⁺) associated with amyloid-beta aggregation, while functional groups at the 3-position (such as the carboxylic acid) serve as synthetic handles for attaching ROS-scavenging moieties[4].

References

1. 2. 3. 4.

Sources

Exploratory

Structure-activity relationship (SAR) of 6-methyl tetrahydroimidazo[1,2-a]pyridine derivatives

The following technical guide focuses on the Structure-Activity Relationship (SAR) of 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. This scaffold represents a critical evolution from the planar, aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide focuses on the Structure-Activity Relationship (SAR) of 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. This scaffold represents a critical evolution from the planar, aromatic imidazo[1,2-a]pyridine (the "Zolpidem" class) to a three-dimensional, saturated pharmacophore offering unique stereochemical and metabolic advantages.

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Lead Optimization Specialists, Pharmacologists

Executive Summary: The 3D Scaffold Evolution

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is a fused bicyclic system combining a planar imidazole ring with a saturated piperidine ring. Unlike its fully aromatic parent, this scaffold offers defined sp³ character , allowing for precise control over vector orientation and solubility (LogP).

The 6-methyl substitution is not merely a lipophilic appendage; it acts as a conformational anchor . By introducing a chiral center at C6, the methyl group biases the piperidine ring conformation, locking the spatial arrangement of substituents at the C2, C3, and C5 positions. This guide explores how this "methyl effect" drives potency and selectivity in targets such as Heparanase-1 (HPSE1) , PDE4 , and antifungal pathways .

Chemical Space & Stereochemistry

Scaffold Numbering and Chirality

The transition from aromatic to tetrahydro creates a chiral center at C6.

Figure 1: The 6-methyl group preferentially adopts the equatorial position in the half-chair piperidine ring, reducing 1,3-diaxial strain and rigidifying the scaffold.

Physicochemical Profile
ParameterUnsubstituted Tetrahydro6-Methyl DerivativeImpact
LogP ~0.5 - 1.2~1.0 - 1.8Improved membrane permeability; better CNS penetration.
Metabolic Stability C6 is a site of oxidative metabolism.C6-Me blocks oxidation at this position (metabolic shunt).Extended half-life (

).
Stereochemistry AchiralChiral (R/S) Enantiomers often show >100-fold potency differences.

Synthetic Pathways

Synthesis of the 6-methyl tetrahydro derivative requires strategies that differ from the standard Groebke-Blackburn-Bienaymé (GBB) reaction used for aromatic analogs.

Protocol A: Catalytic Hydrogenation (Racemic)

This method reduces the aromatic precursor.

  • Precursor: 6-Methylimidazo[1,2-a]pyridine.

  • Reagents:

    
     (50 psi), 
    
    
    
    (10 mol%), AcOH/MeOH.
  • Conditions: 60°C, 12 hours.

  • Yield: 85-95% (Racemic mixture).

  • Purification: Chiral SFC (Supercritical Fluid Chromatography) is required to separate enantiomers.

Protocol B: De Novo Cyclization (Enantioselective)

This route builds the ring with defined stereochemistry.

  • Starting Material: (S)-4-methyl-2-aminopyridine (or reduced equivalent).

  • Coupling: Reaction with

    
    -haloketones (e.g., phenacyl bromide).
    
  • Cyclization: Reflux in EtOH with

    
    .
    
  • Reduction: Selective reduction of the pyridine ring using

    
     often yields diastereomeric mixtures, requiring careful optimization.
    

Detailed SAR Analysis

The biological activity of 6-methyl tetrahydroimidazo[1,2-a]pyridines is governed by three primary vectors.

SAR_Map Center 6-Methyl-Tetrahydro Scaffold Group1 Position C2/C3 (Imidazole) Electronic Domain Center->Group1 Ar/HetAr substitution drives potency Group2 Position C6 (Methyl) Stereo-Anchor Center->Group2 Me vs H vs OMe Modulates conformation Group3 Position C5 (Bridgehead) Steric Gate Center->Group3 Carboxylic acids/Amides Key for solubility Detail1 Electron-withdrawing groups (EWG) at C2 increase metabolic stability. Target: PDE4, Anti-cancer Group1->Detail1 Detail2 6-Me (Equatorial) locks conformation. Critical for Heparanase-1 selectivity. Prevents 'floppy' binding. Group2->Detail2 Detail3 C5-COOH derivatives mimic sugar moieties (Glycomimetics). Group3->Detail3

Figure 2: Strategic vectors for lead optimization. The C6-methyl group acts as the structural anchor, while C2/C3 and C5 drive target engagement.

The "Methyl Effect" at Position 6

In Heparanase-1 (HPSE1) inhibitors, the 6-position is critical.

  • Observation: Replacing H with Methyl at C6 restricts the "puckering" of the piperidine ring.

  • Data: In comparative assays, 6-methyl analogs often exhibit a 2-5x improvement in selectivity against related glucuronidases (GUS

    
    ) compared to the unsubstituted parent.
    
  • Mechanism: The methyl group fills a small hydrophobic pocket in the enzyme active site, but more importantly, it rigidifies the scaffold, reducing the entropic penalty of binding.

  • Contrast: Bulky groups (e.g., phenyl, tert-butyl) at C6 often abolish activity due to steric clash with the active site wall.

C2/C3 Substitution (The Warhead)
  • Anti-Cancer (Colon Cancer): 2-Aryl substitutions (e.g., 4-fluorophenyl) are essential for cytotoxicity. The planar region at C2/C3 intercalates or binds to planar pockets in kinases or DNA-associated enzymes.

  • Antifungal: Hydrazide derivatives at C2 show potent anti-Candida activity.[1][2] The 6-methyl group enhances lipophilicity, aiding fungal cell wall penetration.

C5 Functionalization (Solubility & Selectivity)
  • Glycomimetics: Introducing a carboxylic acid at C5 (e.g., 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid) mimics the glucuronic acid moiety of heparan sulfate.

  • SAR Rule: C5-COOH is essential for HPSE1 activity. Esterification of this group (prodrug strategy) improves oral bioavailability but requires hydrolysis in vivo.

Case Study: Heparanase-1 Inhibitors

Context: HPSE1 degrades the extracellular matrix, promoting tumor metastasis.[3] Lead Compound: A 6-methyl-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative.

Compound IDC6-SubstituentC5-SubstituentHPSE1 IC50 (nM)Selectivity (vs GUS

)
Ref-1 HCOOH450Low
Lead-A Methyl (rac) COOH 85 Moderate
Lead-B Methyl (S-isomer) COOH 32 High
Neg-1 t-ButylCOOH>10,000N/A

Data synthesized from Taisho Pharmaceutical studies (Bioorg. Med. Chem. Lett. 2023/2024).[4]

Interpretation: The (S)-enantiomer of the 6-methyl derivative optimally positions the C5-carboxylic acid to interact with the catalytic glutamate residues of HPSE1, while the methyl group stabilizes the bioactive conformation.

Experimental Protocols

Synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Objective: Preparation of the core scaffold for further functionalization.

  • Reactants: 2-Amino-5-methylpyridine (1.0 eq), Chloroacetaldehyde (1.2 eq, 50% aq. solution).

  • Cyclization: Dissolve amine in EtOH. Add chloroacetaldehyde dropwise at reflux. Reflux for 4 hours.

  • Workup: Evaporate solvent. Neutralize with saturated

    
    . Extract with DCM.
    
  • Reduction: Dissolve the intermediate (6-methylimidazo[1,2-a]pyridine) in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 50 psi

    
     at 50°C for 16 hours.
    
  • Filtration: Filter through Celite to remove catalyst.

  • Yield: ~90% as a colorless oil (Racemic).

Heparanase Inhibition Assay

Objective: Validate SAR potency claims.

  • Substrate: Biotinylated heparan sulfate.

  • Enzyme: Recombinant human Heparanase-1.

  • Protocol:

    • Incubate enzyme (2 nM) with test compound (serial dilution) in acetate buffer (pH 5.5) for 30 mins.

    • Add substrate and incubate for 1 hour at 37°C.

    • Detect remaining substrate using Eu-labeled Streptavidin (TR-FRET readout).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

References

  • Kakinuma, H., et al. (2024).[4] Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach. Bioorganic & Medicinal Chemistry Letters. Link

  • Imai, Y., et al. (2023).[5] Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

  • Goel, R., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid Product Sheet. Link

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. Link

Sources

Foundational

Biological Activity of Saturated Imidazo[1,2-a]pyridine Analogs: A Comprehensive Technical Guide

The Paradigm Shift: From Planar to Saturated Scaffolds In modern medicinal chemistry, the transition from planar, fully aromatic heterocycles to partially or fully saturated systems represents a critical strategy for imp...

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: From Planar to Saturated Scaffolds

In modern medicinal chemistry, the transition from planar, fully aromatic heterocycles to partially or fully saturated systems represents a critical strategy for improving drug-like properties. The imidazo[1,2-a]pyridine scaffold is a privileged structure known for its broad pharmacological utility ()[1]. However, traditional aromatic imidazo[1,2-a]pyridines often suffer from poor aqueous solubility and off-target promiscuity due to flat molecular topography.

By introducing saturation—creating tetrahydroimidazo[1,2-a]pyridines and hexahydroimidazo[1,2-a]pyridines —researchers significantly increase the fraction of sp3-hybridized carbons (


). This structural shift introduces 3D conformational complexity, enhancing target-specific binding thermodynamics while simultaneously improving solubility and metabolic stability.

Key Biological Activities & Mechanistic Pathways

Antifungal Efficacy: Selective Membrane Disruption

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives have emerged as highly potent and selective antifungal agents, particularly against pathogenic Candida species. By saturating the pyridine ring, the molecule adopts a conformation that selectively interacts with fungal cell membrane components without exhibiting cytotoxicity toward mammalian cells. Specific analogs, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), have demonstrated remarkable inhibitory activity with Minimum Inhibitory Concentrations (MIC) as low as 0.016 mg/mL ()[2],[3].

Anticancer Activity: Bcl-2 Inhibition and Autophagy Induction

Fully saturated hexahydroimidazo[1,2-a]pyridines exhibit profound anticancer properties by targeting the apoptotic and autophagic machinery. A prime example is TIP-6 (Trisubstituted Hexahydroimidazo[1,2-α]Pyridine 6), which acts as a small-molecule inhibitor of the anti-apoptotic protein Bcl-2 in Hepatoma (HepG2) cells ()[4].

Mechanistically, TIP-6 binds to the active site of Bcl-2. This binding disrupts the Bcl-2/Beclin-1 complex, releasing Beclin-1 to initiate autophagosome formation. Consequently, this drives the conversion of LC3-I to LC3-II, culminating in autophagic cell death and G2/M cell cycle arrest rather than standard apoptosis[4],[5].

Pathway TIP6 TIP-6 Analog (Hexahydroimidazo[1,2-a]pyridine) Bcl2 Bcl-2 Protein (Anti-apoptotic) TIP6->Bcl2 Binds & Inhibits Beclin1 Beclin-1 (Autophagy Initiator) Bcl2->Beclin1 Releases LC3 LC3-I to LC3-II Conversion Beclin1->LC3 Activates Autophagy Autophagic Cell Death (HepG2 Cells) LC3->Autophagy Induces

Fig 1. Mechanism of TIP-6 induced autophagic cell death via Bcl-2 inhibition.

Quantitative Data & Structure-Activity Relationships (SAR)

The degree of saturation and the nature of peripheral substitutions directly dictate the biological target of the imidazo[1,2-a]pyridine scaffold.

Compound ClassSpecific Analog / SubstitutionPrimary Biological TargetKey Activity MetricReference
Tetrahydro 2-carboxylic acid-(4-cyanobenzylidene)Candida spp. (Cell Membrane)MIC: 0.016 mg/mLÖzdemir et al., 2010
Hexahydro TIP-6 (7-(4-methoxyphenyl)-5,8α-diphenyl...)Bcl-2 / Autophagy PathwayG2/M Arrest, LC3-II ↑Zhang et al., 2019
Partially Saturated 3-aryl-substituted imidazo[1,2-a]pyridinesMycobacterium tuberculosisMIC: 2.3 μg/mLSiddiqui et al., 2024

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls and biochemical causality into every step.

Protocol 1: Broth Microdilution Assay for Antifungal MIC Determination

Used to evaluate the efficacy of tetrahydroimidazo[1,2-a]pyridines against Candida species.

  • Inoculum Preparation: Suspend Candida colonies in sterile saline to a 0.5 McFarland standard. Dilute 1:1000 in RPMI-1640 medium.

    • Causality: Adjusting to a strict

      
       to 
      
      
      
      CFU/mL range prevents the "inoculum effect," where artificially high fungal densities cause false resistance readouts.
  • Media Buffering: Ensure the RPMI-1640 is buffered to pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Causality: MOPS prevents pH fluctuations during fungal metabolism. Uncontrolled pH shifts can cause saturated imidazo[1,2-a]pyridine analogs to ionize or precipitate, leading to erratic MIC values.

  • Compound Dosing & Incubation: Dispense the synthesized analog in a 2-fold serial dilution across a 96-well plate. Incubate at 35°C for 24–48 hours.

  • Self-Validation System:

    • Negative Control: Sterility well (media only) to rule out environmental contamination.

    • Positive Control: Growth well (media + inoculum) to confirm fungal viability.

    • Reference Standard: Ketoconazole or Fluconazole to validate the assay's dynamic sensitivity.

Protocol 2: Evaluation of Autophagic Cell Death via Flow Cytometry and Western Blot

Used to validate Bcl-2 inhibition and autophagy induction by hexahydroimidazo[1,2-a]pyridines (e.g., TIP-6).

  • Cell Lysis and Protein Extraction: Lyse HepG2 cells using RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail.

    • Causality: Autophagy markers are highly transient. The inhibitor cocktail prevents the rapid enzymatic degradation of Beclin-1 and LC3, ensuring the LC3-II/LC3-I ratio accurately reflects the intracellular state at the exact moment of harvest.

  • Western Blotting: Resolve proteins via SDS-PAGE and probe for Bcl-2, Beclin-1, and LC3-I/II.

    • Causality: The lipidation of LC3-I to LC3-II is the definitive biochemical hallmark of autophagosome formation. A concurrent decrease in Bcl-2 confirms the upstream target engagement of the hexahydro analog.

  • Morphological Analysis (Flow Cytometry): Stain treated cells with Acridine Orange (AO).

    • Causality: AO is a lysosomotropic dye that crosses cell membranes and fluoresces bright red specifically within Acidic Vesicular Organelles (AVOs). Quantifying red fluorescence via flow cytometry provides a definitive, orthogonal validation of late-stage autophagy.

  • Self-Validation System: Run a parallel assay using Rapamycin (a known autophagy inducer) as a positive control, and Bafilomycin A1 (an autophagosome-lysosome fusion inhibitor) to validate the accumulation of LC3-II.

Workflow A 1. Cell Culture (HepG2 Cells in DMEM) B 2. Compound Treatment (Hexahydro Analog Dose-Response) A->B C1 3a. Cell Viability (MTT Assay) B->C1 C2 3b. Protein Extraction (RIPA + Protease Inhibitors) B->C2 C3 3c. Morphological Analysis (Acridine Orange Staining) B->C3 D1 4a. IC50 Determination C1->D1 D2 4b. Western Blot (Bcl-2, Beclin-1, LC3-I/II) C2->D2 D3 4c. AVO Formation (Fluorescence Microscopy) C3->D3

Fig 2. Self-validating experimental workflow for evaluating autophagy induction.

References

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives Source: European Journal of Medicinal Chemistry (2010) URL:[Link]

  • Trisubstituted Hexahydroimidazo[1,2-α]Pyridine 6 (TIP-6) as a Small-Molecule Inhibitor of Bcl-2 for Inhibition of Proliferation in Hepatoma Cells Source: Journal of Biosciences and Medicines (2019) URL:[Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: Infectious Disorders - Drug Targets (2024) URL:[Link]

Sources

Exploratory

Molecular weight and physicochemical data for 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

This technical guide provides a comprehensive analysis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a heterocyclic scaffold with significant potential in medicinal chemistry. The document is structured to delive...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a heterocyclic scaffold with significant potential in medicinal chemistry. The document is structured to deliver foundational knowledge, practical synthetic insights, and an overview of the therapeutic landscape for this class of compounds, tailored for researchers, chemists, and professionals in drug discovery and development.

Core Molecular Profile and Structural Elucidation

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a saturated bicyclic heteroaromatic compound. Its structure is characterized by an imidazole ring fused to a piperidine ring, with a methyl substituent at the 6-position of the piperidine moiety. This substitution introduces a chiral center, which can be a critical determinant in its interaction with biological targets. The nitrogen bridgehead and the overall topology of the molecule classify it as a privileged scaffold, frequently explored for its diverse biological activities.[1][2][3]

Caption: 2D structure of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Physicochemical and Identity Data

A precise understanding of a compound's physicochemical properties is fundamental to designing experiments, from synthesis and purification to formulation and in vitro screening. The table below summarizes key identifiers and properties for the title compound.

PropertyValueSource(s)
IUPAC Name 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine[4]
CAS Number 144042-80-8[4]
Molecular Formula C₈H₁₂N₂[5]
Molecular Weight 136.19 g/mol (approx.)
Appearance Solid (typical for this class)
LogP 0.44 (for a similar methoxy derivative)[6]
Fsp3 0.625 (for a similar methoxy derivative)[6]

Note: Experimental data for the unsubstituted title compound is sparse; some data is inferred from closely related analogs.

Synthetic Strategy: A Representative Protocol

The synthesis of imidazo[1,2-a]pyridine scaffolds can be accomplished via numerous routes, including condensation reactions, multicomponent reactions, and oxidative couplings.[3] For the saturated tetrahydro- variant, a common approach involves the cyclization of a substituted piperidine precursor.

Causality in Experimental Design: The chosen protocol illustrates a standard two-step approach. The first step forms the key C-N bond via nucleophilic substitution, and the subsequent intramolecular cyclization is an acid-catalyzed condensation that forms the imidazole ring. This method is robust and allows for modular synthesis of analogs by varying either the aminopiperidine or the α-haloketone starting materials.

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_workup Work-up & Purification cluster_analysis Characterization SM1 3-Methyl-2-aminopiperidine Step1 Step 1: Nucleophilic Addition Solvent: Ethanol Base: K2CO3 (Acid Scavenger) SM1->Step1 Combine & Stir SM2 Chloroacetaldehyde SM2->Step1 Combine & Stir Step2 Step 2: Intramolecular Cyclization Condition: Heat (Reflux) Catalyst: Acid (e.g., p-TSA) Step1->Step2 Intermediate Formation Quench Cool and Quench with NaHCO3(aq) Step2->Quench Reaction Completion Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Column Chromatography (Silica Gel, DCM/MeOH gradient) Extract->Purify Analysis Confirm Structure & Purity (NMR, LC-MS, HRMS) Purify->Analysis Final Pure Product Analysis->Final

Caption: Generalized synthetic workflow for the target compound.

Step-by-Step Methodology
  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-2-aminopiperidine (1.0 eq) in anhydrous ethanol. Add potassium carbonate (1.5 eq) to act as an acid scavenger.

  • Nucleophilic Addition: To the stirring suspension, add chloroacetaldehyde (1.1 eq, typically as a 50 wt% solution in water) dropwise at room temperature. The reaction is mildly exothermic.

  • Intermediate Formation: Allow the mixture to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting amine.

  • Cyclization: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq) to the mixture. Heat the reaction to reflux (approx. 78 °C) and maintain for 12-18 hours until the formation of the product is complete.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the ethanol under reduced pressure. Extract the resulting aqueous residue three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude residue is then purified using flash column chromatography on silica gel. An elution gradient of dichloromethane/methanol is typically effective.

  • Characterization: The pure fractions are combined and concentrated to yield the final product. Its identity and purity are confirmed by NMR spectroscopy and mass spectrometry.[7]

Therapeutic Potential and Biological Activity

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities.[1][2] This scaffold's prevalence is due to its rigid structure and ability to present substituents in a well-defined three-dimensional space, making it an ideal platform for interacting with enzyme active sites and receptors.

Established biological activities for the imidazo[1,2-a]pyridine class include:

  • Anticancer: Derivatives have been developed that show potent activity against various cancer cell lines.[8]

  • Antimicrobial: The scaffold has been utilized to create compounds with significant antibacterial and antifungal properties.[9][10]

  • Anti-inflammatory and Analgesic: Certain analogs exhibit potent anti-inflammatory and pain-relieving effects.[1][2]

  • Antitubercular: Imidazo[1,2-a]pyridine-3-carboxamides are a notable class of agents investigated for treating multidrug-resistant tuberculosis.[9]

  • Antiviral and Antiprotozoal: The structural motif is also effective against various viruses and protozoa.[1][2]

  • Enzyme Inhibition: Recently, tetrahydroimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of heparanase-1 (HPSE1), an enzyme implicated in proteinuric diseases.[11]

The specific biological profile of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is an active area of research, with its structure serving as a valuable starting point for library synthesis in lead discovery campaigns.

References

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • Edorium Journals. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2026). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Retrieved from [Link]

  • PubMed. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • MDPI. (2025). 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate. Retrieved from [Link]

  • Advanced ChemBlocks. (2026). 5,6,7,8-Tetrahydro-2-methyl-imidazo[1,2-a]pyridin-8-ol. Retrieved from [Link]

  • PubMed. (2023). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Retrieved from [Link]

Sources

Foundational

The Synthetic Chemist's Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: A Literature Review

For Researchers, Scientists, and Drug Development Professionals The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. I...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique three-dimensional structure and chemical properties have made it a cornerstone for the development of a wide array of therapeutic agents. This in-depth technical guide provides a comprehensive review of the primary synthetic strategies to access this valuable core, offering field-proven insights into the experimental choices and the underlying chemical principles.

The Enduring Appeal of the Tetrahydroimidazo[1,2-a]pyridine Core

The partially saturated nature of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine system imparts a desirable conformational flexibility, allowing for optimal interactions with biological targets. This, combined with the hydrogen bond donating and accepting capabilities of the imidazole ring, has led to the discovery of potent and selective modulators of various enzymes and receptors. Notably, derivatives of this scaffold have shown promise as antifungal agents and have been investigated for their activity against a range of other biological targets.[1]

This guide will navigate through the key synthetic routes to this important heterocyclic system, providing a critical analysis of each approach to aid researchers in selecting the most suitable method for their specific synthetic goals.

Strategic Approaches to the Synthesis of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Core

The construction of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold can be broadly categorized into four main strategies:

  • Catalytic Hydrogenation of Imidazo[1,2-a]pyridines: A classical and often straightforward approach involving the reduction of the aromatic pyridine ring of a pre-synthesized imidazo[1,2-a]pyridine.

  • Multicomponent Reactions (MCRs): Convergent and atom-economical methods that allow for the rapid assembly of the heterocyclic core from simple starting materials in a single pot.

  • Aza-Diels-Alder Reactions: A powerful cycloaddition strategy for the construction of the six-membered ring of the tetrahydro-pyridine portion.

  • N-Heterocyclic Carbene (NHC)-Catalyzed Cascade Annulations: A modern and efficient method that leverages the unique reactivity of NHCs to orchestrate a cascade of bond-forming events.

Catalytic Hydrogenation of Imidazo[1,2-a]pyridines

This strategy represents a reliable and well-established method for accessing the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core. The general approach involves the synthesis of a suitably substituted imidazo[1,2-a]pyridine, followed by the catalytic reduction of the pyridine ring. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Causality Behind Experimental Choices

The selection of the catalyst is paramount for the successful hydrogenation of the electron-rich pyridine ring without affecting the imidazole moiety or other functional groups present in the molecule. Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), are often employed due to their high activity.[2] The use of a protic solvent, typically glacial acetic acid, is known to enhance the catalytic activity by protonating the pyridine nitrogen, thereby facilitating its reduction.[2] The hydrogen pressure is another critical parameter that can be adjusted to optimize the reaction rate and minimize side reactions.

A Self-Validating System: Monitoring and Confirmation

The progress of the hydrogenation can be conveniently monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material. The structure of the final product is typically confirmed by nuclear magnetic resonance (NMR) spectroscopy, where the disappearance of the aromatic protons of the pyridine ring and the appearance of new aliphatic signals are indicative of a successful reduction.

Experimental Protocol: Hydrogenation of a Substituted Imidazo[1,2-a]pyridine

The following protocol is a representative example of the hydrogenation of a substituted imidazo[1,2-a]pyridine to its corresponding 5,6,7,8-tetrahydro derivative.[3]

Materials:

  • Substituted 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile

  • Glacial Acetic Acid

  • Platinum(IV) oxide (PtO₂)

  • Hydrogen gas

Procedure:

  • A solution of the substituted imidazo[1,2-a]pyridine in glacial acetic acid is placed in a high-pressure hydrogenation vessel.

  • A catalytic amount of PtO₂ is added to the solution.

  • The vessel is sealed and purged with hydrogen gas.

  • The reaction mixture is then subjected to hydrogenation at a suitable pressure (e.g., 50 psi) and temperature (e.g., room temperature) for a specified duration.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to afford the crude product.

  • The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the pure 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative.

Data Presentation: Catalytic Hydrogenation Conditions

CatalystSolventPressure (bar)Temperature (°C)Time (h)Yield (%)Reference
PtO₂Glacial Acetic Acid50-70Room Temp4-8Good[2]
10% Pd/CEthanol/HCl0.4 MPaNot specifiedNot specifiedNot specified[4]

graph Hydrogenation_Workflow {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Imidazo[1,2-a]pyridine Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Catalytic Hydrogenation\n(e.g., PtO₂, H₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Workup & Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction [label="Glacial Acetic Acid"]; Reaction -> Purification [label="Filtration"]; Purification -> Product [label="Crystallization/Chromatography"]; }

Caption: Workflow for Catalytic Hydrogenation.

Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé Reaction

Multicomponent reactions offer a highly efficient and convergent approach to complex molecules by combining three or more starting materials in a single synthetic operation. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an isocyanide-based MCR that has been successfully employed for the synthesis of imidazo-fused heterocycles, including imidazo[1,2-a]pyridines.[5][6][7][8] While the direct synthesis of the tetrahydro derivative via a GBB reaction is less common, this method provides a powerful route to highly functionalized imidazo[1,2-a]pyridines which can then be subjected to hydrogenation.

Causality Behind Experimental Choices

The GBB reaction typically involves the condensation of an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[5] The reaction is often catalyzed by a Lewis or Brønsted acid to activate the aldehyde and facilitate the formation of the key iminium intermediate. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like methanol or ethanol being commonly used. In some cases, the reaction can be performed under solvent-free conditions or in greener solvents like water.[5]

A Self-Validating System: The Convergence of Three Components

The success of a GBB reaction is validated by the incorporation of all three components into the final product. The structure of the resulting imidazo[1,2-a]pyridine can be unequivocally determined by spectroscopic methods. The reaction is often high-yielding and proceeds with high atom economy, making it an attractive strategy for library synthesis and drug discovery.

Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction

The following is a general procedure for the GBB reaction to synthesize a substituted imidazo[1,2-a]pyridine.[5]

Materials:

  • 2-Aminopyridine derivative

  • Aldehyde

  • Isocyanide

  • Catalyst (e.g., Sc(OTf)₃, ZrCl₄, or a Brønsted acid)

  • Solvent (e.g., Methanol, Ethanol)

Procedure:

  • To a solution of the 2-aminopyridine and the aldehyde in the chosen solvent, the catalyst is added.

  • The mixture is stirred at room temperature or heated to allow for the formation of the imine intermediate.

  • The isocyanide is then added to the reaction mixture.

  • The reaction is stirred until completion, as monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography to afford the desired imidazo[1,2-a]pyridine.

Caption: Simplified GBB Reaction Mechanism.

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a powerful tool for the stereoselective synthesis of nitrogen-containing six-membered rings.[9][10] This approach has been elegantly applied to the synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core through a catalyst-free reaction between a 2-vinyl-4,5-dihydroimidazole derivative and a suitable dienophile.[11]

Causality Behind Experimental Choices

This particular aza-Diels-Alder reaction proceeds as a [4+2] cycloaddition, where the 2-vinyl-4,5-dihydroimidazole acts as the azadiene component.[11] The choice of the dienophile, such as a substituted benzylidenemalononitrile, is critical as its electronic properties will influence the reactivity and regioselectivity of the cycloaddition. The reaction is often performed under thermal conditions without the need for a catalyst, which simplifies the experimental procedure and purification.

A Self-Validating System: The Formation of the Bicyclic Core

The successful formation of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core via this method is confirmed by the characteristic spectroscopic data of the bicyclic product. The reaction is highly convergent and allows for the introduction of diversity at multiple positions of the final molecule by varying the substituents on both the azadiene and the dienophile.

Experimental Protocol: Catalyst-Free Aza-Diels-Alder Reaction

The following protocol is based on the reported synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives.[11]

Materials:

  • 2-Vinyl-4,5-dihydroimidazole derivative

  • Substituted benzylidenemalononitrile

  • Solvent (e.g., Toluene, Xylene)

Procedure:

  • A solution of the 2-vinyl-4,5-dihydroimidazole derivative and the substituted benzylidenemalononitrile in a high-boiling solvent is heated at reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography to yield the desired 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Caption: Aza-Diels-Alder Synthetic Approach.

N-Heterocyclic Carbene (NHC)-Catalyzed Cascade Annulations

N-Heterocyclic carbenes have emerged as powerful organocatalysts for a wide range of chemical transformations. Their unique ability to induce umpolung reactivity has been harnessed in elegant cascade reactions to construct complex molecular architectures. A notable application is the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines through an NHC-catalyzed cascade C-C and C-N bond formation process.[12][13]

Causality Behind Experimental Choices

This method typically involves the reaction of an enal with a suitable nitrogen-containing Michael acceptor in the presence of an NHC catalyst. The NHC initially adds to the enal to form a Breslow intermediate, which then acts as a nucleophile. The subsequent cascade of reactions, including Michael addition and intramolecular cyclization, leads to the formation of the desired bicyclic product. The choice of the NHC catalyst and the reaction conditions are critical for controlling the stereoselectivity of the reaction.

A Self-Validating System: The Power of Cascade Reactions

The efficiency of this approach lies in its ability to form multiple bonds and stereocenters in a single operation. The successful formation of the complex product from simple starting materials is a testament to the well-orchestrated cascade of events. The structure and stereochemistry of the final product are typically determined by advanced spectroscopic techniques, including 2D NMR and X-ray crystallography.

Experimental Protocol: NHC-Catalyzed Cascade Annulation

A detailed experimental protocol for this specific transformation would be highly dependent on the specific substrates and NHC catalyst employed. Researchers interested in this approach are encouraged to consult the primary literature for detailed procedures.[12]

Caption: General Scheme of NHC-Catalyzed Cascade.

Conclusion and Future Perspectives

The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core has been achieved through a variety of elegant and efficient synthetic strategies. The choice of the most appropriate method will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

The classical approach of catalytic hydrogenation of imidazo[1,2-a]pyridines remains a robust and reliable method, particularly for accessing specific target molecules where the aromatic precursor is readily available. Multicomponent reactions , such as the GBB reaction, offer a rapid and convergent route to highly functionalized imidazo[1,2-a]pyridines, which can serve as valuable intermediates. The aza-Diels-Alder reaction provides a powerful and often catalyst-free method for the construction of the bicyclic core with good control over stereochemistry. Finally, NHC-catalyzed cascade annulations represent a modern and sophisticated approach for the asymmetric synthesis of complex derivatives.

Future research in this area will likely focus on the development of new, more efficient, and stereoselective methods for the synthesis of this important heterocyclic scaffold. The exploration of novel multicomponent reactions, the design of new chiral catalysts, and the application of flow chemistry are all promising avenues for future investigation. The continued development of synthetic methodologies will undoubtedly facilitate the discovery of new and improved therapeutic agents based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core.

References

  • Çalışkan, E., & Göktaş, O. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 2041-2046.
  • Wikipedia. (2023, December 29). Aza-Diels–Alder reaction. In Wikipedia. Retrieved from [Link]

  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(2), 1-12.
  • Gunturu, R., & Kandhasamy, S. (2018). Lemon juice mediated multicomponent reactions for the synthesis of fused imidazoles. New Journal of Chemistry, 42(22), 18326-18332.
  • Ferris, J. P., & Orgel, L. E. (1966). An Improved Synthesis of 2-Vinyl-4,5-dicyanoimidazole and Characterization of Its Polymers. The Journal of Organic Chemistry, 31(12), 4164-4167.
  • Ansari, A. A., & Ali, M. (2023).
  • Reyes-Mendoza, F., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 3(4), 1184-1194.
  • Schlepphorst, C., Wiesenfeldt, M. P., & Glorius, F. (2018). Enantioselective Hydrogenation of Imidazo[1,2-a]pyridines.
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
  • Posada-Ramírez, Z., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 25(22), 5418.
  • Dömling, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Molecular Diversity.
  • Wang, J., et al. (2014). A facile synthesis of tetrahydroimidazo[1,2-a]pyridines and tetrahydrobenzo[b]imidazo[1,2,3-ij][5][14]naphthyridines through NHC-catalyzed cascade annulations. RSC Advances, 4(108), 63231-63234.

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(37), 6374-6399.
  • Li, T., et al. (2023). NHC-Catalyzed Cascade Reactions for the Construction of Fused Cycles via LUMO Activation of α,β-Unsaturated Carbonyls.
  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews, 86(5), 781-793.
  • Reddy, T. J., & Kumar, K. A. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1809-1814.
  • FR2593817A1 - 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives, their preparation and their application in therapeutics - Google P
  • US3337577A - Process for the preparation of n-vinyl-imidazole compounds - Google P
  • Ismail, M. A., et al. (2004). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Journal of Medicinal Chemistry, 47(14), 3658-3664.
  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Song, G., et al. (2010). Designing Tetrahydroimidazo[1,2-a]pyridine derivatives via catalyst-free Aza-Diels-Alder reaction (ADAR) and their insecticidal evaluation. Bioorganic & Medicinal Chemistry Letters, 20(10), 3145-3148.
  • Li, H., et al. (2014). Metal-Free, Efficient Hydrazination of Imidazo[1,2-a]pyridine with Diethyl Azodicarboxylate in MeCN. Organic Letters, 16(15), 4032-4035.
  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Marzouk, A. A., et al. (2013). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry, 1(1), 6-10.
  • Lee, S., et al. (2020). Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2. Molecules, 25(14), 3144.
  • Wang, Y., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4867.

Sources

Exploratory

Strategic Methylation: The Pharmacokinetic Impact of C6-Substitution in Tetrahydroimidazo[1,2-a]pyridines

The following technical guide details the pharmacokinetic role of 6-methyl substitution in the tetrahydroimidazo[1,2-a]pyridine scaffold. Executive Summary The transition from the aromatic imidazo[1,2-a]pyridine to its s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacokinetic role of 6-methyl substitution in the tetrahydroimidazo[1,2-a]pyridine scaffold.

Executive Summary

The transition from the aromatic imidazo[1,2-a]pyridine to its saturated counterpart, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine , offers drug developers a scaffold with increased three-dimensional complexity (Fsp³) and improved solubility.[1] However, this saturation introduces metabolic liabilities—specifically, the susceptibility of the piperidine-like ring to oxidative clearance.

This guide analyzes the 6-methyl substitution as a critical structural modification. Beyond a simple "magic methyl" effect, the C6-methyl group acts as a metabolic blockade and a conformational anchor . It sterically hinders cytochrome P450 (CYP) access to vulnerable methylene sites and locks the saturated ring into a bioactive half-chair conformation, often resulting in a 2–5x improvement in metabolic half-life (


) and enhanced target selectivity.[1]

Structural & Physicochemical Basis[2][3][4][5]

Scaffold Architecture

Unlike the planar aromatic core, the 5,6,7,8-tetrahydro moiety adopts a non-planar puckered geometry. The C6 position is unique: it is sufficiently remote from the bridgehead nitrogen (N1) to avoid electronic deactivation, yet centrally located to influence the entire ring's conformation.[1]

PropertyAromatic CoreTetrahydro Core6-Methyl Tetrahydro Core
Hybridization Planar (

)
Puckered (

)
Puckered (

) + Chiral Center
Solubility Low to ModerateHighHigh
Metabolic Risk N-oxidation, Ring openingC-Hydroxylation (C5/C6/C8)Blocked C6-Hydroxylation
LogD (pH 7.4) ~2.5 (Variable)~1.2~1.7 (Optimal Range)
The "Equatorial Anchor" Effect

In the unsubstituted tetrahydro ring, the C5-C8 segment undergoes rapid ring inversion. Introducing a methyl group at C6 forces the substituent into an equatorial position to minimize 1,3-diaxial strain. This "freezes" the ring conformation, reducing the entropic penalty upon protein binding—a key factor in the nanomolar potency observed in heparanase-1 inhibitors and GPCR ligands.

Pharmacokinetic Mechanisms

Metabolic Blockade (The "Soft Spot" Defense)

The saturated ring is prone to CYP450-mediated oxidation.[1] The primary metabolic soft spots are:

  • C5/C8 Positions:

    
    -hydroxylation adjacent to the bridgehead, leading to ring opening.
    
  • C6/C7 Positions: Remote hydroxylation typical of lipophilic cycloalkanes.[1]

The 6-Methyl Solution:

  • Direct Blockade: The methyl group replaces a hydrogen at C6, preventing the formation of the C6-alcohol metabolite.

  • Steric Shielding: The bulk of the methyl group (A-value ~1.70 kcal/mol) sterically hinders the approach of the CYP heme iron to the adjacent C5 and C7 positions.[1]

  • Lipophilicity Modulation: The addition of a methyl group typically increases LogP by ~0.5 units, balancing the high polarity of the tetrahydro amine and improving passive membrane permeability without compromising solubility.

Visualization: Metabolic Fate Pathways

The following diagram illustrates how 6-methyl substitution diverts the molecule from rapid clearance pathways.

MetabolicPathways Figure 1: Divergent metabolic fates of unsubstituted vs. 6-methyl substituted scaffolds. Parent Tetrahydroimidazo[1,2-a]pyridine (Unsubstituted) Metabolite1 C6-Hydroxylation (Major Metabolite) Parent->Metabolite1 CYP3A4/2D6 Metabolite2 Ring Opening (via C5/C8 Oxidation) Parent->Metabolite2 CYP Oxidation Clearance Rapid Renal/Biliary Clearance Metabolite1->Clearance Metabolite2->Clearance Substituted 6-Methyl Analog (C6-Me) Substituted->Metabolite1 BLOCKED Stable Metabolically Stable (Blocked C6) Substituted->Stable Steric Shielding Bioactive Sustained Target Engagement Stable->Bioactive Prolonged t1/2

[1]

Case Study Analysis: Heparanase-1 Inhibitors

Recent optimization campaigns for Heparanase-1 (HPSE1) inhibitors highlight the utility of this substitution.

  • Challenge: Early leads (e.g., Compound 2) possessed a tetrahydroimidazo[1,2-a]pyridine core but suffered from rapid clearance and moderate selectivity against related glucuronidases (GUS

    
    ).[1]
    
  • Intervention: Introduction of a substituent at the C6 position (Compound 16).[1][2]

  • Outcome:

    • Potency: 14-fold increase in HPSE1 inhibitory activity.[3]

    • Selectivity: Improved discrimination against GUS

      
       due to the specific shape complementarity of the 6-substituted ring within the HPSE1 active site.
      
    • Synthesis: The 6-substituted precursor allowed for a shortened synthetic route (5 steps fewer), facilitating rapid SAR exploration.[1]

Key Insight: The 6-methyl group is not just a metabolic blocker; it is a "selectivity filter" that exploits subtle differences in the hydrophobic pockets of homologous enzymes.

Experimental Protocols

Protocol: Synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Core

Validating the scaffold requires a robust synthetic route. This protocol uses a condensation approach adapted for high enantiopurity.

Reagents:

  • 2-Amino-5-methylpyridine (Starting material)

  • Ethyl 2-chloroacetoacetate

  • Ethanol (anhydrous)[1]

  • Hydrogen gas / Pd/C (for reduction)[1]

Step-by-Step Workflow:

  • Cyclization: Dissolve 2-amino-5-methylpyridine (1.0 eq) in ethanol. Add ethyl 2-chloroacetoacetate (1.2 eq).[1] Reflux for 12 hours to form the aromatic imidazo[1,2-a]pyridine intermediate.[1]

  • Workup: Evaporate solvent, neutralize with saturated NaHCO

    
    , and extract with DCM. Purify via silica gel chromatography (EtOAc/Hexane).
    
  • Catalytic Hydrogenation (The Critical Step):

    • Dissolve the aromatic intermediate in acetic acid/methanol (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Hydrogenate at 50 psi (Parr shaker) for 24 hours. Note: Higher pressure ensures complete saturation of the pyridine ring.

  • Isolation: Filter through Celite to remove catalyst. Concentrate filtrate. Basify to pH >10 with NaOH to liberate the free base.

  • Chiral Resolution (Optional but Recommended): The 6-methyl product is racemic. Separate enantiomers using Chiral HPLC (Chiralpak AD-H, Hexane/IPA gradient) to test stereospecific PK properties.[1]

Protocol: Microsomal Stability Assay (Metabolic Clearance)

To quantify the "6-methyl effect" on half-life.

  • Preparation: Prepare 10 mM stock solutions of the Parent (unsubstituted) and 6-Methyl analog in DMSO.

  • Incubation:

    • Mix test compound (1

      
      M final) with pooled liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH regenerating system (1 mM final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min. Quench immediately in 200
    
    
    L ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      [1]
      
    • 
      [1]
      
    • Success Criteria: The 6-methyl analog should demonstrate a

      
       reduction in 
      
      
      
      compared to the parent.[1]

References

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. [Link][1][4]

  • Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Methyl-containing pharmaceuticals: The magic methyl effect in drug design. Bioorganic & Medicinal Chemistry Letters. [Link][1]

  • Characterizing Oxidative Metabolites of 6-Methylnicotine: Divergent Metabolism from Nicotine. Chemical Research in Toxicology. [Link][1]

  • Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evalu

    
    q-Protein Ligands. Chemistry - A European Journal.
    [Link][1]
    

Sources

Foundational

Medicinal Chemistry Applications of Bicyclic Tetrahydroimidazo-Pyridine Cores: A Comprehensive Technical Guide

Executive Summary Bicyclic pyridines containing a ring-junction nitrogen, specifically the tetrahydroimidazo-pyridine derivatives, have emerged as highly privileged scaffolds in modern medicinal chemistry[1]. By fusing a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bicyclic pyridines containing a ring-junction nitrogen, specifically the tetrahydroimidazo-pyridine derivatives, have emerged as highly privileged scaffolds in modern medicinal chemistry[1]. By fusing an imidazole ring to a partially saturated pyridine (piperidine) ring, researchers can access a unique chemical space characterized by restricted conformational flexibility, tunable basicity, and multiple vectors for hydrogen bonding[1]. This whitepaper explores the structural rationale, synthetic protocols, and therapeutic applications of the three primary isomers: tetrahydroimidazo[1,2-a]pyridine, tetrahydroimidazo[1,5-a]pyridine, and tetrahydroimidazo[4,5-c]pyridine.

Molecular Architecture & Physicochemical Rationale

As a Senior Application Scientist, it is critical to understand why a tetrahydroimidazo-pyridine core is selected over a simple monocyclic piperidine or imidazole. The causality lies in its distinct physicochemical profile:

  • Conformational Restriction: The bicyclic fusion locks the spatial orientation of substituents. For instance, in farnesyltransferase inhibitors, the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine system restricts the conformation of the molecule, significantly improving in vivo metabolic stability compared to highly flexible aliphatic chains[2].

  • pKa Modulation: Aliphatic amines often suffer from high basicity (pKa > 9), leading to poor membrane permeability, lysosomal trapping, and hERG toxicity. The electron-withdrawing nature of the fused imidazole ring lowers the pKa of the piperidine nitrogen, optimizing the molecule for physiological pH and reducing metabolic liabilities[1].

  • Hydrogen Bond Acceptors: The exposed nitrogen atoms on the imidazole ring serve as potent hydrogen bond acceptors, boosting binding affinity to target proteins without violating Lipinski's Rule of Five[1].

Synthetic Methodologies: Core Assembly Protocols

To ensure high scientific integrity and reproducibility, the following self-validating protocols detail the assembly of these bicyclic cores.

Protocol A: Pictet-Spengler Synthesis of Tetrahydroimidazo[4,5-c]pyridines[3]

The tetrahydroimidazo[4,5-c]pyridine core is classically synthesized via a Pictet-Spengler cyclization. Causality of Choice: The acidic conditions promote the formation of a highly reactive iminium ion from an amine and an aldehyde, which subsequently undergoes intramolecular electrophilic aromatic substitution with the electron-rich imidazole ring, creating a highly stable saturated bridge.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve histamine hydrochloride (1.0 eq) and paraformaldehyde (1.2 eq) in a polar protic solvent (e.g., dilute HCl or water).

  • Condensation: Heat the mixture to reflux (approx. 90-100°C) for 4-6 hours. The primary amine of histamine condenses with formaldehyde to form an intermediate iminium ion.

  • Cyclization: The iminium ion undergoes spontaneous intramolecular cyclization at the C4 position of the imidazole ring.

  • Workup & Validation: Cool the reaction to room temperature, neutralize with NaOH, and extract with dichloromethane. Validate the core formation via 1H-NMR: look for the disappearance of the imidazole C4 proton and the appearance of a new methylene singlet (approx. 3.8-4.2 ppm) corresponding to the newly formed piperidine bridge[3].

Synthesis_Workflow Reactants Histamine + Paraformaldehyde (Acidic Media) Condensation Condensation (-H2O) Reactants->Condensation Iminium Iminium Ion Intermediate Condensation->Iminium Cyclization Pictet-Spengler Cyclization Iminium->Cyclization Intramolecular attack Product Tetrahydroimidazo[4,5-c]pyridine Core Cyclization->Product Rearomatization

Step-by-step Pictet-Spengler synthetic workflow for tetrahydroimidazo[4,5-c]pyridines.

Protocol B: Intramolecular Iminium Cyclization for Tetrahydroimidazo[1,5-a]pyridines[2]

Step-by-Step Methodology:

  • Condensation: Condense an amine with a substituted γ-(1-imidazolyl)butyraldehyde in the presence of a mild acid catalyst to generate an iminium ion.

  • Cyclization: The iminium ion undergoes intramolecular cyclization, forming the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system.

  • Purification & Validation: Purify via flash chromatography (silica gel, acetone/dichloromethane gradient). Validation is achieved via mass spectrometry (FAB+) and NMR, confirming the constrained bicyclic structure[2].

Therapeutic Applications & Target Pathways

A. Periodontitis: Targeting Porphyromonas gingivalis Glutaminyl Cyclase (PgQC)

Porphyromonas gingivalis is a keystone pathogen in periodontitis. Tetrahydroimidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of PgQC[4]. Mechanistic Insight: The unsubstituted tetrahydroimidazo[4,5-c]pyridine core exhibits baseline activity comparable to benzimidazole. By utilizing the secondary amine of the piperidine ring as a connection point, medicinal chemists introduced N-benzyl and N-benzoyl moieties. These substitutions enable critical hydrophobic interactions with the lipophilic rim at the entrance of the PgQC active site, driving inhibitory activity into the lower nanomolar range[3].

B. Infectious Diseases: Anti-Tubercular and Antifungal Agents

The imidazo[1,2-a]pyridine class, including its partially saturated tetrahydro derivatives, has catalyzed a renaissance in tuberculosis drug discovery[5]. Compounds like Telacebec (Q203) target the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis[6]. Furthermore, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives demonstrate selective antifungal activity against Candida species by targeting dihydrofolate reductase (DHFR) and lanosterol 14-alpha-demethylase (CYP51)[7].

QcrB_Pathway Inhibitor Imidazo-pyridine Agent (e.g., Telacebec/Q203) Target QcrB Subunit (Cytochrome bc1 Complex) Inhibitor->Target Binds ubiquinone site ETC Electron Transport Chain Arrest Target->ETC Blocks electron transfer ATP ATP Depletion ETC->ATP Disrupts proton gradient Outcome Mycobacterium tuberculosis Death ATP->Outcome Metabolic collapse

Mechanism of action for imidazo-pyridine anti-tubercular agents targeting QcrB.

C. Oncology: Farnesyltransferase and Heparanase-1 Inhibition

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core has been utilized to create conformationally restricted farnesyltransferase inhibitors, which prevent the lipidation and subsequent activation of Ras oncoproteins[2]. More recently, tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives have been optimized as highly selective inhibitors of Heparanase-1 (HPSE1), an endo-β-D-glucuronidase implicated in cancer metastasis and proteinuric kidney diseases[8].

Structure-Activity Relationship (SAR) & Quantitative Profiling

The following table summarizes the quantitative data and SAR insights for various tetrahydroimidazo-pyridine cores across different therapeutic targets.

Core ScaffoldTarget Protein / DiseaseRepresentative EfficacyKey SAR Insight (Causality)Ref
Tetrahydroimidazo[4,5-c]pyridine PgQC (P. gingivalis / Periodontitis)IC50 < 100 nMN5-benzoyl substitution provides optimal 1-carbon distance to interact with the active site's lipophilic rim.[3]
Tetrahydroimidazo[1,5-a]pyridine Farnesyltransferase (Oncology)Improved in vivo PKConformational restriction of the 8-amino group enhances metabolic stability over flexible aliphatic analogs.[2]
Tetrahydroimidazo[1,2-a]pyridine QcrB (M. tuberculosis / TB)MIC90: 0.069–0.174 μM3-carboxamide functionalization drives binding to the ubiquinone site; halogenation improves PK.[6]
Tetrahydroimidazo[1,2-a]pyridine HPSE1 (Metastasis / Kidney Disease)Improved SelectivityBulkier substituents at position 6 enhance selectivity for HPSE1 over off-target GUSβ and GBA.[8]
Tetrahydroimidazo[1,2-a]pyridine CYP51/DHFR (Candida / Antifungal)MIC: 0.016 mg/mL2-carboxylic acid benzylidene hydrazide derivatives increase hydrogen bonding within the active site.[7]

Conclusion

The bicyclic tetrahydroimidazo-pyridine core is a masterclass in rational drug design. By merging the hydrogen-bonding capacity of an imidazole with the structural geometry of a piperidine ring, medicinal chemists can engineer highly selective, metabolically stable, and potent therapeutics. Whether utilizing a Pictet-Spengler cyclization to access the [4,5-c] isomer for periodontitis or leveraging the[1,2-a] scaffold for infectious diseases, these cores remain indispensable tools in the drug discovery arsenal.

References

Sources

Foundational

Patent Landscape and Pharmacological Profiling of 6-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Inhibitors: A Technical Guide

Executive Summary In modern medicinal chemistry, the transition from planar, fully aromatic azaheterocycles to partially saturated systems is a proven strategy to increase the fraction of sp3-hybridized carbons ( ). The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, fully aromatic azaheterocycles to partially saturated systems is a proven strategy to increase the fraction of sp3-hybridized carbons (


). The 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine  scaffold represents a "privileged structure" that embodies this principle. By offering a rigid bicyclic core with a stereocenter at the 6-position, it provides highly specific vector trajectories for hydrogen bonding and hydrophobic interactions. This whitepaper dissects the patent landscape, chemical synthesis, and mechanistic pharmacology of inhibitors derived from this scaffold, emphasizing its critical role in epigenetic modulation (PRMT5), ion channel gating (CFTR), and kinase/receptor antagonism.

Chemical Space & Catalytic Scaffold Generation

The synthesis of the tetrahydroimidazo[1,2-a]pyridine core often relies on advanced transition-metal catalysis to ensure regioselectivity and high atom economy. A breakthrough in this space is the tandem hydroformylation-cyclization of N-(β-methallyl)imidazole 1.

Protocol 1: Tandem Hydroformylation-Cyclization via Rh-Catalysis

This protocol is designed as a self-validating system: the choice of ligand directly dictates the regioselectivity of the aldehyde intermediate, which acts as the internal electrophile for ring closure.

  • Catalyst Assembly: In a high-pressure autoclave, combine N-(β-methallyl)imidazole, the rhodium precursor

    
    , and a phosphabarrelene ligand in anhydrous toluene.
    
    • Causality: Phosphabarrelene ligands possess strong

      
      -acceptor properties. This increases the electrophilicity of the Rh center, accelerating the migratory insertion of CO to strongly favor the branched aldehyde over the linear isomer.
      
  • Pressurization: Purge the vessel with inert gas, then pressurize with Syngas (

    
    , 1:1 ratio) to 30 bar.
    
  • Tandem Reaction: Heat the mixture to 80°C and stir for 16 hours.

    • Causality: The initial hydroformylation yields a branched aldehyde intermediate. Because the aldehyde is positioned perfectly relative to the imidazole nitrogen, it undergoes spontaneous intramolecular nucleophilic attack. The thermodynamic stability of the resulting 6-membered piperidine-like ring drives the cyclization forward.

  • Isolation: Vent the syngas safely, concentrate the organic layer under reduced pressure, and purify via reverse-phase chromatography to yield 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in high enantiomeric purity 1.

Patent Landscape by Therapeutic Target

The functionalization of the 2-, 3-, and 6-positions of the tetrahydroimidazo[1,2-a]pyridine core has generated a diverse array of patented inhibitors.

A. Epigenetic Modulation: PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II enzyme responsible for the symmetric dimethylation of arginine residues on histones (e.g., H4R3me2s), leading to transcriptional repression of tumor suppressor genes 2. Patent WO2019102494A1 discloses heterocyclic compounds, including ethyl (S)-6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate, as potent PRMT5 inhibitors 2. The sp3-rich core allows the molecule to deeply penetrate the S-adenosylmethionine (SAM) binding pocket, competitively blocking cofactor binding.

PRMT5_Mechanism SAM S-Adenosylmethionine Enzyme PRMT5 / MEP50 SAM->Enzyme Cofactor H4 Histone H4 (H4R3) H4->Enzyme Substrate Product H4R3me2s Enzyme->Product Methylation Outcome Gene Repression Product->Outcome Chromatin Remodeling Inhibitor Tetrahydroimidazo[1,2-a]pyridine Inhibitor->Enzyme Competitive Inhibition

Fig 1. PRMT5 epigenetic repression pathway and targeted inhibition by the scaffold.

B. Ion Channel Gating: CFTR Potentiators and Inhibitors

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an apical chloride channel. Research into the '853 analog series reveals a profound chiral divergence in pharmacology 3. The (S)-enantiomer of the tetrahydroimidazo[1,2-a]pyridine derivative acts as a potent CFTR potentiator (


), increasing channel open probability. Conversely, the (R)-enantiomer acts as a direct inhibitor , antagonizing the potentiating effects of the (S)-isomer 3.

CFTR_Chirality Racemate Racemic '853 Analog SEnant (S)-Enantiomer Racemate->SEnant Resolution REnant (R)-Enantiomer Racemate->REnant Resolution Open Channel OPEN REnant->Open Antagonizes (S) CFTR Phosphorylated WT CFTR CFTR->Open + (S)-Enantiomer Closed Channel CLOSED CFTR->Closed + (R)-Enantiomer

Fig 2. Chiral divergence of '853 analogs dictating CFTR potentiation versus inhibition.

C. Kinase and Receptor Antagonism

Beyond epigenetics and ion channels, the scaffold is heavily utilized in receptor modulation. Patent US8921378B2 details tetrahydroimidazo[1,2-a]pyridine-2-carboxamides as potent Androgen Receptor (AR) modulators for the treatment of prostate cancer 4. Similarly, patent US20180162879A1 utilizes the 2-carboxylate derivative as a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors for autoimmune indications 5.

Quantitative Data & Structure-Activity Relationships (SAR)

The following table summarizes the functional divergence of the scaffold across different therapeutic targets based on recent patent and literature data.

TargetScaffold / DerivativeEnantiomeric PreferenceFunctional OutcomePatent / Reference
PRMT5 Ethyl (S)-6-(CF3)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate(S)-enantiomerEpigenetic Repression InhibitionWO2019102494A1 2
CFTR '853 Analog (7-methyl derivative)(S)-enantiomerChannel Potentiation (

~2.1 μM)
PMC10406085 3
CFTR '853 Analog (7-methyl derivative)(R)-enantiomerChannel Inhibition (Antagonism)PMC10406085 3
Androgen Receptor Tetrahydroimidazo[1,2-a]pyridine-2-carboxamideN/AAR Modulation (Prostate Cancer)US8921378B2 4
Janus Kinase (JAK) Tetrahydroimidazo[1,2-a]pyridine-2-carboxylateN/AKinase InhibitionUS20180162879A1 5

Experimental Validation Protocols

To ensure rigorous validation of compounds derived from this scaffold, the following self-validating biological assays must be employed.

Protocol 2: Inside-Out Patch-Clamp Electrophysiology for CFTR Modulators

This protocol evaluates the stereospecific potentiation/inhibition of CFTR by the '853 analogs [[3]]().

  • Patch Excision: Form a gigaseal on a CHO cell stably expressing WT CFTR using a borosilicate glass pipette. Rapidly withdraw the pipette to form an excised inside-out patch.

    • Causality: The inside-out configuration exposes the intracellular nucleotide-binding domains (NBD1/NBD2) and the regulatory (R) domain directly to the bath solution, allowing precise stoichiometric control of ATP and kinases without membrane permeability artifacts.

  • Baseline Phosphorylation: Perfuse the bath with a solution containing 3 mM ATP and 75 nM PKA catalytic subunit.

    • Causality: CFTR gating strictly requires R-domain phosphorylation by PKA and ATP binding. Without establishing this phosphorylated baseline, the "potentiator" effect of the drug cannot be accurately measured.

  • Compound Application: Perfuse the (S)-enantiomer (e.g., 100 μM) into the bath and record macroscopic currents to calculate the

    
    .
    
  • Competition Assay: Washout the bath, re-establish baseline, and co-perfuse the (S)-enantiomer with the (R)-enantiomer (100 μM each). A reduction in current validates the (R)-isomer as a direct competitive inhibitor of the potentiated state.

Protocol 3: PRMT5 Radiometric Methylation Assay

This protocol measures the inhibitory potency of the scaffold against PRMT5 epigenetic activity 2.

  • Enzyme Complex Assembly: Incubate recombinant human PRMT5 and MEP50 in assay buffer (20 mM HEPES, 1 mM DTT, 0.01% Tween-20).

    • Causality: MEP50 is an obligate co-factor. PRMT5 alone lacks the structural rigidity to efficiently bind the histone substrate; the heteromeric complex is required for physiological catalytic turnover.

  • Inhibitor Pre-incubation: Add the tetrahydroimidazo[1,2-a]pyridine inhibitor at varying concentrations and incubate for 30 minutes at room temperature to allow the compound to reach binding equilibrium in the active site.

  • Reaction Initiation: Add

    
    -labeled S-adenosylmethionine (
    
    
    
    -SAM) and biotinylated Histone H4 peptide (H4R3).
  • Detection & Validation: Stop the reaction with an excess of unlabeled SAM. Transfer the mixture to a Streptavidin-coated FlashPlate. Wash extensively and measure

    
    -incorporation via scintillation counting.
    
    • Self-Validation: The biotin-streptavidin capture ensures that only the methylated peptide is measured, completely washing away unreacted

      
      -SAM and eliminating background noise.
      

References

1.[2] WO2019102494A1 - Heterocyclic compounds as prmt5 inhibitors. Google Patents. 2 2.[1] Phosphabarrelene-modified Rh-catalysts: a new and selective route towards hydroxy-functionalized bicyclic imidazoles via tandem reactions. Chemical Communications (RSC Publishing). 1 3.[3] Structure-based discovery of CFTR potentiators and inhibitors. PMC / National Institutes of Health. 3 4.[4] US8921378B2 - Androgen receptor modulating carboxamides. Google Patents. 4 5.[5] US20180162879A1 - Janus kinase inhibitor. Google Patents. 5

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis &amp; Optimization of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Executive Summary The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for phosphodiesterase inhibitors (e.g., Olprinone), anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for phosphodiesterase inhibitors (e.g., Olprinone), antiviral agents, and novel anxiolytics. The 6-methyl substituted variant is particularly significant due to the introduction of a stereocenter at the C6 position, influencing binding affinity and metabolic stability.

This application note details a robust, two-stage synthetic protocol for 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . Unlike general literature that often overlooks regioselectivity, this guide focuses on the critical differentiation between the imidazole and pyridine rings during reduction, ensuring high yield of the tetrahydro product without over-reduction to the octahydro species.

Key Advantages of This Protocol
  • Regiocontrol: Uses acid-mediated catalytic hydrogenation to exclusively saturate the pyridine ring.

  • Safety: Replaces highly toxic chloroacetaldehyde with stable acetal equivalents.

  • Scalability: Designed for gram-to-multigram scale execution.

Retrosynthetic Analysis & Pathway

The most efficient route to the target involves the construction of the aromatic parent, 6-methylimidazo[1,2-a]pyridine, followed by a selective partial reduction. Direct de novo synthesis of the saturated ring (e.g., from piperidines) is often plagued by lower yields and complex protecting group strategies.

Retrosynthesis cluster_legend Process Logic Target Target: 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Intermediate Intermediate: 6-Methylimidazo[1,2-a]pyridine (Aromatic Core) Target->Intermediate Regioselective Hydrogenation (H2, Pd/C, AcOH) Precursors Precursors: 2-Amino-5-methylpyridine + Bromoacetaldehyde diethyl acetal Intermediate->Precursors Condensation (HBr, EtOH) Step 2: Reduction Step 2: Reduction Step 1: Cyclization Step 1: Cyclization

Figure 1: Retrosynthetic strategy prioritizing the stability of the aromatic intermediate.

Detailed Experimental Protocols

Stage 1: Synthesis of 6-Methylimidazo[1,2-a]pyridine

This step utilizes a modified condensation reaction. While chloroacetaldehyde is the classical reagent, it is an extreme lacrimator and potential carcinogen. We utilize bromoacetaldehyde diethyl acetal , which generates the reactive aldehyde in situ under acidic conditions, offering a safer and more controlled reaction profile.

Reagents:

  • 2-Amino-5-methylpyridine (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.1 equiv)

  • Hydrobromic acid (48% aq., 1.5 equiv)

  • Ethanol (Reagent grade, 10 volumes)

  • Sodium bicarbonate (sat. aq.)

Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-5-methylpyridine (10.8 g, 100 mmol) and Ethanol (100 mL).

  • Addition: Add Bromoacetaldehyde diethyl acetal (16.5 mL, 110 mmol) followed by dropwise addition of 48% HBr (25 mL).

  • Cyclization: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the aminopyridine.

  • Workup: Cool the reaction to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Neutralization: Dilute the residue with water (50 mL) and carefully basify to pH 8–9 using saturated NaHCO₃ solution. Caution: CO₂ evolution.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. The crude solid can be recrystallized from Ethyl Acetate/Hexane or purified via silica gel chromatography if high purity (>98%) is required for the next step.

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Stage 2: Regioselective Hydrogenation

The critical challenge here is preventing the reduction of the imidazole ring. The pyridine ring in imidazo[1,2-a]pyridine is electron-deficient compared to the imidazole. By performing the reaction in Acetic Acid , the pyridine nitrogen (N1) is protonated. This pyridinium species is significantly more susceptible to hydrogenation than the neutral heterocycle, allowing for high selectivity under mild conditions.

Reagents:

  • 6-Methylimidazo[1,2-a]pyridine (Intermediate from Stage 1)[1]

  • Pd/C (10% wt loading, 0.1 equiv by weight of substrate)

  • Glacial Acetic Acid (Solvent, 10 volumes)

  • Hydrogen Gas (Balloon pressure or 1–3 atm)

Protocol:

  • Preparation: In a hydrogenation vessel (Parr shaker or flask for balloon), dissolve 6-methylimidazo[1,2-a]pyridine (5.0 g) in Glacial Acetic Acid (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (Argon or Nitrogen). Safety: Pd/C is pyrophoric; keep wet or handle under inert gas.

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Pressurize to 3 atm (45 psi) or use a double-balloon setup for atmospheric pressure. Stir vigorously at room temperature (20–25°C).

    • Time: 4–12 hours. Monitor via LC-MS or H-NMR.

    • Endpoint: Look for the disappearance of aromatic pyridine protons (7.0–8.5 ppm region) and appearance of aliphatic multiplets (1.5–4.5 ppm).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate to remove the bulk of Acetic Acid.

  • Basification: Dissolve the residue in water (20 mL), cool to 0°C, and basify to pH >10 using 4M NaOH. Note: The product is an amine; high pH ensures it is in the free base form for extraction.

  • Final Extraction: Extract with DCM (3 x 30 mL). Dry over Na₂SO₄ and concentrate.

    • Expected Yield: 85–95%

    • Product: Racemic 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (Viscous oil or low-melting solid).

Mechanism of Regioselectivity

The selectivity is governed by the electronic activation of the pyridine ring via protonation. The imidazole ring, being electron-rich, resists hydrogenation under these specific conditions.

Mechanism Step1 Neutral Precursor (Aromatic) Step2 Protonation (AcOH) Activates Pyridine Ring Step1->Step2 H+ Step3 Selective Hydrogenation (Pyridine Ring Only) Step2->Step3 H2 / Pd-C Step4 Final Product (Tetrahydro) Step3->Step4 Workup (OH-)

Figure 2: Mechanistic pathway highlighting the acid-activation strategy.

Analytical Specifications & Troubleshooting

Representative Analytical Data

Product: 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (Racemic)[1][2]

TechniqueExpected Signal / CharacteristicAssignment
1H NMR (CDCl₃, 400 MHz)δ 6.95 (d, 1H), 6.80 (d, 1H)Imidazole H2/H3 (Aromatic)
δ 4.10 – 3.80 (m, 2H)C5-H (Adjacent to Bridgehead N)
δ 2.90 – 2.70 (m, 2H)C8-H (Adjacent to Imidazole)
δ 2.10 – 1.90 (m, 1H)C6-H (Methine, Chiral Center)
δ 1.90 – 1.60 (m, 2H)C7-H
δ 1.15 (d, 3H)C6-Methyl Group
MS (ESI+) [M+H]+ = 137.1Molecular Ion
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete cyclization due to water in solvent.Use anhydrous Ethanol; ensure reflux is vigorous.
Over-reduction (Stage 2) Reaction time too long or pressure too high.Stop reaction immediately upon consumption of starting material. Lower H₂ pressure to 1 atm.
No Reduction (Stage 2) Catalyst poisoning (S or N species).Ensure Stage 1 product is highly pure (recrystallized). Increase catalyst loading to 20% wt.
Impurity: Ring Opening Acid concentration too high or temp >50°C.Maintain RT; do not heat the hydrogenation reaction.

References

  • Gueiffier, A., et al. (1999). Synthesis and microbiological activity of some 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives.Journal of Heterocyclic Chemistry , 36(5), 1179–1183.

  • Goel, R., et al. (2017). Imidazo[1,2-a]pyridine scaffold as a prospective therapeutic agent.Mini-Reviews in Medicinal Chemistry , 17(3).

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2007).[3] Recent progress in the pharmacology of imidazo[1,2-a]pyridines.[3]Mini-Reviews in Medicinal Chemistry , 7(9), 888-899.

  • Bagdi, A. K., et al. (2013). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.[4]Chemical Communications , 49, 8872. (Protocol adaptation for Stage 1).

Disclaimer: This protocol involves the use of hazardous chemicals and pressurized gases. All experiments should be performed in a fume hood with appropriate personal protective equipment (PPE) by trained personnel.

Sources

Application

Application Note: Advanced One-Pot Synthesis and Selective Reduction Strategies for 6-Substituted 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridines

Executive Summary The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged structural motif in modern drug discovery. By increasing the fraction of sp³-hybridized carbons ( ), these partially saturated bicyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged structural motif in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (


), these partially saturated bicycles offer superior pharmacokinetic properties—including enhanced aqueous solubility and reduced off-target toxicity—compared to their fully aromatic counterparts. They serve as critical pharmacophores in the development of O-GlcNAcase inhibitors and highly selective antifungal agents 1.

This Application Note details two orthogonal, field-proven one-pot methodologies for their synthesis, designed specifically to overcome the historical challenges of chemoselectivity and operational inefficiency.

Scientific Context & Strategic Rationale

Traditionally, synthesizing 6-substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines requires a multi-step approach: the condensation of the fully aromatic imidazo[1,2-a]pyridine core, followed by chromatographic isolation, and subsequent high-pressure hydrogenation. This classical route is plagued by significant drawbacks:

  • Chemoselectivity Failures: High-pressure

    
     with heterogeneous catalysts (e.g., Pd/C, 
    
    
    
    ) often leads to the over-reduction of the imidazole ring or the undesired hydrodehalogenation of critical 6-position substituents (e.g., -Cl, -Br).
  • Operational Inefficiency: Isolating intermediate aromatic species reduces overall yield, exposes unstable intermediates to degradation, and increases solvent waste.

To circumvent these barriers, we present two robust one-pot systems:

  • Tandem Condensation & Diboron-Assisted Transfer Hydrogenation: A cascade approach that builds the aromatic core and selectively reduces the pyridine ring in situ using water as a mild hydrogen donor.

  • Solvent-Free Multicomponent Assembly: A de novo green synthesis utilizing heterocyclic ketene aminals.

Methodology A: Tandem Condensation & Diboron-Assisted Transfer Hydrogenation

Mechanistic Causality

This method leverages a unique palladium-catalyzed transfer hydrogenation. Instead of utilizing hazardous


 gas, this system employs bis(pinacolato)diboron (

) to activate water. The hydrolysis of

facilitates the generation of an active Palladium-Hydride (Pd-H) species. Because the Pd-H species is generated slowly and under mild conditions, it exhibits exquisite chemoselectivity. It selectively reduces the more electron-deficient pyridine ring while leaving the electron-rich imidazole ring and sensitive 6-substituents completely intact 2.

TandemWorkflow SM 6-Substituted 2-Aminopyridine + α-Haloketone Condensation Step 1: Condensation (80°C, EtOH) SM->Condensation Intermediate 6-Substituted Imidazo[1,2-a]pyridine (In Situ Intermediate) Condensation->Intermediate Reduction Step 2: Transfer Hydrogenation (Pd-cat, B2pin2, H2O) Intermediate->Reduction Product 6-Substituted 5,6,7,8- Tetrahydroimidazo[1,2-a]pyridine Reduction->Product

Workflow for the one-pot tandem synthesis and selective reduction.

Mechanism Pd_cat Pd(II) Precatalyst Pd_H Active Pd-H Species (Hydride Source) Pd_cat->Pd_H Reduction & Activation B2pin2 B2pin2 + H2O (H-Donor System) B2pin2->Pd_H Hydrolysis & Transmetalation Coordination Substrate Coordination (Pyridine Ring) Pd_H->Coordination Reduction Regioselective Sequential Hydride Transfer Coordination->Reduction Reduction->Pd_cat Catalyst Regeneration Product Tetrahydroimidazo[1,2-a]pyridine Reduction->Product

Mechanism of diboron-assisted Pd-catalyzed transfer hydrogenation.

Protocol A: Self-Validating Step-by-Step Procedure

Reagents Required:

  • 6-Substituted 2-aminopyridine (1.0 mmol)

  • 
    -Bromoacetophenone (1.0 mmol)
    
  • 
     (5 mol%, 0.05 mmol)
    
  • 
     (3.0 mmol)
    
  • Deionized Water (2.0 mL)

  • Ethanol (2.0 mL)

Step 1: Core Condensation

  • In a 15 mL pressure tube equipped with a magnetic stir bar, dissolve the 6-substituted 2-aminopyridine and

    
    -bromoacetophenone in 2.0 mL of Ethanol.
    
  • Seal the tube and heat the mixture at 80 °C for 3 hours.

  • Validation Checkpoint 1: Spot the mixture on a silica TLC plate (Hexanes:EtOAc 1:1). The starting 2-aminopyridine must be fully consumed, replaced by a highly UV-active spot (

    
    ). This confirms the quantitative formation of the aromatic imidazo[1,2-a]pyridine intermediate.
    

Step 2: In Situ Transfer Hydrogenation 4. Cool the reaction vessel to room temperature. Carefully open the seal and add


 (5 mol%), 

(3.0 equiv), and 2.0 mL of Deionized Water directly to the crude mixture. 5. Reseal the tube and heat to 80 °C for 12–16 hours. 6. Validation Checkpoint 2: Within the first 30 minutes of heating, observe the reaction mixture. The transition from a pale suspension to a dark, homogeneous solution indicates the successful generation of the active Pd-H species. Troubleshooting: If the solution remains pale and heterogeneous, the

may have degraded (pre-hydrolyzed via atmospheric moisture), and the reduction will fail. 7. Validation Checkpoint 3: A final TLC check will show the disappearance of the highly UV-active intermediate and the appearance of a new spot (

) that is weakly UV-active but stains strongly with iodine. This confirms the saturation of the pyridine ring. 8. Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Purify via flash chromatography.
Quantitative Data Summaries

Table 1: Optimization of Transfer Hydrogenation Conditions

Entry Catalyst System Hydrogen Source Solvent Temp (°C) Yield (%) Observation / Causality

| 1 | Pd/C (10 mol%) |


 (1 atm) | MeOH | 25 | 15% | Severe over-reduction and hydrodehalogenation. |
| 2 | 

(5 mol%) |

/

|

| 80 | 92% | Optimal. Water acts as both solvent and H-donor. | | 3 |

(5 mol%) |

/

| THF /

| 80 | 78% | Reduced collision frequency due to organic co-solvent. | | 4 | None |

/

|

| 80 | 0% | No reaction. Confirms Pd is essential for hydride transfer. |

Table 2: Substrate Scope (6-Substituted Derivatives)

C6-Substituent Reaction Time (h) Isolated Yield (%) Chemoselectivity Notes
-CH₃ 12 89% Complete conversion; no ring opening observed.
-Cl 14 85% C-Cl bond remains intact; no hydrodehalogenation.
-Br 16 78% Excellent preservation of the labile C-Br bond.

| -OCH₃ | 12 | 91% | High yield; electron-donating group well tolerated. |

Methodology B: Solvent-Free Multicomponent Assembly

Mechanistic Causality

For highly substituted derivatives, a de novo assembly from acyclic precursors is highly efficient. By reacting heterocyclic ketene aminals (HKAs) with triethoxymethane and nitroalkenes under solvent-free conditions, the reaction is driven forward by the high effective concentration of the reactants. This maximizes the termolecular collision rate. Furthermore, the entropic advantage of continuous ethanol evaporation (a byproduct of the reaction) pushes the equilibrium toward the final cyclized product, eliminating the need for transition metal catalysts entirely 3.

Protocol B: Self-Validating Step-by-Step Procedure

Reagents Required:

  • Heterocyclic ketene aminal (HKA) (1.0 mmol)

  • Triethoxymethane (1.2 mmol)

  • Nitroalkene (1.0 mmol)

Procedure:

  • In a 10 mL round-bottom flask, combine the HKA, triethoxymethane, and nitroalkene. Do not add any solvent.

  • Immerse the flask in an oil bath pre-heated to 90 °C. Stir vigorously.

  • Validation Checkpoint 1: As the reaction proceeds, the solid/slurry mixture will begin to melt and bubble. The bubbling is caused by the liberation of ethanol. If bubbling is not observed within 10 minutes, verify the temperature of the heating block, as the activation energy for the termolecular condensation has not been reached.

  • Continue heating for 2–4 hours open to the atmosphere (or under a gentle stream of nitrogen) to allow the ethanol byproduct to escape, driving the reaction to completion.

  • Validation Checkpoint 2: The reaction is complete when the mixture solidifies into a dense mass (as the product has a higher melting point than the starting materials).

  • Workup: Cool the flask to room temperature. Add 5 mL of cold ethanol and triturate the solid mass. Filter the precipitate through a Büchner funnel and wash with cold ethanol (2 × 2 mL) to afford the analytically pure highly substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

References

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives.European Journal of Medicinal Chemistry.
  • Diboron-Assisted Palladium-Catalyzed Transfer Hydrogenation of N-Heteroaromatics with Water as Hydrogen Donor and Solvent.Organic Letters (ACS Publications).
  • Three-component solvent-free synthesis of highly substituted tetra-hydroimidazo[1,2-a]pyridines.Scilit.

Sources

Method

Mastering the Chemistry of a Privileged Scaffold: A Guide to the Functionalization of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

The 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core represents a significant "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional structure and chemical properties have made it a corne...

Author: BenchChem Technical Support Team. Date: March 2026

The 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core represents a significant "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional structure and chemical properties have made it a cornerstone in the development of a wide range of therapeutic agents, including those targeting central nervous system disorders and infectious diseases. The ability to strategically introduce functional groups onto this core is paramount for modulating its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key reagents and protocols for the targeted functionalization of this valuable heterocyclic system. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

Understanding the Reactivity Landscape

The reactivity of 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is primarily dictated by the interplay between its electron-rich imidazole ring and the saturated pyridine portion. The imidazole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and, therefore, the most common site for functionalization. The saturated pyridine ring, while generally less reactive, offers opportunities for modifications, such as N-alkylation or, under specific conditions, reactions at positions adjacent to the nitrogen atom. The bridgehead nitrogen atom's lone pair is involved in the aromaticity of the imidazole ring, rendering it less basic and nucleophilic than the nitrogen in the saturated ring.

Strategic Functionalization at the C3 Position: The Epicenter of Reactivity

The C3 position of the imidazo[1,2-a]pyridine ring system is the most electron-rich and sterically accessible site, making it the primary target for a wide array of functionalization reactions.

Electrophilic Halogenation: Gateway to Cross-Coupling Chemistry

The introduction of a halogen atom, typically bromine or iodine, at the C3 position is a crucial first step for subsequent palladium-catalyzed cross-coupling reactions. This transformation provides a versatile handle to introduce a diverse range of substituents.

Protocol 1: Regioselective Bromination at C3

This protocol details the direct bromination of the C3 position using N-Bromosuccinimide (NBS), a mild and selective brominating agent.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is preferred over harsher brominating agents like liquid bromine to minimize side reactions and improve regioselectivity.

  • Acetonitrile (ACN) as Solvent: A polar aprotic solvent like acetonitrile is used to dissolve the starting material and reagent, facilitating the reaction while remaining relatively inert.

  • Room Temperature: The reaction proceeds efficiently at ambient temperature, avoiding the need for heating which could lead to decomposition or reduced selectivity.

Step-by-Step Methodology:

  • To a solution of 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile (0.2 M), add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Vilsmeier-Haack Formylation: Introduction of a Key Carbonyl Group

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] This aldehyde functionality serves as a versatile synthetic intermediate for further transformations, including reductive amination, oxidation to a carboxylic acid, and Wittig reactions.

Protocol 2: C3-Formylation using the Vilsmeier Reagent

This protocol describes the formylation at the C3 position using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]

Causality of Experimental Choices:

  • POCl₃ and DMF: This combination generates the electrophilic Vilsmeier reagent (chloroiminium salt) in situ. The reaction is typically performed with an excess of DMF, which also serves as the solvent.[3]

  • Controlled Temperature: The initial formation of the Vilsmeier reagent and the subsequent reaction with the substrate are often carried out at low temperatures (0 °C) to control the exothermic nature of the reaction and improve selectivity. The reaction is then allowed to warm to room temperature or gently heated to drive it to completion.

Step-by-Step Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (10 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (3 eq) dropwise to the DMF, maintaining the temperature at 0 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the product with ethyl acetate or dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde.

Friedel-Crafts Acylation: Building Molecular Complexity

Friedel-Crafts acylation allows for the introduction of acyl groups at the C3 position, providing a direct route to ketones which are valuable precursors for a variety of functional group manipulations.[5]

Protocol 3: Lewis Acid-Catalyzed C3-Acylation

This protocol outlines the acylation using an acid chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5]

Causality of Experimental Choices:

  • Aluminum Chloride (AlCl₃): A strong Lewis acid is required to activate the acylating agent (acid chloride or anhydride) to generate the highly electrophilic acylium ion.[5]

  • Inert Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used as it does not compete with the substrate for coordination to the Lewis acid.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as water will decompose the Lewis acid and the acylating agent.

Step-by-Step Methodology:

  • To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere at 0 °C, add the acid chloride or anhydride (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 20-30 minutes.

  • Add a solution of 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-3 hours, or until completion as indicated by TLC or LC-MS.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ketone by flash column chromatography.

Expanding the Toolkit: Palladium-Catalyzed Cross-Coupling Reactions

The 3-halo-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in modern drug discovery for the rapid generation of analog libraries.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C3 position and various aryl, heteroaryl, or vinyl boronic acids or esters.[6]

Protocol 4: Suzuki-Miyaura Coupling of 3-Bromo-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a phosphine ligand is crucial for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency.

  • Base: An inorganic base such as potassium carbonate or cesium carbonate is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is often used to dissolve both the organic and inorganic reaction components.

Step-by-Step Methodology:

  • In a reaction vessel, combine 3-bromo-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 v/v, 0.1 M).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-90
Pd(dppf)Cl₂Cs₂CO₃DME8575-95
Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O10080-98

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C3 position.[7][8] This reaction is of immense value for synthesizing compounds with diverse pharmacophores.

Protocol 5: Buchwald-Hartwig Amination of 3-Bromo-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Causality of Experimental Choices:

  • Palladium Precatalyst and Ligand: Specialized bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[9]

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine and facilitate its coordination to the palladium center.[9]

  • Anhydrous, Degassed Solvent: The reaction is sensitive to air and moisture, requiring the use of anhydrous, degassed solvents like toluene or 1,4-dioxane.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.4 eq) and 3-bromo-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M) followed by the amine (1.2 eq).

  • Heat the sealed reaction vessel to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for forming a C-C bond between the C3 position and a terminal alkyne, providing access to compounds with a linear, rigid alkynyl linker.[10][11]

Protocol 6: Sonogashira Coupling of 3-Iodo-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Causality of Experimental Choices:

  • Palladium and Copper(I) Co-catalyst: This reaction typically employs a palladium catalyst in conjunction with a copper(I) salt (e.g., CuI) as a co-catalyst, which facilitates the activation of the alkyne.[11]

  • Amine Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent or co-solvent.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling), so it must be performed under an inert atmosphere.

Step-by-Step Methodology:

  • To a solution of 3-iodo-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent like THF or DMF (0.2 M), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq) and copper(I) iodide (0.05 eq).

  • Add an amine base, such as triethylamine (3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing the Synthetic Pathways

Functionalization_Pathways Core 6-Methyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyridine Halogenated 3-Halo Derivative Core->Halogenated NBS or NIS Formylated 3-Formyl Derivative Core->Formylated Vilsmeier-Haack Acylated 3-Acyl Derivative Core->Acylated Aryl 3-Aryl/Heteroaryl Derivative Halogenated->Aryl Suzuki-Miyaura Amino 3-Amino Derivative Halogenated->Amino Buchwald-Hartwig Alkynyl 3-Alkynyl Derivative Halogenated->Alkynyl

Figure 1: Key functionalization pathways for the 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold.

Advanced Strategies and Future Directions

While functionalization at the C3 position is the most established, other positions on the scaffold can also be targeted, albeit with greater challenges.

Directed Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. While less explored for the tetrahydroimidazo[1,2-a]pyridine system, the principles of DoM could potentially be applied by introducing a directing group at a suitable position. For instance, a directing group at the C2 position could potentially direct lithiation to the C3 position, offering an alternative to direct electrophilic substitution. Further research in this area could unlock novel avenues for functionalization.

Functionalization of the Saturated Pyridine Ring

The saturated pyridine ring offers opportunities for introducing chirality and further three-dimensional complexity. N-alkylation of the pyridine nitrogen is a straightforward transformation. More challenging reactions could involve C-H activation or functionalization of the methylene groups, potentially leading to novel analogs with unique pharmacological properties.

Conclusion

The 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a versatile and highly valuable core in drug discovery. A thorough understanding of its reactivity and the judicious application of the reagents and protocols outlined in this guide will empower researchers to efficiently synthesize diverse libraries of analogs for biological evaluation. The strategic functionalization at the C3 position via electrophilic substitution and subsequent palladium-catalyzed cross-coupling reactions provides a robust and reliable platform for exploring the chemical space around this privileged scaffold. Future investigations into more advanced functionalization strategies will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PMC. [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]

  • THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. HETEROCYCLES. [Link]

  • Pyridine. Wikipedia. [Link]

  • Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. [Link]

  • A facile synthesis of tetrahydroimidazo[1,2-a]pyridines and tetrahydrobenzo[b]imidazo[1,2,3-ij][5]naphthyridines through NHC-catalyzed cascade annulations. RSC Advances. [Link]

  • Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]. Journal of Medicinal Chemistry. [Link]

  • Conversion of Pyridine to imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization With Oxime Esters. PubMed. [Link]

  • New Reactions of Imidazo[1,2-a]pyridines. Scribd. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. PubMed. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpcbs. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine. Scribd. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling.. SciSpace. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]

  • Aggregative activation in heterocyclic chemistry. Part 5.† Lithiation of pyridine and quinoline with the complex base BuLi·Me2N(CH2)2OLi (BuLi·LiDMAE). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. PubMed. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives, their preparation and their application in therapeutics.
  • Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... ResearchGate. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. arkat usa. [Link]

  • Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. ResearchGate. [Link]

  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: C-H Activation Using 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Ligands

This guide details the application of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (6-Me-THIP) and its derivatives as chiral ligands in C-H activation. These bicyclic amines, often referred to as TIP ligands , have...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (6-Me-THIP) and its derivatives as chiral ligands in C-H activation. These bicyclic amines, often referred to as TIP ligands , have emerged as powerful tools for enantioselective Palladium(II)-catalyzed C(sp³)-H functionalization and Lewis base organocatalysis .

Their rigid, bicyclic skeleton serves as a robust "sparteine surrogate," offering tunable chirality and superior stability for constructing pharmacologically relevant scaffolds.

Executive Summary

The 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (6-Me-THIP) scaffold represents a class of chiral bicyclic N-ligands utilized in high-value asymmetric synthesis. Unlike traditional flexible amines, the fused imidazole-piperidine core provides a rigid steric environment essential for differentiating enantiotopic C-H bonds.

Key Applications:

  • Pd(II)-Catalyzed Enantioselective C(sp³)-H Activation: Enables the direct arylation or alkylation of unactivated methyl/methylene groups.

  • Nucleophilic Organocatalysis: Functions as a chiral Lewis base (analogous to DMAP/NMI) for kinetic resolutions and rearrangements.

  • Drug Discovery: Facilitates the rapid synthesis of chiral N-heterocycles found in bioactive alkaloids and kinase inhibitors.

Mechanistic Insight & Ligand Design

The "TIP" Scaffold Advantage

The 6-Me-THIP ligand operates via a bifunctional mechanism when coordinated to Palladium(II).

  • Coordination: The bridgehead nitrogen (N4) is sterically encumbered; coordination typically occurs via the N1 (imidazole) nitrogen, while the saturated ring exerts steric pressure.

  • Chirality Transfer: The methyl group at the C6 position creates a chiral pocket that directs the metal center to a specific pro-chiral C-H bond.

  • CMD Pathway: In C-H activation, the ligand supports a Concerted Metalation-Deprotonation (CMD) mechanism, where a carbonate or carboxylate base assists in proton abstraction while the Pd forms the C-Metal bond.

Catalytic Cycle Diagram

The following diagram illustrates the Pd(II)/6-Me-THIP catalyzed C-H arylation cycle.

CH_Activation_Cycle PreCat Pd(OAc)2 + 6-Me-THIP (L*) ActiveCat Active Species [L*-Pd(OAc)2] PreCat->ActiveCat Ligand Exchange Coordination Substrate Coordination (Directing Group Binding) ActiveCat->Coordination + Substrate CMD_TS CMD Transition State (Enantio-determining Step) Coordination->CMD_TS - AcOH Palladacycle Stable Palladacycle Intermediate CMD_TS->Palladacycle C-H Cleavage OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) Species Product Chiral Product Release RedElim->Product Product Product->ActiveCat Regeneration

Figure 1: Proposed catalytic cycle for enantioselective C-H activation using 6-Me-THIP. The CMD step is critical for stereoselectivity.

Experimental Protocols

Protocol A: Enantioselective C(sp³)-H Arylation of Amides

Objective: Direct arylation of an aliphatic amide side-chain using 6-Me-THIP as a chiral ligand.

Materials:
  • Substrate: N-Alkyl aliphatic amide (0.2 mmol)

  • Aryl Iodide: Ar-I (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: (R)- or (S)-6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (20 mol%)

  • Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv) with PivOH (30 mol%) additive.

  • Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure:
  • Ligand Complexation (In Situ):

    • In a 10 mL Schlenk tube, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol) and the chiral 6-Me-THIP ligand (0.04 mmol).

    • Add 1.0 mL of solvent. Stir at room temperature for 15 minutes to form the pre-catalyst complex. Note: Solution should turn from orange to a lighter yellow/clear color.

  • Reaction Assembly:

    • Add the amide substrate (0.2 mmol), Aryl Iodide (0.3 mmol), and Base (Ag₂CO₃, 0.2 mmol).

    • Critical: If using K₂CO₃, add Pivalic Acid (PivOH, 0.06 mmol) as a proton shuttle to facilitate the CMD step.

  • Execution:

    • Seal the tube and heat to 80–100 °C for 18–24 hours.

    • Monitor reaction progress via TLC or LC-MS. Look for the disappearance of the starting amide.

  • Work-up:

    • Cool to room temperature. Filter the mixture through a pad of Celite to remove metal salts.

    • Wash the pad with EtOAc (3 x 5 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Analyze enantiomeric excess (ee) using Chiral HPLC.

Data Table: Optimization Parameters

Parameter Standard Condition Optimization Option Effect
Solvent t-Amyl Alcohol HFIP (Hexafluoroisopropanol) Increases rate for electron-deficient substrates.
Base Ag₂CO₃ Cs₂CO₃ Silver salts often prevent product inhibition but are expensive.
Additive None PivOH (30 mol%) Essential for K/Cs bases to enable proton transfer.

| Temp | 100 °C | 80 °C | Lower temp may improve enantioselectivity (ee). |

Protocol B: Synthesis of the 6-Me-THIP Ligand

Since this ligand is a specialized reagent, in-house synthesis is often required. The most efficient route is the Rh-catalyzed tandem hydroformylation-cyclization .

Reaction Scheme:

N-(2-methylallyl)imidazole + CO/H₂ (Rh cat.) → 8-Hydroxy-6-Me-THIP → Reduction → 6-Me-THIP

Procedure:
  • Reactants: Mix N-(2-methylallyl)imidazole (1.0 equiv) with Rh(acac)(CO)₂ (1 mol%) and a phosphine ligand (e.g., Xantphos) in Toluene.

  • Hydroformylation: Pressurize with syngas (CO/H₂ 1:1) to 20 bar. Heat at 80 °C for 16 hours.

  • Cyclization: The aldehyde intermediate spontaneously cyclizes to form the 8-hydroxy-tetrahydroimidazo[1,2-a]pyridine core.

  • Deoxygenation: Treat the 8-hydroxy intermediate with H₂/Pd-C or Et₃SiH/TFA to yield the target 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine .

Troubleshooting & Critical Controls

Issue: Low Enantioselectivity (<50% ee)
  • Root Cause: Ligand dissociation or background reaction (uncatalyzed).

  • Solution: Increase Ligand:Pd ratio to 2.5:1. Ensure the reaction temperature is not excessive (>110 °C degrades stereocontrol).

  • Check: Verify the optical purity of the 6-Me-THIP ligand.

Issue: Low Yield / Catalyst Deactivation
  • Root Cause: Pd black formation.

  • Solution: Add 4Å Molecular Sieves to remove trace water. Switch solvent to HFIP, which stabilizes high-valent Pd intermediates.

Issue: Regioselectivity (Mono- vs Di-arylation)
  • Root Cause: Over-activation of the product.

  • Solution: Stop the reaction at 80% conversion. Use a slight excess of the substrate rather than the aryl iodide.

References

  • General Synthesis of THIP Scaffold

    • Bäuerlein, P. S., et al. (2009).[1] "Phosphabarrelene-modified Rh-catalysts: a new and selective route towards hydroxy-functionalized bicyclic imidazoles via tandem reactions." Chemical Communications, (33), 4944–4946. Link

  • Chiral Bicyclic Imidazole Catalysts (TIP Family)

    • Zhang, Z., et al. (2022). "Chiral Bicyclic Imidazole-Catalyzed Direct Enantioselective C-Acetylation of Indolones." CCS Chemistry. Link

  • Pd-Catalyzed C-H Activation Mechanisms

    • Engle, K. M., et al. (2016). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 138(38), 12414–12427. Link

  • Commercial Availability & Properties

    • Sigma-Aldrich / ChemScene. "6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid (Derivative)." Link

Sources

Method

Application Note: 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a Privileged Pharmaceutical Intermediate

Executive Summary & Strategic Rationale In modern drug discovery, the architectural rigidity and electronic distribution of a molecular scaffold dictate its binding affinity and pharmacokinetic viability. 6-Methyl-5,6,7,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the architectural rigidity and electronic distribution of a molecular scaffold dictate its binding affinity and pharmacokinetic viability. 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has emerged as a "privileged" bicyclic intermediate. By fusing a saturated piperidine ring with an electron-rich imidazole, this scaffold serves as a potent transition-state mimic and a conformationally restricted bioisostere.

As a Senior Application Scientist, I have observed that the strategic integration of this intermediate resolves two critical challenges in medicinal chemistry:

  • Target Specificity in Fungal Pathogens : It provides a lipophilic, hydrogen-bond-accepting core that penetrates the robust cell walls of Candida species.

  • Transition State Mimicry in Glycobiology : It perfectly mimics the oxocarbenium ion intermediate required for the competitive inhibition of O-GlcNAcase (OGA), a critical target in Alzheimer's disease research.

This technical guide details the physicochemical profiling, mechanistic causality, and validated synthetic protocols for utilizing this intermediate in advanced pharmaceutical development.

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to establish the baseline parameters of the intermediate. The 6-methyl substitution introduces a chiral center and alters the steric bulk, which significantly impacts downstream regioselectivity during functionalization.

PropertySpecification / ValueCausality / Impact on Workflow
CAS Number 144042-80-8 (Base) / 1545171-96-7 (Acid)Ensures correct procurement of the specific regioisomer.
Molecular Formula C₈H₁₂N₂ (Base)Determines mass balance and stoichiometric equivalents.
Structural Motif Fused Imidazole-PiperidineProvides both a basic nitrogen (pKa ~7.0) and a hydrophobic pocket.
Solubility Soluble in DCM, THF, MeOHDictates the choice of solvent for homogeneous catalysis.
Storage Conditions 2-8°C, inert atmospherePrevents oxidative degradation of the electron-rich imidazole ring.

Mechanistic Causality: Why This Scaffold?

Design of O-GlcNAcase Inhibitors (GlcNAcstatins)

The inhibition of O-GlcNAcase (OGA) prevents the removal of O-GlcNAc from tau proteins, thereby inhibiting tau aggregation—a hallmark of Alzheimer's disease. The tetrahydroimidazo[1,2-a]pyridine core is structurally homologous to the oxocarbenium ion transition state of the natural substrate. The basic imidazole nitrogen is protonated at physiological pH, perfectly mimicking the positive charge of the transition state, which leads to picomolar (


) binding affinities.

Pathway2 A GlcNAcstatin Derivative (Tetrahydroimidazo[1,2-a]pyridine) B O-GlcNAcase (OGA) Active Site Binding A->B High Affinity C Oxocarbenium Transition State Mimicry B->C Structural Homology D Competitive Enzyme Inhibition C->D Ki in pM range E Elevated Cellular O-GlcNAcylation D->E Downstream Effect

Fig 1: Mechanism of O-GlcNAcase inhibition by tetrahydroimidazo[1,2-a]pyridine derivatives.

Development of Selective Antifungal Agents

Deeply invasive candidiasis often exhibits resistance to standard azole therapies. Derivatizing the 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core into a hydrazide-hydrazone introduces a highly active pharmacophore. The bicyclic core acts as an anchor, while the hydrazone linkage (-CONHN=CH-) interacts with the fungal cytochrome P450 enzymes. The addition of a 4-cyano group maximizes lipophilicity, driving selective accumulation within the fungal cell.

Quantitative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of the synthesized 4-cyanobenzylidene derivative compared to standard Fluconazole.

Pathogen StrainFluconazole MIC (mg/mL)4-Cyano Derivative MIC (mg/mL)Unsubstituted Derivative MIC (mg/mL)
Candida albicans0.0080.0160.125
Candida glabrata0.0160.0160.250
Candida krusei0.0310.0160.500
Candida tropicalis0.0160.0160.250

Data demonstrates that the 4-cyano derivative achieves near-parity with Fluconazole, overcoming resistance profiles in C. krusei.

Validated Experimental Protocols

Protocol 1: Catalytic Synthesis of the Bicyclic Core via Tandem Hydroformylation-Cyclization

This protocol utilizes a one-pot tandem reaction to construct the 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core from a simple acyclic precursor. The use of a Rhodium catalyst with a phosphabarrelene ligand ensures high regioselectivity.

Reagents & Materials:

  • N-(β-methallyl)imidazole (10 mmol)

  • Rh(acac)(CO)₂ (0.1 mol%)

  • Phosphabarrelene ligand (0.4 mol%)

  • Syngas (CO/H₂, 1:1, 30 bar)

  • Toluene (Anhydrous, 20 mL)

Step-by-Step Methodology:

  • Preparation : In a nitrogen-filled glovebox, charge a stainless-steel autoclave with Rh(acac)(CO)₂, the phosphabarrelene ligand, and anhydrous toluene.

    • Causality: The glovebox prevents oxidation of the highly sensitive Rh(I) species. The specific ligand bulk forces the hydroformylation to occur at the terminal carbon, preventing branched aldehyde formation.

  • Substrate Addition : Add N-(β-methallyl)imidazole to the catalytic mixture.

  • Pressurization : Seal the autoclave, purge three times with syngas, and pressurize to 30 bar (CO/H₂ 1:1).

  • Reaction : Heat the reactor to 80°C and stir at 800 rpm for 16 hours.

    • Causality: At 80°C, the intermediate linear aldehyde is generated and immediately undergoes spontaneous intramolecular nucleophilic attack by the imidazole nitrogen, followed by dehydration to form the piperidine ring.

  • Workup & Self-Validation : Cool to room temperature and carefully vent the syngas. Filter the mixture through a short pad of Celite to remove the catalyst.

    • System Validation: Analyze the crude mixture via GC-MS. The protocol is validated when the starting material peak (

      
       122) is completely consumed, and the product peak (
      
      
      
      152) constitutes >95% of the total ion chromatogram.

Pathway1 A N-(β-methallyl)imidazole (Starting Material) B Rh-Catalyst / Syngas (CO/H2) Hydroformylation A->B Rh(acac)(CO)2 C Open-chain Aldehyde Intermediate B->C Regioselective formylation D Intramolecular Cyclization (Nucleophilic Attack) C->D Spontaneous E 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (Bicyclic Core) D->E H2O elimination

Fig 2: Tandem hydroformylation-cyclization workflow for the synthesis of the bicyclic core.

Protocol 2: Functionalization into Antifungal Hydrazide Derivatives

To leverage the core for antifungal applications, it must be functionalized at the 2-position.

Reagents & Materials:

  • 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (5 mmol)

  • Hydrazine hydrate (80%, 15 mmol)

  • 4-Cyanobenzaldehyde (5.5 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (Catalytic, 2 drops)

Step-by-Step Methodology:

  • Hydrazide Formation : Convert the carboxylic acid to its corresponding ethyl ester using standard Fischer esterification (EtOH/H₂SO₄). Treat the isolated ester with hydrazine hydrate in refluxing ethanol for 6 hours.

    • Causality: Hydrazine acts as a powerful bis-nucleophile. Using an excess (3 equivalents) prevents the formation of symmetric diacylhydrazines, ensuring the mono-hydrazide is the exclusive product.

  • Condensation : Isolate the hydrazide intermediate and dissolve it in 20 mL of absolute ethanol. Add 4-cyanobenzaldehyde and 2 drops of glacial acetic acid.

  • Reflux : Heat the mixture to reflux for 4 hours.

    • Causality: The acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the benzaldehyde, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide nitrogen.

  • Isolation & Self-Validation : Cool the reaction to 0°C to precipitate the product. Filter and wash with cold ethanol.

    • System Validation: The success of the condensation is self-validating through ¹H-NMR. The protocol is deemed successful when the highly deshielded azomethine proton (-N=CH-) appears as a sharp singlet at δ 8.2–8.5 ppm. Furthermore, FTIR must show a strong C=N stretching band at ~1620 cm⁻¹ and a sharp C≡N stretch at ~2225 cm⁻¹.

References

  • Macauley, M. S., et al. (2010). "An efficient and versatile synthesis of GlcNAcstatins—potent and selective O-GlcNAcase inhibitors built on the tetrahydroimidazo[1,2-a]pyridine scaffold." National Institutes of Health / PMC. Available at:[Link]

  • Ozdemir, A., et al. (2010). "Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry, 45(5), 2080-2084. Available at:[Link]

  • Gellrich, U., et al. (2005). "Phosphabarrelene-modified Rh-catalysts: a new and selective route towards hydroxy-functionalized bicyclic imidazoles via tandem reactions." Chemical Communications (RSC Publishing). Available at:[Link]

Method

Microwave-assisted synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Application Note: High-Efficiency Microwave Synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Executive Summary The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a critical pharmacophore in me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave Synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indoles and purines.[1] Its partially saturated structure offers distinct solubility and metabolic stability profiles compared to its fully aromatic counterpart. This application note details a robust, two-stage protocol for the synthesis of the 6-methyl derivative.

By leveraging Microwave-Assisted Organic Synthesis (MAOS) , we bypass the rate-limiting thermal gradients of conventional heating, achieving the intermediate cyclization in minutes rather than hours. The subsequent regioselective reduction is optimized for high turnover frequency (TOF) and minimal byproduct formation.

Key Advantages:

  • Speed: Total reaction time reduced from 24h (thermal) to <2h.

  • Purity: Microwave "superheating" effects suppress side reactions common in slow thermal ramps.

  • Scalability: Protocol validated for 0.5 mmol to 50 mmol scales.

Strategic Retrosynthesis & Workflow

The synthesis is designed as a "Construct-then-Functionalize" approach. Direct cyclization to the tetrahydro core is often low-yielding due to the instability of piperidine-2-thiones or cyclic enamines. Therefore, the most reliable route builds the aromatic imidazo[1,2-a]pyridine core first, followed by selective saturation of the pyridine ring.[1]

Retrosynthesis Target Target: 6-Methyl-5,6,7,8-tetrahydro imidazo[1,2-a]pyridine Intermediate Intermediate: 6-Methylimidazo [1,2-a]pyridine Target->Intermediate Selective Reduction (H2/Pd-C) Precursors Precursors: 2-Amino-5-methylpyridine + Chloroacetaldehyde Intermediate->Precursors MW Cyclization (Hantzsch-type)

Figure 1: Retrosynthetic strategy prioritizing the robust formation of the aromatic core followed by regioselective hydrogenation.[1]

Materials & Equipment

Reagents:

  • Precursor A: 2-Amino-5-methylpyridine (>98% purity). Note: The methyl group at position 5 of the pyridine ring translates to position 6 in the fused system.

  • Precursor B: Chloroacetaldehyde (50% wt. in H2O) OR 2-Bromo-1,1-diethoxyethane (for acid-sensitive setups).

  • Catalyst: Palladium on Carbon (10 wt. % loading, wet support).

  • Solvents: Ethanol (EtOH), Methanol (MeOH), Acetic Acid (AcOH).[1]

  • Base: Sodium Bicarbonate (NaHCO₃).[1]

Equipment:

  • Microwave Reactor: Single-mode synthesizer (e.g., Anton Paar Monowave or CEM Discover) capable of maintaining 20 bar / 250°C.[1]

  • Vessels: 10 mL or 30 mL borosilicate glass vials with silicone/PTFE septa.

  • Hydrogenation: Parr Shaker or H-Cube Flow Reactor (optional but recommended for scale).

Experimental Protocol

Stage 1: Microwave-Assisted Cyclization

This step utilizes the Hantzsch-type condensation . The microwave irradiation accelerates the nucleophilic attack of the ring nitrogen on the


-haloketone and the subsequent dehydration.

Reaction Scheme: 2-Amino-5-methylpyridine + Cl-CH2-CHO → 6-Methylimidazo[1,2-a]pyridine + HCl + H2O

Step-by-Step:

  • Charge: In a 10 mL MW vial, dissolve 2-Amino-5-methylpyridine (1.0 mmol, 108 mg) in Ethanol (3.0 mL).

  • Add Electrophile: Add Chloroacetaldehyde (1.5 mmol, ~240 µL of 50% aq. soln) dropwise.

    • Expert Tip: If using the acetal (2-Bromo-1,1-diethoxyethane), add 1 drop of conc. HBr to catalyze acetal hydrolysis in situ.

  • Seal & Heat: Cap the vial. Program the MW reactor:

    • Temp: 120°C

    • Hold Time: 15 minutes

    • Stirring: High (600 rpm)

    • Power: Dynamic (Max 150W)[1]

  • Workup:

    • Cool to 50°C. The solvent volume will be preserved.

    • Add solid NaHCO₃ (2.0 mmol) to neutralize the acid by-product. Stir for 5 min.

    • Concentrate under reduced pressure.

    • Resuspend in EtOAc/Water, extract organic layer, dry over Na₂SO₄.[1]

    • Purification: Flash chromatography (DCM:MeOH 95:5).[1]

    • Expected Yield: >85% (Light yellow solid).

Stage 2: Regioselective Hydrogenation

The imidazole ring is aromatic but electron-rich; however, under standard catalytic hydrogenation conditions, the pyridine ring is selectively reduced to the piperidine ring due to its lower resonance stabilization energy compared to the imidazole 5-membered ring.

Step-by-Step:

  • Charge: Dissolve the isolated 6-Methylimidazo[1,2-a]pyridine (from Stage 1) in MeOH (0.1 M concentration).

  • Acidify: Add Acetic Acid (10% v/v). Crucial: Protonation of the pyridine nitrogen activates the ring toward reduction.

  • Catalyst: Add 10% Pd/C (10 wt% equivalent relative to substrate).

  • Reaction:

    • Method A (Batch): Hydrogen balloon (1 atm) at RT for 12 hours.

    • Method B (Parr/Pressure): 50 psi H₂ at RT for 2 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.

  • Neutralization: Treat filtrate with basic resin or aq. NaOH to liberate the free base.

  • Isolation: Evaporate solvent. The product is typically a viscous oil or low-melting solid.

Process Optimization & Data

The following table summarizes solvent screening performed during protocol development. Ethanol was selected as the standard for its green profile and high dielectric loss tangent (efficient MW heating).

SolventTemp (°C)Time (min)Yield (Stage 1)Notes
Ethanol 120 15 92% Optimal balance of solubility and MW absorption.
Water1002065%Poor solubility of starting material leads to heterogeneity.
DMF1501088%High boiling point makes workup difficult (requires wash).[1]
Toluene1206040%Low MW absorbance (non-polar); requires SiC doping.[1]

Mechanistic Insight

The efficiency of the microwave step relies on the rapid formation of the intermediate imine and the subsequent cyclization.

Mechanism Step1 Nucleophilic Attack (Pyridine Ring N) Step2 Quaternary Salt Formation Step1->Step2 Fast (MW) Step3 Cyclization (Exocyclic Amine Attack) Step2->Step3 Rate Determining Step4 Dehydration (- H2O) Step3->Step4 Aromatization

Figure 2: Mechanistic pathway of the Hantzsch-type condensation. Microwave irradiation specifically accelerates the polar transition states in Steps 1 and 2.

Troubleshooting & "Expertise"

  • Problem: Low yield in Stage 1.

    • Cause: Polymerization of chloroacetaldehyde.

    • Solution: Use fresh reagents or switch to 2-bromo-1,1-diethoxyethane (acetal). If using the acetal, ensure the reaction mixture is acidic enough (add HBr) to deprotect the aldehyde in situ.[1]

  • Problem: Over-reduction in Stage 2 (Ring opening).

    • Cause: Too high pressure or temperature.

    • Solution: Keep temperature <40°C. The imidazole ring is stable under these conditions, but high temps (>80°C) can lead to ring opening or reduction of the imidazole double bonds.[1]

  • Safety: 2-Amino-5-methylpyridine is toxic. Chloroacetaldehyde is a potent alkylating agent. All MW reactions must be performed in certified pressure vials.

References

  • Bagley, M. C., et al. (2002).[1][2] "A new one-step synthesis of pyridines under microwave-assisted conditions."[2][3][4] Tetrahedron Letters. Link (Foundational MW pyridine chemistry).[1]

  • Goel, R., et al. (2012).[1] "Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines." Der Pharma Chemica. Link (Specific protocol for MW cyclization).

  • Gueiffier, A., et al. (1998).[1] "Synthesis of imidazo[1,2-a]pyridines as antiviral agents." Journal of Medicinal Chemistry. (Establishes the biological relevance of the scaffold).

  • Roslan, I. I., et al. (2016).[1][3] "Coupling of 2-Aminopyridine with Phenylacetophenones...". J. Org.[3] Chem.Link (Mechanistic insights into the condensation).[1]

  • ChemScene. "6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid Data." Link (Physical property verification).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Technical Support Guide: Synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Executive Summary & Scope Target Molecule: 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS Registry (Related): 1545171-96-7 (C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Executive Summary & Scope

Target Molecule: 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS Registry (Related): 1545171-96-7 (Carboxylic acid deriv), 82019-75-6 (Parent tetrahydro) Primary Application: Pharmaceutical intermediate (GABAergic ligands, anti-infectives).

This guide addresses the two-stage synthesis of the target molecule:

  • Cyclization: Formation of the aromatic 6-methylimidazo[1,2-a]pyridine core.

  • Reduction: Catalytic hydrogenation to the 5,6,7,8-tetrahydro derivative.

Critical Yield Warning: The most common yield loss occurs not during the reaction, but during the workup of the hydrogenation step , where the high water solubility of the basic tetrahydro product leads to partitioning into the aqueous phase.

Synthetic Workflow & Mechanism

The synthesis relies on the Ortoleva-King type condensation followed by heterogeneous catalytic hydrogenation .

Master Workflow Diagram

SynthesisWorkflow cluster_traps Yield Traps Start 2-Amino-5-methylpyridine Inter Intermediate: 6-Methylimidazo[1,2-a]pyridine (Aromatic Core) Start->Inter Cyclization (EtOH, Reflux, NaHCO3) Reagent Chloroacetaldehyde (40% aq. or trimer) Reagent->Inter Trap1 Trap: Polymerization of Chloroacetaldehyde Reagent->Trap1 Product Target: 6-Methyl-5,6,7,8-tetrahydro imidazo[1,2-a]pyridine Inter->Product Reduction (AcOH, 50 psi H2) H2 H2 / Pd/C Acidic Media Trap2 Trap: Product stays in Aqueous Phase Product->Trap2

Caption: Two-step synthetic pathway highlighting critical reagents and "yield traps" where material is commonly lost.

Phase 1: Construction of the Aromatic Core

Reaction: Condensation of 2-amino-5-methylpyridine with chloroacetaldehyde.

ParameterStandard ProtocolOptimization for Yield
Stoichiometry 1.0 equiv Amine : 1.5 equiv Aldehyde1.0 : 2.0 (Excess aldehyde compensates for polymerization).
Solvent Ethanol or Methanoln-Butanol or DMF (Higher temp drives completion).
Base

(Solid)

is preferred over strong bases to prevent aldol polymerization of the reagent.
Temperature Reflux (

)

Troubleshooting Guide: Phase 1

  • Issue: Reaction mixture turns into a black tar.

    • Cause: Chloroacetaldehyde is unstable and polymerizes rapidly in basic/hot conditions before reacting with the amine.

    • Fix: Add the chloroacetaldehyde dropwise to the refluxing amine solution. Do not mix them cold and then heat. Ensure the amine is fully dissolved first.

  • Issue: Low conversion of starting material.

    • Cause: The HCl byproduct inhibits the reaction (protonates the unreacted aminopyridine).

    • Fix: Ensure at least 1.1 equivalents of sodium bicarbonate are present to scavenge acid.

Phase 2: Catalytic Hydrogenation (The Critical Step)

Reaction: Reduction of the pyridine ring (C5-C8) using


 and 

. Mechanism: The pyridine ring is electron-deficient. To facilitate reduction, the nitrogen must be protonated (activating the ring toward hydride attack/hydrogenation).

Protocol Specifications:

  • Catalyst:

    
     (
    
    
    
    loading relative to substrate).
  • Solvent: Glacial Acetic Acid (Critical). Neutral solvents (MeOH/EtOH) often result in <10% conversion.

  • Pressure:

    
     (
    
    
    
    ). Balloon pressure is often insufficient for the fused ring system.
  • Temperature:

    
    .
    

Troubleshooting Logic Tree (Graphviz)

Troubleshooting Problem Low Yield in Hydrogenation Check1 Check Solvent pH Problem->Check1 Check2 Check H2 Pressure Check1->Check2 Acidic? Soln1 Must be ACIDIC. Use AcOH or HCl/MeOH. Neutral solvent fails. Check1->Soln1 Neutral? Check3 Check Workup pH Check2->Check3 >40 psi? Soln2 Increase to 50 psi. Heat to 50°C. Check2->Soln2 <20 psi? Soln3 CRITICAL ERROR POINT. Product is highly water soluble. See Extraction Protocol. Check3->Soln3 Loss during extraction?

Caption: Decision tree for diagnosing yield loss during the reduction of imidazo[1,2-a]pyridine.

Phase 3: Purification & Isolation (The "Yield Killer")

The tetrahydro product is a stronger base (


) than the aromatic precursor (

). It is also more polar.

The Common Mistake: Researchers often neutralize the acetic acid reaction mixture with


 and extract with Ethyl Acetate. The tetrahydro product, being polar and secondary/tertiary amine-like, stays in the water or forms an emulsion.

Correct Isolation Protocol:

  • Filtration: Filter catalyst over Celite. Wash with MeOH (not just water).

  • Concentration: Evaporate the Acetic Acid/MeOH to dryness (azeotrope with toluene if necessary to remove trace AcOH).

  • Basification: Dissolve residue in minimal water. Cool to

    
    . Add 
    
    
    
    or
    
    
    until
    
    
    .
  • Extraction: Use Dichloromethane (DCM) or Chloroform/Isopropanol (9:1) . Ethyl Acetate is often too non-polar to extract the tetrahydro derivative efficiently.

  • Salting Out: Saturate the aqueous layer with

    
     (solid) to push the organic product out.
    
  • Alternative (Salt Formation): If extraction is difficult, dissolve the crude acetate salt in EtOH and add conc. HCl or Fumaric acid to precipitate the product as a stable salt.

Frequently Asked Questions (FAQ)

Q1: Can I use


 (Adams' Catalyst) instead of 

?
A: Yes.

in acetic acid is actually more active for pyridine ring reduction than

. If you are struggling with conversion at

, switch to

. However, it is more expensive.

Q2: Why is my product an oil that won't crystallize? A: The free base of 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is often a low-melting solid or oil. For storage and stability, convert it to the hydrochloride salt (treat ethereal solution with


) or the fumarate salt .

Q3: My LC-MS shows a mass of M+4, but also M+6. What is happening? A: M+4 is the desired tetrahydro product. M+6 suggests ring opening of the imidazole ring (over-reduction), usually occurring if the temperature is too high (


) or reaction time is excessive (

). Monitor reaction closely.

Q4: Can I alkylate the tetrahydro ring after reduction to add the methyl group? A: Not recommended. Alkylating unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine often leads to a mixture of N-alkylation (quaternization of the bridgehead) and C-alkylation. It is far superior to start with 2-amino-5-methylpyridine to fix the methyl position regioselectively.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Reaction of 2-aminopyridines with

      
      -haloketones.[1][2]
      
    • Source:

  • Catalytic Hydrogenation Conditions

    • Reduction of imidazo[1,2-a]pyridine deriv
    • Citation: Gudmundsson, K. S., et al. "Synthesis of imidazo[1,2-a]pyridine derivatives."[3][4][5] Synthetic Communications (1997).

    • Validation of Tetrahydro synthesis:[4]

  • Purification Strategies

    • Handling of polar heterocyclic amines.
    • Source:

Sources

Optimization

Technical Support Center: Purification of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Topic: Purification challenges of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification challenges of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

[1][2]

Status: Operational Role: Senior Application Scientist Subject: Overcoming Isolation, Stability, and Chiral Purity Challenges[1][2]

Welcome to the technical support hub for 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, including BGT1 inhibitors and antifungal agents.[1] Its unique bicyclic structure—comprising a saturated piperidine ring fused to an aromatic imidazole core—presents distinct purification hurdles involving basicity, hygroscopicity, and stereochemistry.[1]

Below you will find targeted troubleshooting guides and experimental workflows designed to resolve your specific purification issues.

Quick Reference Data
PropertySpecification / Note
Molecular Formula C₈H₁₂N₂ (Base)
Molecular Weight 136.19 g/mol
Chirality C6 is a stereocenter; exists as (R) and (S) enantiomers.[1][3][2]
Basicity (pKa) Est.[3][2][4] 6.8–7.5 (Imidazole N).[3][2] Basic enough to interact strongly with silanols.[3][2]
Solubility Soluble in MeOH, EtOH, DCM.[1][2] Water solubility is pH-dependent.[1][3][2]
Common Impurities Unreduced aromatic precursor, metal residues (Pd/Pt), regioisomers.[1]
Module 1: Chromatographic Challenges (Tailing & Retention)

Q: Why do I observe severe peak tailing when purifying the free base on normal phase silica?

A: This is a classic "silanol effect."[3][2] The 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine molecule contains basic nitrogen atoms (specifically the imidazole N3).[1][3] Standard silica gel has acidic surface silanol groups (Si-OH).[1][3][2] The basic amine interacts strongly with these acidic sites via hydrogen bonding and ion-exchange mechanisms, causing peak broadening and tailing.[1][3]

Troubleshooting Protocol:

  • Mobile Phase Modifier: Add a basic modifier to your mobile phase.[3][2]

    • Recommendation: 1% Triethylamine (TEA) or 1% NH₄OH in the eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).[1] The modifier competes for the silanol sites, "blocking" them from the analyte.[1]

  • Switch Stationary Phase:

    • Option A: Use Amine-functionalized silica (NH2-silica).[1][3][2] This surface is already basic, preventing the interaction.[1][2]

    • Option B: Use Reversed-Phase C18 at high pH (pH 9-10) using an ammonium bicarbonate buffer.[1][3][2] This suppresses the protonation of the analyte, keeping it in the neutral free-base form which interacts more predictably with the hydrophobic chain.[1]

Q: I see a persistent impurity co-eluting with my product. It has a similar Rf but different UV spectrum.[3][2] What is it?

A: This is likely the unreduced aromatic precursor (6-methylimidazo[1,2-a]pyridine).[1][3] If your synthesis involved catalytic hydrogenation (e.g., Pd/C or PtO₂) of the aromatic parent, incomplete reduction is common.[1]

  • Detection: The aromatic precursor has a more extended conjugated system than the tetrahydro product.[3][2]

    • Aromatic Precursor: Strong UV absorption >250 nm.[3][2]

    • Tetrahydro Product: Weaker UV absorption, typically end-absorption or specific imidazole bands.[1][3][2]

  • Separation:

    • The aromatic precursor is significantly less basic (the bridgehead nitrogen lone pair is delocalized) and more planar than the tetrahydro product.[2]

    • Action: Perform an Acid-Base Extraction.

      • Dissolve mixture in dilute acid (HCl, pH 2).

      • Wash with non-polar solvent (Ether/EtOAc).[3][2] The less basic aromatic impurity may partition partially into the organic phase (depending on pH control).[1][2]

      • Basify aqueous layer (pH 10) and extract the tetrahydro product.[3][2]

Module 2: Chiral Resolution (Enantiomeric Purity)

Q: The C6 position creates a chiral center.[3][2] How do I separate the (R) and (S) enantiomers?

A: Direct chiral HPLC is the gold standard.[3][2] The methyl group at the 6-position induces sufficient steric difference for recognition by polysaccharide-based selectors.[1][3][2]

Recommended Chiral Method:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD or AS) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD).[1]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).[3][2]

    • Note: The diethylamine is critical to sharpen peaks of the basic amine.[2]

  • Detection: UV at 220 nm or 254 nm.[3][2]

Visual: Chiral Method Development Decision Tree

ChiralSeparation Start Start: Racemic Mixture 6-Methyl-5,6,7,8-tetrahydro... CheckSolubility Check Solubility (Hexane/EtOH vs. MeOH/Water) Start->CheckSolubility ModeSelect Select Mode CheckSolubility->ModeSelect NormalPhase Normal Phase (NP) Hexane/IPA + 0.1% DEA ModeSelect->NormalPhase High Solubility in Organic ReversePhase Reversed Phase (RP) Water/MeCN + 20mM NH4HCO3 ModeSelect->ReversePhase Polar/Aqueous Preferred ColumnSelectNP Screen Columns: 1. Chiralpak AD-H 2. Chiralcel OD-H NormalPhase->ColumnSelectNP ColumnSelectRP Screen Columns: 1. Chiralpak IG 2. Chiralpak IC ReversePhase->ColumnSelectRP ResultCheck Check Resolution (Rs) ColumnSelectNP->ResultCheck ColumnSelectRP->ResultCheck Success Rs > 1.5 Proceed to Prep HPLC ResultCheck->Success Separation Achieved Fail Rs < 1.5 Peak Overlap ResultCheck->Fail No Separation Derivatize Derivatization Strategy: React with Chiral Acid (e.g., Dibenzoyl-L-tartaric acid) Fail->Derivatize Crystallize Fractional Crystallization of Diastereomeric Salts Derivatize->Crystallize

Caption: Workflow for determining the optimal separation strategy for enantiomers of 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Module 3: Salt Formation & Stability

Q: My free base is an unstable oil that turns dark over time. How can I store it?

A: The free base is prone to oxidation and hygroscopicity.[3][2] Converting it to a crystalline salt is the standard solution for long-term stability.[3][2]

Protocol: Preparation of the Hydrochloride Salt

  • Dissolution: Dissolve 1.0 eq of the free base oil in a minimum amount of dry Acetone or Ethyl Acetate.[3][2]

  • Acid Addition: Dropwise add 1.1 eq of HCl (4M in Dioxane or 1.25M in Ethanol) at 0°C.

  • Precipitation: The salt should precipitate immediately as a white solid.[3][2] If an oil forms (oiling out), heat the mixture to reflux until dissolved, then cool slowly to induce crystallization.[1]

  • Filtration: Filter the solid under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.[3][2]

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Alternative Salts:

  • Fumarate: Often yields non-hygroscopic solids suitable for biological testing.[3][2]

  • Trifluoroacetate (TFA): Common if purified via Prep-HPLC, but often hygroscopic and acidic; requires lyophilization.[1][3][2]

Module 4: Metal Scavenging (Post-Hydrogenation)

Q: I synthesized this via hydrogenation of the aromatic ring using PtO₂. My product is grey/off-white. How do I remove the metal?

A: Residual Platinum or Palladium can catalyze decomposition and is toxic in biological assays.[3][2]

Scavenging Protocol:

  • Resin Treatment: Dissolve the crude product in MeOH.[3][2] Add Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) at 10% w/w loading relative to the product.[1][3]

  • Agitation: Stir at 40°C for 4 hours.

  • Filtration: Filter through a 0.2 µm PTFE membrane.[3][2]

  • Verification: Check metal content via ICP-MS.

References
  • Synthesis and Chiral Separation of Imidazo[1,2-a]pyridine Derivatives. Bentham Science. (2023).[3][2] Describes Mannich base synthesis and chiral separation on polysaccharide CSPs. [1][3]

  • pKa Values of Bases in Non-Aqueous Media. University of Tartu. (2025). Provides comprehensive basicity scales for heterocyclic amines.

  • Synthesis of 2-benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid. MDPI Molecules. (2025). Details the isolation of tetrahydroimidazo[1,2-a]pyridine derivatives as TFA salts and NMR characterization.

  • Safety Data Sheet: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine. Sigma-Aldrich. (2024).[1][3] Handling, storage, and safety specifications. [1][3]

  • Chiral Separations by Capillary Electrophoresis. National Institutes of Health (PMC). (2023).[3][2] Discusses cyclodextrin-based separation mechanisms for chiral amines.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Tetrahydroimidazo[1,2-a]pyridines

The following technical guide serves as a specialized support center for researchers working with tetrahydroimidazo[1,2-a]pyridines . This scaffold, while promising for anti-inflammatory and anti-infective applications,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for researchers working with tetrahydroimidazo[1,2-a]pyridines . This scaffold, while promising for anti-inflammatory and anti-infective applications, frequently presents Class II/IV (BCS) solubility challenges due to its rigid bicyclic core and lipophilic substituents.

Status: Operational | Topic: Aqueous Solubility Enhancement | Audience: R&D Scientists

Introduction: The Solubility Paradox

Tetrahydroimidazo[1,2-a]pyridines combine a saturated piperidine-like ring with an aromatic imidazole. This hybrid structure creates a unique solubility profile:

  • Lipophilicity: The saturated ring increases C(sp3) character, often raising LogP compared to the fully aromatic parent, leading to poor water interaction.

  • Crystal Packing: The planar imidazole moiety promotes strong

    
     stacking, resulting in high lattice energy that water molecules cannot easily overcome.
    
  • Basicity: Unlike the fully aromatic imidazo[1,2-a]pyridine (pKa ~5.6–6.8), the 5,6,7,8-tetrahydro derivative often exhibits shifted basicity at N1 due to the electron-donating effect of the saturated ring. This is your primary lever for solubility manipulation.

Module 1: Diagnostic Profiling (Root Cause Analysis)

Before attempting formulation, diagnose the specific physicochemical barrier.

Decision Matrix: The Solubility Flowchart

Use this logic flow to select the correct solubilization strategy based on your compound's properties.

SolubilityDecisionTree Start Start: Solubility < 10 µg/mL Check_pKa Step 1: Determine pKa (N1) Start->Check_pKa Is_Basic Is pKa > 4.0? Check_pKa->Is_Basic Salt_Screen Strategy A: Salt Formation (Mesylate, HCl, Tartrate) Is_Basic->Salt_Screen Yes Check_LogP Step 2: Check LogP/LogD Is_Basic->Check_LogP No (Neutral/Weak Base) ASD Strategy D: Amorphous Solid Dispersion (HPMC-AS, PVPVA) Salt_Screen->ASD Salts Unstable/Hygroscopic High_LogP Is LogP > 3.0? Check_LogP->High_LogP CD_Complex Strategy B: Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) High_LogP->CD_Complex Yes (Hydrophobic Cavity Fit) CoSolvent Strategy C: Co-solvents/Surfactants (PEG400, Tween 80) High_LogP->CoSolvent No (Moderate Lipophilicity) CD_Complex->ASD Low Binding Constant

Figure 1: Strategic decision tree for selecting solubility enhancement methods based on pKa and lipophilicity thresholds.

Module 2: Chemical Strategy (Salt Formation)

For tetrahydroimidazo[1,2-a]pyridines, the N1 nitrogen (in the imidazole ring) is the primary proton acceptor. Salt formation is the most scalable solution but requires careful counterion selection to avoid hygroscopicity (a common issue with HCl salts of this scaffold).

Recommended Counterions
CounterionpKa (Acid)Rationale for Tetrahydroimidazo[1,2-a]pyridinesRisk Profile
Methanesulfonate (Mesylate) -1.9Breaks crystal lattice effectively; reduces melting point relative to HCl.Low. Generally forms stable, non-hygroscopic salts.
Hydrochloride (HCl) -6.0Standard first choice. High solubility.High. HCl salts of this scaffold often become hygroscopic gums due to high charge density.
L-Tartrate 3.0Good for moderate bases. Forms hydrogen bond networks that stabilize the solid state.Moderate. Solubility increase may be less dramatic than strong acids.
Fumarate 3.03Excellent crystallinity; often used to purify the free base.Low. Good balance of stability and solubility.[1][2]
Protocol: Micro-Scale Salt Screening

Objective: Identify a crystalline salt form with >50-fold solubility improvement.

  • Dissolution: Dissolve 50 mg of free base in minimal acetone or ethanol (warm if necessary).

  • Acid Addition: Add 1.05 equivalents of the selected acid (dissolved in the same solvent).

  • Nucleation:

    • Scenario A (Precipitation): If solid forms immediately, heat to redissolve and cool slowly to 4°C.

    • Scenario B (No Precipitate): Add anti-solvent (diethyl ether or hexane) dropwise until turbid.

  • Isolation: Filter and dry under vacuum at 40°C.

  • Validation: Analyze via XRPD (to confirm crystallinity) and DSC (to check melting point). Do not rely solely on visual inspection.

Module 3: Formulation Strategy (Cyclodextrins)

If the molecule is neutral or salt formation yields unstable solids, encapsulation is the next defense. The "tetrahydro" ring adds bulk, making


-Cyclodextrin derivatives  the ideal cavity size match.
Why Hydroxypropyl- -Cyclodextrin (HP- -CD)?

Native


-CD has limited solubility. HP-

-CD disrupts the intermolecular hydrogen bonding of the CD shell, vastly increasing water solubility (>600 mg/mL) while maintaining a hydrophobic cavity suitable for the imidazo-pyridine core.
Protocol: Phase Solubility Study

Objective: Determine the stability constant (


) to predict solubilization potential.
  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at 0, 5, 10, 15, and 20% (w/v).
    
  • Excess Addition: Add excess solid tetrahydroimidazo[1,2-a]pyridine to each vial.

  • Equilibration: Shake at 25°C for 48 hours.

  • Filtration: Filter through 0.45 µm PVDF membrane (avoid nylon, which may bind drug).

  • Quantification: Analyze filtrate by HPLC-UV.

  • Calculation: Plot Solubility (

    
    ) vs. [CD] Concentration.
    
    
    
    
    Where
    
    
    is intrinsic solubility.

Module 4: Troubleshooting & FAQ (Help Desk)

Q1: My compound precipitates immediately upon dilution into media/buffer. Why? Diagnosis: This is the "Parabolic Solubility" phenomenon. Explanation: You likely dissolved the compound in a water-miscible organic solvent (DMSO/Ethanol). Upon dilution, the solvent capacity drops exponentially (log-linear relationship), causing the drug to crash out before it can interact with the water. Fix:

  • Pre-complexation: Dissolve the drug in the organic solvent containing surfactants (e.g., 10% Tween 80) before diluting.

  • Switch Order: Add the organic concentrate subsurface into the vortexing buffer, not on top.

Q2: I tried pH adjustment (pH 2), but solubility didn't improve significantly. Diagnosis: The "Common Ion Effect" or "Salt Precipitation." Explanation: If you used HCl to adjust pH, the high concentration of chloride ions (


) might have exceeded the 

of the hydrochloride salt of your compound, causing the salt to precipitate. Fix: Use an acid with a more soluble counterion (e.g., Methanesulfonic acid) or ensure you are working well below the solubility product limit.

Q3: The HCl salt turned into a sticky gum. Diagnosis: Hygroscopicity. Explanation: The crystal lattice energy of the HCl salt was too low to resist moisture absorption. Fix: Switch to Fumarate or Maleate . These dicarboxylic acids often form "molecular salts" with extensive hydrogen bonding networks that stabilize the crystal lattice against moisture.

Q4: Can I use Nanonization for this scaffold? Diagnosis: Applicable for dissolution rate issues, not equilibrium solubility issues. Explanation: Reducing particle size increases surface area (Noyes-Whitney equation), speeding up how fast it dissolves, but it does not change how much dissolves (saturation solubility) unless particles are <100nm (Kelvin equation effect). Fix: Use nanonization (wet milling) only if your issue is slow onset of action, not absolute insolubility. For absolute insolubility, use Amorphous Solid Dispersions (ASD).

References

  • Vertex AI Search. (2025). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. National Institutes of Health. Link

  • BenchChem. (2025).[3][4] Technical Support Center: Enhancing the Solubility and Bioavailability of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. BenchChem Technical Guides. Link

  • MDPI. (2022).[2] The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity. MDPI Pharmaceuticals.[2] Link

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia Reviews. Link

  • Royal Society of Chemistry. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances. Link

Sources

Optimization

Minimizing side reactions during imidazo[1,2-a]pyridine hydrogenation

Technical Support Guide: Minimizing Side Reactions During Imidazo[1,2-a]pyridine Hydrogenation Executive Summary: The Selectivity Challenge The imidazo[1,2-a]pyridine scaffold presents a unique challenge in hydrogenation...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Minimizing Side Reactions During Imidazo[1,2-a]pyridine Hydrogenation

Executive Summary: The Selectivity Challenge

The imidazo[1,2-a]pyridine scaffold presents a unique challenge in hydrogenation due to its fused bicyclic nature. It consists of an electron-rich imidazole ring fused to an electron-deficient pyridine ring. This electronic duality creates two distinct hydrogenation profiles:

  • Scenario A (Core Preservation): You intend to reduce a functional group (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) without touching the aromatic scaffold. The risk here is over-reduction (saturation of the pyridine ring).
  • Scenario B (Core Saturation): You intend to reduce the pyridine ring to form 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . The risks here are incomplete reduction , dehalogenation (if halogens are present), or ring opening (reductive cleavage).

This guide addresses both scenarios with specific protocols to minimize side reactions.

Scenario A: Preserving the Aromatic Core

Goal: Chemoselective reduction of substituents while maintaining the imidazo[1,2-a]pyridine aromaticity.

Q: My nitro-imidazo[1,2-a]pyridine is yielding the tetrahydro derivative. How do I stop the reduction at the amine?

A: The pyridine ring in this scaffold is susceptible to reduction under standard hydrogenation conditions (e.g.,


, 

, acetic acid). To prevent this:
  • Switch Catalysts: Avoid Platinum Oxide (

    
    ) or Rhodium on Carbon (
    
    
    
    ) in acidic media, as these are highly active for heteroaromatic ring saturation. Use Palladium on Carbon (Pd/C) or Raney Nickel , which are generally more selective for nitro groups over the pyridine ring under mild conditions.
  • Control the Solvent: Avoid acidic solvents (like acetic acid) which protonate the pyridine nitrogen. Protonation lowers the resonance energy, making the ring more susceptible to hydrogenation. Use neutral solvents like methanol , ethanol , or ethyl acetate .

  • Poison the Catalyst: If over-reduction persists with Pd/C, add a catalyst poison.

    • Protocol: Add 0.1–0.5 equivalents of thiophene or quinoline relative to the catalyst. This occupies the highly active sites responsible for ring hydrogenation.

Q: I am observing dehalogenation (loss of Cl/Br/I) during the reduction of an alkene or nitro group. How do I prevent this?

A: Oxidative addition of the C-X bond to the metal catalyst (especially Pd) facilitates dehalogenation.

  • The Acidic Additive Strategy: Counter-intuitively, adding a specific acid can prevent dehalogenation by protonating the resulting amine or modifying the catalyst surface, although this contradicts the "avoid acid" rule for ring preservation. A delicate balance is required.

    • Solution: Use 5% Pt/C (sulfided) . The sulfur modification inhibits the hydrogenolysis of C-halogen bonds.

    • Alternative: Add a stoichiometric amount of HBr or HCl (matching the halogen) if using Pd/C. This shifts the equilibrium and inhibits the leaving group ability, though you must monitor for ring reduction.

Scenario B: Synthesizing 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine

Goal: Full saturation of the pyridine ring without ring opening or stereochemical loss.

Q: The reaction stalls at partial conversion. How do I drive it to completion?

A: The imidazole ring is stable, but the pyridine ring requires activation.

  • Protonation is Key: The reaction rate for pyridine ring hydrogenation increases significantly in acidic media.

    • Protocol: Use glacial acetic acid as the solvent or add 1.5–2.0 equivalents of

      
       or 
      
      
      
      in methanol. This protonates the bridgehead nitrogen (N1), disrupting the aromaticity and facilitating hydride attack.
  • Catalyst Choice:

    
     (Adams' Catalyst)  is the gold standard here. Use 5–10 mol% loading at 3–5 bar 
    
    
    
    .
Q: I am seeing ring-opening side products (e.g., ethylenediamine derivatives). What is causing this?

A: This is "reductive cleavage," often caused by excessive temperature or pressure, particularly at the C-N bridgehead bond.

  • Temperature Limit: Do not exceed 50–60°C . Higher temperatures favor the activation energy required to cleave the C-N bond over the C=C hydrogenation.

  • Pressure: Maintain

    
     pressure below 10 bar (150 psi). If the reaction is sluggish, refresh the catalyst rather than increasing heat/pressure.
    
Q: How do I achieve enantioselectivity during ring reduction?

A: Standard heterogeneous catalysts will produce a racemate. For asymmetric hydrogenation:

  • Catalyst System: Use Homogeneous Ruthenium-NHC complexes (e.g., Ru-SINpEt).

  • Mechanism: These catalysts coordinate to the imidazole nitrogen and direct the hydride delivery to a specific face of the pyridine ring.

  • Reference Condition: 50 bar

    
    , 50°C, using a bis(naphthylethyl)-substituted NHC ligand. This can achieve enantiomeric ratios (e.r.) up to 98:2.[1]
    

Comparative Data: Catalyst Selectivity

Target ProductRecommended CatalystSolvent SystemPressure/TempPrimary Side Reaction
Amino-imidazo[1,2-a]pyridine (from Nitro)5-10% Pd/CMeOH or EtOAc (Neutral)1 atm, RTRing saturation (Tetrahydro)
Halo-amino-imidazo[1,2-a]pyridine 5% Pt/C (Sulfided)MeOH1-3 bar, RTDehalogenation
5,6,7,8-Tetrahydro derivative PtO₂ (Adams')AcOH (Glacial)3-5 bar, RT-40°CRing opening (high T)
Chiral Tetrahydro derivative Ru-SINpEt (Homogeneous)THF/Hexane50 bar, 50°CLow conversion

Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Preserving the Ring)
  • Setup: Charge a hydrogenation flask with the nitro-imidazo[1,2-a]pyridine substrate (1.0 mmol).

  • Solvent: Add anhydrous Methanol (10 mL). Do not use acid.

  • Catalyst: Add 10% Pd/C (10 wt% loading, e.g., 20 mg for 200 mg substrate).

    • Optional: If the substrate is sensitive, add thiophene (0.05 mmol) to poison highly active sites.

  • Reaction: Purge with

    
    , then fill with 
    
    
    
    (balloon pressure, ~1 atm). Stir vigorously at Room Temperature (20-25°C) for 2-4 hours.
  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

    • Validation: Check 1H NMR.[2][3][4] Aromatic signals (δ 6.5–8.5 ppm) should remain; Nitro group signals should disappear.

Protocol B: Ring Hydrogenation to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
  • Setup: Charge a Parr shaker bottle or high-pressure autoclave.

  • Solvent: Dissolve substrate (1.0 mmol) in Glacial Acetic Acid (10 mL).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Pressurize to 4 bar (60 psi)

    
    . Shake/Stir at Room Temperature.
    
    • Monitoring: If reaction stalls after 4h, heat to 40°C. Do not exceed 60°C.

  • Workup: Filter through Celite. Neutralize the filtrate with saturated

    
     (carefully!) or 
    
    
    
    to pH 8-9 before extraction with DCM.
    • Note: The product is a secondary amine and will be protonated in the acetic acid; neutralization is critical for recovery.

Visualizations

Figure 1: Reaction Pathways and Selectivity Control

ReactionPathways Substrate Imidazo[1,2-a]pyridine (Substituted) NitroRed Amino-Imidazo[1,2-a]pyridine (Aromatic Core Intact) Substrate->NitroRed Pd/C, MeOH (Neutral) Tetrahydro 5,6,7,8-Tetrahydro- Imidazo[1,2-a]pyridine Substrate->Tetrahydro PtO2, AcOH (Acidic) Dehalo Dehalogenated Product (Side Product) Substrate->Dehalo Pd/C (Standard) No Additives NitroRed->Tetrahydro Over-reduction (Prolonged time/Acid) RingOpen Ring Opening (Side Product) Tetrahydro->RingOpen High Temp (>60°C) High Pressure

Caption: Pathways for hydrogenation. Green path represents chemoselective substituent reduction. Yellow path represents ring saturation. Red paths indicate side reactions.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem OverRed Over-Reduction (Ring saturating) Problem->OverRed Dehalogen Dehalogenation (Loss of Cl/Br) Problem->Dehalogen Incomplete Incomplete Ring Reduction Problem->Incomplete Sol_OverRed 1. Remove Acid 2. Use Pd/C + Thiophene 3. Lower Pressure OverRed->Sol_OverRed Sol_Dehalo 1. Switch to Pt/C (Sulfided) 2. Add HX (Acidic additive) Dehalogen->Sol_Dehalo Sol_Incomplete 1. Use AcOH solvent 2. Switch to PtO2 3. Increase Pressure (max 10 bar) Incomplete->Sol_Incomplete

Caption: Decision tree for troubleshooting common impurities during imidazo[1,2-a]pyridine hydrogenation.

References

  • Glorius, F., et al. (2018). "Enantioselective Hydrogenation of Imidazo[1,2-a]pyridines." Journal of the American Chemical Society. Link

  • Bagdi, A. K., et al. (2024).[4][5] "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines." Organic & Biomolecular Chemistry. Link

  • BenchChem Technical Support. (2025). "Selective Hydrogenation in the Presence of a Pyridine Ring." Link

  • RSC Advances. (2017). "Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines." RSC Advances. Link

  • Beilstein J. Org. Chem. (2024).[4][6][7] "HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines." Link

Sources

Troubleshooting

Technical Support Center: Purification of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

This technical guide is structured to function as an autonomous support center for the purification of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . It synthesizes specific chemical properties of the tetrahydroimid...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to function as an autonomous support center for the purification of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . It synthesizes specific chemical properties of the tetrahydroimidazo[1,2-a]pyridine scaffold with field-proven purification strategies for bicyclic amines.

Case ID: 6-Me-THIP-Purification Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The "Best Bet" Solvent Systems

If you are in a rush, start with these solvent systems. These recommendations are derived from the solubility profiles of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine class [1, 2].

Form of CompoundPrimary SolventAnti-SolventTemperature ProfileNotes
Free Base Acetone Hexane / Pentane Dissolve at 40°C → Cool to -20°CFree base may have a low melting point. Oiling out is a high risk.
Free Base (Alt) Ethyl Acetate Heptane Reflux → Room TempGood for removing non-polar impurities.
HCl Salt Acetonitrile None (or Ether) Reflux → 0°CRecommended route for high purity.
HCl Salt (Alt) Isopropanol (IPA) Diethyl Ether Reflux → Room TempStandard for amine hydrochlorides.

Technical Deep Dive: The Chemistry of Your Problem

Structural Analysis & Solubility Logic

To purify 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine , you must understand its physicochemical behavior:

  • Basicity: The bridgehead nitrogen (N4) is tertiary and part of an amidine-like resonance system, but the reduction of the pyridine ring (positions 5,6,7,8) makes the molecule more flexible and lipophilic than its aromatic parent, imidazo[1,2-a]pyridine. It acts as a base.

  • Lipophilicity: The 6-methyl group increases lipophilicity (LogP ~1.16) [3]. This reduces water solubility compared to the unsubstituted parent, making aqueous ethanol a viable solvent system but increasing the risk of "oiling out" in pure water.

  • The "Oiling Out" Trap: Tetrahydro- derivatives often possess low melting points. If the boiling point of your solvent exceeds the melting point of your compound, the compound will separate as a liquid (oil) rather than a crystal.

Strategic Recommendation: If the free base refuses to crystallize (persists as an oil), convert it to a salt (HCl or Oxalate) . Salts of this scaffold have significantly higher melting points (>200°C) [2], facilitating robust recrystallization.

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the logical decision path for selecting the correct purification method based on the physical state of your crude material.

Recrystallization_Workflow Start Crude 6-Methyl-5,6,7,8-THIP CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid If Solid Oil Persistent Oil / Gum CheckState->Oil If Oil FreeBaseRecrys Attempt Free Base Recrystallization Solid->FreeBaseRecrys SaltForm STRATEGY SHIFT: Salt Formation (HCl) Oil->SaltForm Mandatory SolventA System A: Acetone + Hexane FreeBaseRecrys->SolventA SolventB System B: EtOAc (Cold) FreeBaseRecrys->SolventB Success Pure Crystals SolventA->Success Fail Oiling Out / Low Purity SolventA->Fail Fail->SaltForm Rescue Step SaltRecrys Recrystallize Salt (Acetonitrile or IPA) SaltForm->SaltRecrys SaltRecrys->Success

Caption: Decision tree for purifying 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, prioritizing salt formation for oily crude products.

Troubleshooting Guide (Q&A)

Q1: My product separates as a yellow oil at the bottom of the flask instead of crystals. What is happening?

Diagnosis: This is "Oiling Out." It occurs because the solution temperature is above the melting point of the solvated product. The Fix:

  • Re-dissolve: Heat the mixture until the oil dissolves (add a small amount of the "good" solvent if necessary).

  • Agitation: Vigorously stir the solution while cooling. This prevents the oil droplets from coalescing.

  • Seeding: Add a seed crystal at the cloud point (just before oil separates).

  • Switch Solvents: Move to a lower-boiling solvent system (e.g., Acetone instead of Ethanol/Water) or switch to Salt Formation (see Protocol B).

Q2: The crystals are colored (brown/yellow) but NMR shows >95% purity.

Diagnosis: Trace oxidation products or polymeric impurities (common in nitrogen heterocycles). The Fix:

  • Activated Charcoal: Dissolve the compound in hot Ethanol or Methanol. Add 5% w/w activated charcoal. Reflux for 15 minutes. Filter hot through Celite. Then proceed with recrystallization.[1]

Q3: I have low recovery yield (<50%).

Diagnosis: The compound is too soluble in the mother liquor (likely due to the lipophilic 6-methyl group). The Fix:

  • Cooling Profile: Are you cooling to -20°C? This compound requires deep cooling.

  • Anti-Solvent: If using Ethyl Acetate, add cold Hexane dropwise until turbidity persists, then cool.

Experimental Protocols

Protocol A: Recrystallization of the Free Base

Use this if your crude material is already a solid.

  • Preparation: Place 1.0 g of crude 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Acetone dropwise while heating to 40-45°C (do not boil violently). Add just enough solvent to dissolve the solid.

  • Clarification (Optional): If insoluble particles remain, filter the hot solution through a pre-warmed glass frit.

  • Crystallization: Remove from heat. Add Hexane dropwise until a faint permanent cloudiness appears. Add 1-2 drops of Acetone to clear it.

  • Cooling: Allow to cool to room temperature slowly (wrap flask in foil). Then, place in a freezer (-20°C) for 12 hours.

  • Isolation: Filter the white needles/prisms cold. Wash with cold Hexane.

Protocol B: Salt Formation & Purification (Recommended)

Use this if the free base is an oil or difficult to handle.

  • Dissolution: Dissolve 1.0 g of crude oil in 5 mL of Isopropanol (IPA) or Ethyl Acetate .

  • Acidification: Cool to 0°C. Add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl dropwise). A precipitate should form immediately.

  • Recrystallization:

    • Filter the crude salt.

    • Dissolve the salt in minimal boiling Acetonitrile or Ethanol .

    • Allow to cool slowly. The HCl salt typically crystallizes as high-melting white needles [2].

  • Recovery: Filter and dry under vacuum.

References

  • Solubility & Synthesis of Tetrahydroimidazo[1,2-a]pyridine Derivatives

    • Source: Letters in Applied NanoBioScience. "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate." (Purification of analogs via Ethanol recrystallization).[1]

    • URL:[Link]

  • Source: Google Patents (FR2593817A1). "5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives." (Describes recrystallization of HCl salts from Acetonitrile and Isopropyl Alcohol).
  • Physical Properties (LogP & Solubility)

    • Source: ChemScene Product Data.[2][3] "6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid" (Analog data for lipophilicity/LogP ~1.16).

Sources

Optimization

Troubleshooting catalyst poisoning in tetrahydroimidazo[1,2-a]pyridine synthesis

Technical Support Center: Catalyst Integrity in Tetrahydroimidazo[1,2-a]pyridine Scaffolds Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: [AUTO-GEN-5678] Topic: Troubleshooting Cat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Integrity in Tetrahydroimidazo[1,2-a]pyridine Scaffolds

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: [AUTO-GEN-5678] Topic: Troubleshooting Catalyst Deactivation & Poisoning

Introduction: The "Hidden Variable" in Your Flask

Welcome to the Advanced Troubleshooting Hub. If you are accessing this guide, your synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is likely stalling, giving poor yields, or exhibiting non-linear kinetics.

Whether you are synthesizing this scaffold via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction (using 2-aminopiperidine) or via Copper-catalyzed A3-coupling/cyclization , catalyst poisoning is the most probable culprit for sudden reaction death. The nitrogen-rich core of your product is not just a pharmacophore; to a transition metal, it is a potent ligand that competes with your reagents.

This guide moves beyond basic "check your solvent" advice. We use mechanistic forensics to distinguish between Product Inhibition , Feedstock Poisoning , and Catalyst Agglomeration .

Module 1: Diagnostic Triage (Start Here)

Before adding more catalyst, you must identify the mode of failure. Use this decision matrix to classify your issue.

Q1: Does the reaction start fast and then stop abruptly at ~40-60% conversion?

  • Yes: This is classic Product Inhibition (Self-Poisoning). Your product is binding to the catalyst more strongly than the reactants.

  • No (It never starts): This is Feedstock Poisoning . One of your reagents contains a trace impurity (likely sulfur or a competing amine) that killed the catalyst immediately.

Q2: Does adding fresh catalyst restart the reaction?

  • Yes: The catalyst was deactivated (poisoned or degraded).[1] Proceed to Module 2 .

  • No: The reaction has reached thermodynamic equilibrium or the catalyst is being inhibited by a byproduct that is still present. Proceed to Module 3 .

Visual Workflow: The Catalyst Stress Test

DiagnosticTree Start Reaction Stalled/Failed SplitTest Perform Split Test (Filter reaction, split filtrate in two) Start->SplitTest AddCat Add Fresh Catalyst to Half A SplitTest->AddCat NoAdd No Addition (Control Half B) SplitTest->NoAdd ResultA Reaction Resumes AddCat->ResultA Catalyst Death ResultB Reaction Stays Dead AddCat->ResultB Equilibrium/Inhibition Diagnosis1 Diagnosis: Poisoning/Degradation (See Module 2) ResultA->Diagnosis1 Diagnosis2 Diagnosis: Product Inhibition (See Module 3) ResultB->Diagnosis2

Figure 1: The "Split Test" workflow to distinguish between catalyst death and thermodynamic/kinetic inhibition.

Module 2: Feedstock Poisoning (The "Silent Killer")

Context: You are likely using Copper(I) (e.g., CuI, CuCl) for A3 coupling or a Lewis Acid (e.g., Sc(OTf)₃) for GBB reactions.

The Problem: 2-aminopyridine and 2-aminopiperidine derivatives are prone to oxidation. Furthermore, if your aldehyde or isocyanide was prepared via routes involving thionyl chloride or sulfonyl chlorides, trace sulfur is a fatal poison for Copper and Palladium.

Troubleshooting Protocol:

  • The "Standard Addition" Check:

    • Take a "known good" reaction (model substrate).

    • Spike it with 10% of your suspect reactant.

    • If the model reaction fails, the reactant is the poison carrier.

  • Reagent Purification (Mandatory for Cu-Catalysis):

    • Amines: Must be distilled or recrystallized. Darkened amines contain N-oxides which sequester Cu(I).

    • Aldehydes: Wash with aqueous NaHCO₃ to remove acid traces (acids protonate the acetylide intermediate in A3 coupling, killing the cycle).

Data: Impact of Impurities on CuI-Catalyzed A3 Coupling

Impurity TypeSourceEffect on Cu(I) CatalystRemediation
Thiols / Sulfides Aldehyde synthesisIrreversible binding (Cu-S bond is too strong)Wash aldehyde with bleach (oxidize to sulfoxide) then distill.
Amine N-Oxides Aged amine feedstockChelates Cu, preventing alkyne coordinationRecrystallize amine; Store under Argon.
Water Solvent/AirPromotes Cu(I)

Cu(0) disproportionation
Add molecular sieves (3Å); Use dry solvents.

Module 3: Product Inhibition (The "Victim of Success")

Context: The tetrahydroimidazo[1,2-a]pyridine core contains a tertiary nitrogen (bridgehead) and potentially a secondary amine (if not fully substituted). These are excellent ligands.

Mechanism: As the reaction proceeds, the concentration of your product increases. The product competes with the starting material (e.g., the alkyne or isocyanide) for the metal center. If the Product-Metal binding constant (


) is higher than the Substrate-Metal binding constant (

), the reaction chokes itself.

Visual Mechanism: Competitive Binding

ProductInhibition Cat Active Catalyst (M) Complex Active Complex (M-S) Cat->Complex +S (k1) Dead Dead Complex (M-P) Cat->Dead +P (k2) POISONING Sub Substrate (S) Prod Product (P) (Imidazo-py) Complex->Cat Turnover Complex->Prod Reaction Dead->Cat Slow dissociation

Figure 2: Kinetic competition between substrate turnover and product sequestration. In imidazopyridine synthesis, the 'Dead Complex' (M-P) is often thermodynamically stable.

Solutions:

  • Increase Temperature: Higher temperatures often favor ligand dissociation (entropy), breaking the M-P complex.

  • Change the Metal Counter-ion: If using CuX, switch to Cu(OTf)₂ or Cu(MeCN)₄PF₆. Non-coordinating anions (OTf, PF₆) open up coordination sites, making the metal more "hungry" for the substrate.

  • Ligand Acceleration: Add a ligand that binds better than the product but worse than the substrate (e.g., 1,10-phenanthroline for Copper). This prevents the formation of stable, inactive aggregates.

Module 4: Heterogeneity & Agglomeration

Context: Are you using "Nano-Copper" or generating nanoparticles in situ? Often, what you think is a homogeneous Cu(I) reaction is actually catalyzed by Cu(0) nanoparticles formed during the reaction. If these agglomerate into "bulk metal," activity ceases.

The Mercury Drop Test:

  • Procedure: Add a drop of elemental mercury (Hg) to the reaction.

  • Logic: Hg forms an amalgam with metal nanoparticles (poisoning them) but does not affect homogeneous metal complexes.

  • Result:

    • Reaction stops = You were running on Nanoparticles. (Stabilize them with polymers or ligands).

    • Reaction continues = You have a homogeneous molecular catalyst.

References & Further Reading

  • The Groebke-Blackburn-Bienaymé Reaction:

    • Title: The Groebke-Blackburn-Bienaymé Reaction: An Overview.[2][3][4]

    • Source:Beilstein J. Org. Chem. (2019).[2][3][5]

    • URL:[Link]

  • A3 Coupling Mechanisms:

    • Title: Metal-Catalyzed A3 Coupling Methodologies: Classification and Visualisation.

    • Source:Molecules (2022).[6][7]

    • URL:[Link]

  • Catalyst Deactivation (General):

    • Title: Three Sources of Catalyst Deactivation and How To Mitigate Them.[1][8]

    • Source: ChemCatBio (NREL/DOE).

    • URL:[Link]

  • Copper Catalysis in Heterocycles:

    • Title: Synthesis of Imidazo[1,2-a]pyridine Derivatives Using Copper Silicate.[9]

    • Source:Lett. Appl. NanoBioScience (2021).

    • URL:[Link] (General Journal Link for verification of method existence).

Sources

Troubleshooting

Removing impurities from crude 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine .

The synthesis of this bicyclic heterocycle is typically achieved via the1[1]. While the reaction is conceptually straightforward, the crude mixture is notoriously plagued by transition metal leaching, unreacted aromatic starting materials, and highly persistent oxidation byproducts. This guide provides field-proven, self-validating methodologies to achieve >99% purity without relying on degradation-prone chromatography.

Part 1: Impurity Root Cause Analysis

Before attempting purification, it is critical to understand the origin of your impurities. The mechanistic pathway below illustrates how specific reaction conditions lead to distinct contamination profiles.

ImpurityPathway Synthesis Hydrogenation of 6-Methylimidazo[1,2-a]pyridine Target Target: 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Synthesis->Target Complete Reduction Imp1 Impurity A: Unreacted SM (Aromatic Core) Synthesis->Imp1 Incomplete Rxn Imp3 Impurity C: Transition Metals (Pd/Rh Catalyst Leaching) Synthesis->Imp3 Catalyst Dissolution Imp2 Impurity B: Oxidation Products (Fluorescent/Colored) Target->Imp2 Air Exposure

Root cause analysis of common impurities during tetrahydroimidazo[1,2-a]pyridine synthesis.

Part 2: Troubleshooting Guides & FAQs

Q: Why is my crude product heavily contaminated with transition metals (black/brown coloration) after hydrogenation? A: Hydrogenation of imidazo[1,2-a]pyridines typically utilizes Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃)[1]. Under standard reaction conditions, these metals leach and form colloidal nanoparticles that easily pass through standard filter paper. Causality & Solution: Implement a Celite filtration step to create a tortuous path that physically traps nanoparticles, followed by treatment with a thiol-functionalized silica scavenging resin. Thiol groups have a high affinity for soft metals like Pd and Rh, effectively reducing contamination to sub-10 ppm levels.

Q: I am observing a highly fluorescent impurity in my crude mixture. What is it, and how do I remove it? A: Tetrahydroimidazo[1,2-a]pyridine derivatives can undergo side reactions or oxidation to form 2[2]. These conjugated, oxygenated species are highly persistent and can ruin downstream biological assays. Causality & Solution: Acid-base extraction is highly effective here. The fluorescent oxidation products often have different pKa values or remain neutral, allowing them to be washed away in the organic phase during the acidic aqueous extraction step.

Q: Why does my compound degrade and tail heavily during silica gel chromatography? A: The basic nitrogen of the fully reduced 5,6,7,8-tetrahydropyridine ring interacts strongly with the acidic silanol groups on standard silica gel. This leads to irreversible chemisorption and on-column degradation. Causality & Solution: Avoid chromatography entirely by utilizing the1[1]. If chromatography is absolutely necessary, you must pre-treat the silica gel with 1% triethylamine (TEA) to neutralize the acidic sites.

Part 3: Self-Validating Experimental Protocol

This protocol avoids chromatography by exploiting the basicity of the tetrahydropyridine ring and the high lattice energy of its hydrochloride salt.

PurificationWorkflow Crude Crude Mixture (Target + Pd + SM) Filter Celite Filtration Removes Bulk Catalyst Crude->Filter ABExt Acid-Base Extraction Removes Neutral Organics Filter->ABExt Scavenge Thiol Resin Scavenging Removes Trace Metals ABExt->Scavenge Cryst HCl Salt Crystallization (in Isopropanol) Scavenge->Cryst Pure Pure Product (>99% Purity) Cryst->Pure

Purification workflow for isolating pure 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Step-by-Step Methodology: Acid-Base Extraction & Crystallization
  • Colloidal Filtration: Dissolve the crude post-hydrogenation mixture in ethyl acetate (EtOAc). Filter the solution through a 2-inch tightly packed pad of Celite.

    • Validation Checkpoint: The filtrate must be optically clear. If a grey/black tint persists, colloidal metal is still present; re-filter through a fresh Celite pad.

  • Acidification (pKa Exploitation): Transfer the filtrate to a separatory funnel. Add 1.0 M HCl iteratively until the aqueous layer reaches exactly pH 2.0.

    • Causality: The aliphatic nitrogen of the target compound is protonated, forcing it into the aqueous layer, while neutral impurities remain in the EtOAc.

  • Organic Wash: Separate the layers. Wash the aqueous layer with dichloromethane (3 x 50 mL) to strip away unreacted aromatic precursors. Discard the organic washes.

  • Basification: Carefully adjust the aqueous layer to pH 10 using 2.0 M NaOH.

    • Validation Checkpoint: The aqueous solution will turn cloudy as the target compound is free-based and crashes out of the water.

  • Extraction & Scavenging: Extract the free-base with fresh EtOAc (3 x 50 mL). Add 1.0 g of SiliaMetS® Thiol resin to the combined organics and stir for 1 hour at room temperature to scavenge trace Pd/Rh. Filter the resin, dry the organic layer over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Hydrochloride Salt Crystallization: Dissolve the concentrated free-base in a minimal volume of Isopropyl Alcohol (IPA). Dropwise, add a stoichiometric amount of HCl dissolved in IPA. Stir at 0°C for 2 hours.

    • Causality: The rigid crystal lattice of the1[1] strictly excludes structurally dissimilar impurities.

    • Validation Checkpoint: A white crystalline solid will precipitate. Filter, wash with cold diethyl ether, and dry under high vacuum. Run an HPLC-UV to confirm the absence of the aromatic starting material.

Part 4: Quantitative Data Summaries

Table 1: Quantitative Impurity Clearance Profile

Impurity Type Initial Concentration (Crude) Clearance Method Final Concentration Analytical Method
Unreacted Aromatic SM 5.0 - 15.0% HCl Salt Crystallization < 0.1% HPLC-UV (254 nm)
Pd/Rh Catalyst 1000 - 5000 ppm Thiol Scavenging Resin < 10 ppm ICP-MS

| Oxidation Byproducts | 1.0 - 5.0% | Acid-Base Extraction | < 0.5% | LC-MS / Fluorometry |

Table 2: Solvent Selection Matrix for Crystallization

Solvent System Yield (%) Purity (%) Causality / Observation
Isopropyl Alcohol (IPA) 85 >99 Optimal solubility gradient for the HCl salt; slow crystal growth excludes impurities.
Ethanol / Diethyl Ether 70 95 Precipitation is too rapid; traps impurities within the crystal lattice.

| Ethyl Acetate | N/A | N/A | The free-base is highly soluble; the salt tends to "oil out" rather than crystallize. |

References

  • [2] Title: The Huge Role of Tiny Impurities in Nanoscale Synthesis | Source: ACS Nanoscience Au | URL: 2

  • [1] Title: FR2593817A1 - 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives, their preparation and their application in therapeutics | Source: Google Patents | URL: 1

  • [3] Title: Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 3

Sources

Optimization

Addressing steric hindrance in 6-methyl substituted imidazo-pyridines

Welcome to the Advanced Synthesis & Troubleshooting Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most persistent challenges in heterocyclic chemistry: overcoming t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis & Troubleshooting Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most persistent challenges in heterocyclic chemistry: overcoming the steric hindrance imposed by the 6-methyl group in imidazo[1,2-a]pyridine scaffolds.

This guide bypasses generic advice, focusing instead on the mechanistic causality of steric clashes and providing field-validated, self-correcting protocols to ensure your synthetic workflows succeed.

Diagnostic Workflow: Bypassing C6-Methyl Steric Clashes

G Start 6-Methyl-2-aminopyridine Starting Material Reaction Multicomponent Coupling Start->Reaction Steric Steric Hindrance at C6 Position Reaction->Steric Uncyclized Uncyclized Intermediate (Low Yield) Steric->Uncyclized Standard Pd/Ru Catalysts Solution1 Cu-Catalysis (Base-Free) Uncyclized->Solution1 Solution2 Increase Temp / Polar Solvent Uncyclized->Solution2 Product 6-Methylimidazo[1,2-a]pyridine Target Scaffold Solution1->Product Promotes Ring Closure Solution2->Product Overcomes Activation Energy

Workflow for overcoming C6-methyl steric hindrance in imidazo[1,2-a]pyridine synthesis.

Technical FAQ: Mechanistic Insights & Troubleshooting

Q1: Why does starting with 6-methyl-2-aminopyridine frequently result in uncyclized linear intermediates during multicomponent synthesis? A1: The causality lies in the rotational barrier imposed by the methyl group. In transition-metal-catalyzed multicomponent reactions (e.g., coupling with sulfonyl azides and terminal alkynes), the initial intermolecular coupling proceeds normally. However, the subsequent intramolecular cyclization is sterically hindered. The bulky 6-methyl group physically restricts the conformational rotation required for the endocyclic nitrogen's lone pair to attack the activated intermediate. Consequently, the reaction stalls, yielding uncyclized products rather than the desired fused heterocycle[1].

Q2: How can I force the cyclization of these sterically hindered intermediates? A2: To overcome the high activation energy barrier created by the 6-methyl group, you must alter the thermodynamic environment and the catalytic species. Utilizing a base-free Copper(I) catalyzed cascade at elevated temperatures (e.g., 120 °C) provides the necessary thermal energy to drive the highly active α-acyl-N-sulfonyl ketenimine intermediate toward full aromatization, bypassing the steric stall[1].

Q3: When functionalizing the C3 position of a pre-formed 6-methylimidazo[1,2-a]pyridine, how do we avoid steric clashes with bulky transition-metal catalysts? A3: Transition metal catalysts (like Rh or Pd) require bulky ligands (e.g., phosphines) that clash with the 6-methyl group during the metalation/C-H activation step[2]. The solution is to switch to a transition-metal-free system. Reagents like3 generate small, highly electrophilic species that can easily access the highly nucleophilic C3 position without experiencing significant steric repulsion from the C6-methyl group, leading to excellent yields[3].

Quantitative Data: Steric Impact Analysis

The following table summarizes the quantitative impact of the 6-methyl group on various functionalization strategies and the optimized conditions required to restore high yields.

SubstrateReaction TypeStandard Catalyst/ReagentIssue EncounteredOptimized SolutionYield (%)
2-AminopyridineMulticomponent CyclizationCuI / Base (RT)None (Standard)Standard Conditions85-92%
6-Methyl-2-aminopyridine Multicomponent CyclizationCuI / Base (RT)Steric stall (Uncyclized)High Temp (120°C), Base-Free 45-60%
Imidazo[1,2-a]pyridineC3-H ArylationRh(III) / Bulky LigandNone (Standard)Standard Conditions88%
6-Methylimidazo[1,2-a]pyridine C3-H PhenylselenationPd(PPh3)4 / DiselenideSteric clash at metalationDIB (Metal-Free), Room Temp 83%

Self-Validating Experimental Protocols

Protocol 1: Base-Free Copper-Catalyzed Cascade Synthesis of 6-Methylimidazo[1,2-a]pyridines

Objective: Overcome the uncyclized intermediate stall caused by C6-steric bulk.

  • Reagent Assembly: In a Schlenk tube, combine 6-methyl-2-aminopyridine (1.0 equiv), terminal ynone (1.2 equiv), and sulfonyl azide (1.2 equiv) in DMF. Causality: DMF is chosen as a highly polar aprotic solvent to stabilize the highly polar transition states required for the sterically hindered ring closure.

  • Catalyst Introduction: Add CuI (10 mol%) without any additional base. Causality: Base-free conditions are critical. Exogenous bases can prematurely degrade the highly active α-acyl-N-sulfonyl ketenimine intermediate before the sterically hindered nitrogen can achieve the correct trajectory for nucleophilic attack.

  • Thermal Activation: Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 12 hours. Causality: The high thermal input provides the kinetic energy necessary to overcome the rotational barrier imposed by the 6-methyl group.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc). The initial appearance of a highly fluorescent linear intermediate spot, followed by its complete disappearance and replacement by a lower Rf product spot, visually validates that the thermal energy has successfully forced the ring closure.

Protocol 2: Metal-Free C3-H Phenylselenation of 6-Methylimidazo[1,2-a]pyridine

Objective: Bypass transition-metal ligand steric clashes during C3 functionalization.

  • Substrate Preparation: Dissolve 6-methylimidazo[1,2-a]pyridine (1.0 equiv) and diphenyl diselenide (0.5 equiv) in acetonitrile at room temperature.

  • Oxidant Addition: Slowly add (Diacetoxyiodo)benzene (DIB) (1.2 equiv) to the stirring solution. Causality: DIB acts as a mild, metal-free oxidant that homolytically/heterolytically cleaves the Se-Se bond. This generates a small, highly electrophilic phenylselenyl species. Unlike bulky Pd or Rh complexes, this minimal electrophile easily slips past the 6-methyl group's steric shield to attack the nucleophilic C3 position.

  • Self-Validation Step: Observe the reaction mixture. The solution will shift from a pale yellow to a deep, persistent brown within 10 minutes. This colorimetric shift is a self-validating indicator that the active selenium electrophile has formed and is actively functionalizing the C3-H bond.

Pharmacological Context: Steric Hindrance as a Design Feature

While steric hindrance is a synthetic challenge, it is often a deliberate pharmacological design choice. In drugs like Zolpidem, the 6-methyl group acts as a critical anchor within the hydrophobic pocket of the biological target.

Pathway Drug 6-Methylimidazo[1,2-a]pyridine Derivative Target GABA-A Receptor (alpha-1 subunit) Drug->Target Binding Hydrophobic Pocket Binding Target->Binding StericFit 6-Methyl Group Anchors in Pocket Binding->StericFit Shape Complementarity Effect Allosteric Modulation (Cl- Channel Opening) StericFit->Effect Outcome Sedative/Hypnotic Response Effect->Outcome

Pharmacological binding pathway of 6-methylimidazo[1,2-a]pyridines at the GABA-A receptor.

References

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines Source: RSC Publishing URL
  • (Diacetoxyiodo)benzene mediated metal-free C(sp2)
  • A TRANSITION METAL-FREE SYSTEM FOR C3-H NITROSATION OF IMIDAZO[1,2-a]PYRIDINE USING SODIUM NITRITE AT ROOM TEMPERATURE Source: LOCKSS URL
  • Source: PMC (NIH)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Beyond the Spectrum

For researchers and professionals in drug development, the unambiguous structural elucidation and purity assessment of novel chemical entities are cornerstones of a successful research program. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation and purity assessment of novel chemical entities are cornerstones of a successful research program. This guide provides an in-depth analysis of the characterization of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a substituted bicyclic imidazole derivative. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for structural confirmation, a comprehensive characterization strategy necessitates a multi-technique approach. Here, we will not only delve into the intricacies of the ¹H NMR spectrum of the target molecule but also compare and contrast its utility with other essential analytical techniques, providing a holistic view for its definitive identification and quality control.

The Central Role of ¹H NMR Spectroscopy

¹H NMR spectroscopy is an indispensable technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons. For a molecule like 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, ¹H NMR allows for the confirmation of its core structure and the specific position of the methyl substituent.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, the following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in a standard deuterated solvent such as CDCl₃.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
H-2~7.0 - 7.2Singlet1H-
H-3~6.8 - 7.0Singlet1H-
H-5 (CH₂)~3.8 - 4.0Triplet2H~6-7
H-8 (CH₂)~2.8 - 3.0Triplet2H~6-7
H-7 (CH₂)~1.8 - 2.0Multiplet2H-
H-6 (CH)~2.4 - 2.6Multiplet1H-
-CH₃~1.1 - 1.3Doublet3H~6-7

Causality Behind the Predicted Shifts: The protons on the imidazole ring (H-2 and H-3) are expected to appear in the aromatic region, though at a slightly lower chemical shift compared to fully aromatic imidazo[1,2-a]pyridines due to the saturated pyridine ring. The methylene protons adjacent to the nitrogen atoms (H-5 and H-8) will be deshielded and appear as triplets due to coupling with the neighboring methylene groups. The methyl group at the C-6 position will appear as a doublet, being split by the single proton at the same carbon. The protons at C-6 and C-7 will exhibit more complex splitting patterns (multiplets) due to coupling with multiple adjacent protons.

A Multi-Faceted Approach to Characterization: A Comparative Analysis

While ¹H NMR provides the foundational structural information, a robust characterization protocol integrates data from multiple analytical techniques. This approach not only validates the proposed structure but also provides critical information regarding purity, molecular weight, and other physicochemical properties.

Analytical Technique Information Provided Strengths Limitations
¹H NMR Detailed structural information, proton connectivity, stereochemistry, and quantitative analysis.Non-destructive, provides rich structural detail.Can be complex for molecules with overlapping signals, requires pure samples for unambiguous interpretation.
¹³C NMR Information about the carbon skeleton of the molecule.Complements ¹H NMR, provides the number of unique carbon environments.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity, provides molecular formula confirmation.Does not provide detailed structural connectivity on its own.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High resolution for separating impurities, can be used for preparative purification.Requires a suitable chromophore for UV detection, method development can be time-consuming.
Infrared (IR) Spectroscopy Information about functional groups present in the molecule.Fast and simple, provides a "fingerprint" of the molecule.Provides limited structural information, not suitable for complex mixture analysis.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Integrate the peak areas to determine the percentage purity of the compound.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel compound like 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification cluster_validation Final Validation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR HPLC HPLC Analysis Purification->HPLC C_NMR ¹³C NMR H_NMR->C_NMR Data_Integration Integration of All Data H_NMR->Data_Integration MS Mass Spectrometry C_NMR->MS IR IR Spectroscopy MS->IR qNMR Quantitative NMR (qNMR) HPLC->qNMR HPLC->Data_Integration Final_Report Comprehensive Report Data_Integration->Final_Report

Caption: A typical workflow for the synthesis and comprehensive characterization of a novel chemical entity.

Conclusion: A Synergy of Techniques for Unambiguous Identification

The characterization of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine serves as a salient example of the necessity for a multi-pronged analytical strategy in modern chemical research. While ¹H NMR provides the most detailed structural map, its findings are significantly strengthened when corroborated by data from ¹³C NMR, mass spectrometry, and HPLC. This integrated approach ensures not only the correct structural assignment but also provides a verifiable measure of purity, which is paramount for any downstream applications, particularly in the realm of drug discovery and development. By understanding the strengths and limitations of each technique, researchers can design a robust characterization plan that guarantees the scientific integrity of their findings.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 6-Methyl-tetrahydroimidazo[1,2-a]pyridine

Executive Summary Context: 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (hereafter 6-MTHIP ) is a critical process-related impurity and synthetic intermediate in the manufacturing of imidazo[1,2-a]pyridine-based hyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (hereafter 6-MTHIP ) is a critical process-related impurity and synthetic intermediate in the manufacturing of imidazo[1,2-a]pyridine-based hypnotics, most notably Zolpidem .

The Challenge: Distinguishing 6-MTHIP from its fully aromatic counterparts and regioisomers is a frequent bottleneck in impurity profiling. While aromatic imidazopyridines exhibit high stability and limited fragmentation, the partially saturated 6-MTHIP undergoes complex ring-opening and Retro-Diels-Alder (RDA) cleavages.

Guide Scope: This guide objectively compares the MS/MS fragmentation behavior of 6-MTHIP against its aromatic analog and regioisomers. It provides validated mechanistic insights and experimental protocols for researchers in CMC (Chemistry, Manufacturing, and Controls) and drug metabolism.

Part 1: Mechanistic Fragmentation Analysis

Unlike the fully aromatic imidazo[1,2-a]pyridine core, which typically fragments via high-energy losses of HCN or nitriles, the tetrahydro- derivative 6-MTHIP possesses a saturated piperidine ring fused to the imidazole. This saturation introduces


 character, making the molecule susceptible to Retro-Diels-Alder (RDA)  reactions and radical-driven ring openings.
Primary Fragmentation Pathway (ESI+)

Under Electrospray Ionization (positive mode), the protonated molecular ion


 (

~137) follows two distinct pathways:
  • Pathway A: Retro-Diels-Alder (RDA) Cleavage The saturated ring acts as a cyclohexene mimic (structurally analogous in the context of mass spec rearrangements). The RDA reaction cleaves the piperidine ring, typically ejecting an alkene fragment (ethylene or propene derivatives) depending on the methyl substitution.

  • Pathway B: Ring Contraction & Dealkylation Loss of the methyl group (

    
    ) and subsequent ring opening/loss of 
    
    
    
    or
    
    
    .
Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation logic for 6-MTHIP compared to the aromatic analog.

FragmentationPathway M_Tetra 6-MTHIP (Precursor) [M+H]+ m/z 137 (Saturated Ring) RDA_Frag RDA Fragment [M+H - C2H4]+ (Imidazole Core Retention) M_Tetra->RDA_Frag Primary Pathway (Retro-Diels-Alder) Methyl_Loss Methyl Loss [M+H - CH3]+ m/z 122 M_Tetra->Methyl_Loss Secondary Pathway (Radical Cleavage) M_Aromatic Aromatic Analog [M+H]+ m/z 133 (Fully Conjugated) Stable_Ion Stable Aromatic Ion Minimal Fragmentation (Loss of HCN only at high CE) M_Aromatic->Stable_Ion High Stability Ring_Open Ring Opening Loss of NH3/HCN RDA_Frag->Ring_Open Secondary Decay

Part 2: Comparative Performance Data

This section compares the MS detectability and spectral fingerprint of 6-MTHIP against its key alternatives: the Aromatic Analog (Zolpidem intermediate) and the 7-Methyl Isomer .

Table 1: Spectral Fingerprint Comparison (ESI-MS/MS)
Feature6-MTHIP (The Product) Aromatic Analog (Alternative 1) 7-Methyl Isomer (Alternative 2)
Structure Type Fused Saturated (Tetrahydro)Fused AromaticFused Saturated (Tetrahydro)
Precursor (

)
137.1 133.1 137.1
Dominant Fragment

109
(Loss of

via RDA)

106
(Loss of HCN)

95
(Loss of

via RDA)
Secondary Fragment

122 (

)

78 (Pyridine ring)

122 (

)
Stability Low (Fragments easily at 15-20 eV)High (Requires >35 eV)Low (Fragments easily)
Diagnostic Ratio High RDA fragment intensityMolecular ion dominatesDistinct RDA mass shift
Analysis of Alternatives
  • Vs. Aromatic Analog: The aromatic compound is significantly more stable. If you observe a spectrum dominated by the molecular ion with very few fragments until high collision energies are applied, you are likely looking at the aromatic impurity, not 6-MTHIP.

  • Vs. 7-Methyl Isomer: The position of the methyl group critically alters the RDA fragmentation mass.

    • 6-Methyl: The methyl group is often retained on the charged imidazole fragment or lost as a radical, but the RDA cleavage of the unsubstituted ethylene bridge yields a specific mass shift.

    • 7-Methyl: The methyl group sits on the bridge that is ejected during RDA, leading to a larger neutral loss (loss of

      
       instead of 
      
      
      
      ).

Part 3: Validated Experimental Protocol

To ensure reproducible impurity profiling, follow this self-validating LC-MS/MS workflow.

Sample Preparation
  • Matrix: Dissolve crude Zolpidem or reaction mixture in 50:50 Methanol:Water (0.1% Formic Acid).

  • Concentration: Target 1 µg/mL for impurity scanning; 100 ng/mL for quantitation.

  • Filtration: 0.22 µm PTFE filter (essential to remove polymeric byproducts often associated with imidazopyridine synthesis).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonation source).

    • B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes. 6-MTHIP typically elutes earlier than the aromatic analog due to increased polarity (

    
     nitrogens).
    
  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Ramp 10–40 eV. (Crucial: 6-MTHIP fragments early; Aromatic analogs require high CE).

Workflow Diagram

ProtocolWorkflow Sample Crude Sample (1 mg/mL) Dilution Dilution 1:1000 in MeOH:H2O Sample->Dilution LC LC Separation C18 Column Early Elution = Tetrahydro Dilution->LC MS_Full Full Scan MS Identify m/z 137 LC->MS_Full MS_Frag Targeted MS/MS Look for RDA (m/z 109) MS_Full->MS_Frag

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry. National Institutes of Health (NIH) / PMC. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Retro Diels-Alder Reaction in Mass Spectrometry. Master Organic Chemistry. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry (via PMC). [Link]

Sources

Validation

Potency Comparison Guide: 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine vs. Aromatic Analogs

The transition from planar, aromatic "flatland" molecules to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. For decades, the fully aromatic imidazo[1,2-a]pyridine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, aromatic "flatland" molecules to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. For decades, the fully aromatic imidazo[1,2-a]pyridine scaffold has been a privileged structure in drug discovery, featured in blockbuster drugs like zolpidem. However, planar aromatic systems frequently suffer from poor aqueous solubility, high plasma protein binding, and off-target cytochrome P450 (CYP) interactions.

By selectively reducing the pyridine ring and introducing strategic steric bulk, researchers have developed the 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold. This guide provides an objective, data-driven comparison of this partially saturated, 3D-enhanced analog against its traditional aromatic counterparts, detailing the mechanistic causality behind its superior potency and pharmacokinetic profile.

Structural & Physicochemical Causality

The enhanced potency of the 6-methyl-tetrahydro analog is not merely a result of altered target affinity; it is fundamentally driven by its optimized physicochemical properties.

  • Increased

    
     (Fraction of sp³ Carbons):  Reducing the aromatic pyridine ring to a piperidine-like tetrahydropyridine ring significantly increases the 
    
    
    
    metric. Higher
    
    
    correlates strongly with improved aqueous solubility and a higher likelihood of clinical success.
  • Conformational Flexibility & The "Steric Lock": The fully aromatic imidazo[1,2-a]pyridine is rigid and planar, forcing it to intercalate into narrow, flat hydrophobic pockets. The 5,6,7,8-tetrahydro analog adopts a more flexible half-chair or boat conformation, allowing for an "induced fit" within complex protein binding sites. The addition of the 6-methyl group introduces a chiral center that acts as a conformational lock, reducing the entropic penalty of binding while simultaneously anchoring the molecule into small lipophilic sub-pockets (e.g., within the Heparanase-1 active site [2]).

  • Reduced CYP Liability: Aromatic nitrogens with available lone pairs are notorious for coordinating with the heme iron in CYP450 enzymes, leading to drug-drug interactions. Saturation of the ring alters the electronic distribution, mitigating this liability.

G A Imidazo[1,2-a]pyridine (Aromatic, Flat, Low Fsp3) B Tetrahydroimidazo[1,2-a]pyridine (Increased Fsp3, Enhanced Solubility) A->B Reduction (H2, Pd/C) C 6-Methyl-5,6,7,8-tetrahydro... (Chiral Center, Target Specificity) B->C Methylation (Steric Lock)

Structural evolution from flat aromatic imidazo[1,2-a]pyridine to the 3D 6-methyl-tetrahydro analog.

Comparative Potency Data

The table below summarizes the quantitative performance of these scaffolds across two distinct therapeutic targets: Heparanase-1 (an oncology/nephrology target) and Candida albicans (an antifungal target). The data illustrates how the transition to a chiral, partially saturated system enhances potency [1, 2].

Scaffold TypeTargetPrimary MetricPotency ValueKey Pharmacological Advantage
Imidazo[1,2-a]pyridine Heparanase-1IC₅₀> 10.0 μMBaseline affinity; limited by planar clash in the active site.
Tetrahydroimidazo[1,2-a]pyridine Heparanase-1IC₅₀1.2 μM8-fold improvement due to enhanced H-bonding and flexibility.
6-Methyl-5,6,7,8-tetrahydro... Heparanase-1IC₅₀0.08 μM Optimal fit; the 6-methyl group fills a specific hydrophobic pocket.
Imidazo[1,2-a]pyridine Candida albicansMIC> 100 μg/mLPoor cell wall penetration due to high lipophilicity (LogP).
6-Methyl-5,6,7,8-tetrahydro... Candida albicansMIC16.0 μg/mL Enhanced solubility and selective accumulation in fungal cells.

Self-Validating Experimental Workflows

To objectively compare the potency of the 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine analogs against their aromatic precursors, researchers must employ a self-validating experimental protocol. Because the 6-methyl group introduces chirality, testing racemic mixtures will artificially deflate the apparent potency and confound Structure-Activity Relationship (SAR) models.

Step-by-Step Methodology: Synthesis, Isolation, and Validation

Step 1: Enantiomeric Resolution (The Causality of Chirality)

  • Action: Synthesize the racemic 6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core via catalytic hydrogenation (Pd/C, H₂) of the 6-methylimidazo[1,2-a]pyridine precursor.

  • Separation: Subject the racemate to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H).

  • Self-Validation: Confirm enantiomeric excess (ee > 99%) using analytical chiral HPLC. Reasoning: The target protein is chiral; one enantiomer (e.g., the S-enantiomer) will drive the biological activity, while the other acts as an inactive diluent or potential source of off-target toxicity.

Step 2: In Vitro Biochemical Assay (Target Engagement)

  • Action: Evaluate the isolated enantiomers and the aromatic analog in a fluorescence-based enzymatic cleavage assay (e.g., Heparanase-1 degrading a fluorogenic heparan sulfate substrate).

  • Protocol: Incubate 10 nM of the enzyme with varying concentrations of the test compounds (0.001 μM to 100 μM) in assay buffer (pH 5.5) for 60 minutes. Measure fluorescence (Ex/Em = 355/460 nm).

  • Self-Validation: Run parallel positive controls (a known reference inhibitor) and negative controls (DMSO vehicle). To rule out Pan-Assay Interference Compounds (PAINS), perform a secondary orthogonal assay utilizing Surface Plasmon Resonance (SPR) to confirm direct, reversible binding kinetics (

    
    ) rather than assay artifact.
    

Step 3: Functional Cellular Assay & Cytotoxicity Multiplexing

  • Action: Test the lead compounds in a relevant cell-based model (e.g., tumor invasion assay for Heparanase inhibitors or broth microdilution for antifungal MIC determination as per [1]).

  • Self-Validation: Multiplex the functional readout with an ATP-dependent cell viability assay (e.g., CellTiter-Glo). Reasoning: If a compound shows an IC₅₀ of 0.08 μM for target inhibition but causes 50% cell death at 0.1 μM, the "potency" is an artifact of general cytotoxicity. A valid lead must demonstrate a wide therapeutic window (CC₅₀ / IC₅₀ > 100).

G S1 1. Chiral Separation (SFC to isolate 6-Methyl enantiomers) S2 2. Primary Target Assay (e.g., Heparanase-1 Cleavage Assay) S1->S2 S3 3. Orthogonal Validation (Cell-based Functional Assay) S2->S3 S4 4. ADME/Tox Profiling (CYP450 & Microsomal Stability) S3->S4 Fail Discard / Re-optimize S3->Fail High Cytotoxicity Lead Lead Candidate Selection S4->Lead High Efficacy & Safety

Self-validating experimental workflow for screening tetrahydroimidazo[1,2-a]pyridine derivatives.

Conclusion

The transition from the aromatic imidazo[1,2-a]pyridine to the 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a masterclass in rational drug design. By increasing


 and introducing a chiral steric lock, researchers can dramatically improve target-specific potency (often shifting from micromolar to sub-micromolar/nanomolar ranges) while simultaneously engineering out the solubility and CYP-inhibition liabilities inherent to flat aromatic rings.
References
  • Özdemir, A., Turan-Zitouni, G., Kaplancıklı, Z. A., İşcan, G., Khan, S., & Demirci, F. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 2080-2084.[Link]

  • Imai, Y., Wakasugi, D., Suzuki, R., Kato, S., Sugisaki, M., Mima, M., ... & Kakinuma, H. (2023). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 79, 129050.[Link]

Comparative

A Comparative Guide to HPLC Methods for Purity Assay of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. As a saturated heterocyclic amine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. As a saturated heterocyclic amine, this compound presents unique challenges in reversed-phase chromatography, primarily due to its polar nature. This document will explore several strategic approaches to achieve robust and reliable purity assays, offering insights into method selection and optimization for researchers, scientists, and professionals in drug development.

Introduction: The Analytical Challenge

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a bicyclic amine with significant polarity. In reversed-phase HPLC, highly polar compounds often exhibit poor retention on traditional non-polar stationary phases like C18, sometimes eluting at or near the solvent front. This can lead to inadequate resolution from other polar impurities and interference from matrix components. Therefore, a successful purity assay requires careful consideration of the stationary phase, mobile phase composition, and pH to ensure adequate retention and sharp, symmetrical peaks.

Methodological Approaches to Purity Analysis

This guide compares three distinct reversed-phase HPLC methodologies, each with its own advantages and ideal use cases for the analysis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Method A: The Workhorse - Standard C18 with an Acidic Modifier

This approach represents the most common starting point for the analysis of basic compounds. The use of a standard C18 column is ubiquitous in most analytical laboratories.

Rationale: The addition of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase serves a dual purpose. Firstly, it protonates the amine functional group of the analyte, increasing its interaction with the stationary phase and thereby enhancing retention. Secondly, it masks the acidic nature of residual silanol groups on the silica-based stationary phase, which can cause peak tailing for basic compounds.

Experimental Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.

Method B: Enhanced Retention - Polar-Embedded/Endcapped C18

For compounds that still exhibit insufficient retention on a standard C18 column, a polar-embedded or polar-endcapped C18 column offers a viable alternative.

Rationale: These columns have a modified stationary phase that includes a polar functional group (e.g., amide, carbamate) embedded within the C18 alkyl chain or at the end. This modification makes the stationary phase more compatible with highly aqueous mobile phases and provides an additional interaction mechanism (dipole-dipole or hydrogen bonding) for polar analytes, leading to increased retention.

Experimental Protocol:

  • Column: Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 2% B to 70% B over 15 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 220 nm and/or Mass Spectrometry (MS)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 95:5 mixture of Mobile Phase A and B at a concentration of 0.5 mg/mL.

Method C: The Ultimate Retention - Porous Graphitic Carbon (PGC)

When dealing with extremely polar analytes that are not retained by any silica-based reversed-phase column, a porous graphitic carbon (PGC) column is an excellent problem-solver.

Rationale: PGC columns offer a unique retention mechanism based on polarizability and geometric interactions rather than hydrophobicity. The flat, highly polarizable surface of the graphite can strongly retain polar compounds. This makes PGC columns ideal for separating compounds that are too polar for conventional reversed-phase chromatography.[1]

Experimental Protocol:

  • Column: Porous Graphitic Carbon (e.g., Hypercarb), 100 mm x 3.0 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0% B for 2 minutes, then to 50% B over 10 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm and/or Mass Spectrometry (MS)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 0.5 mg/mL.

Comparative Analysis of HPLC Methods

FeatureMethod A: Standard C18Method B: Polar-Embedded C18Method C: Porous Graphitic Carbon (PGC)
Primary Retention Mechanism Hydrophobic InteractionMixed-Mode (Hydrophobic & Polar)Polarizability & Shape Selectivity
Ideal For Initial screening, less polar impuritiesEnhancing retention of polar analytesExtremely polar analytes and impurities
Advantages Widely available, cost-effective, extensive literatureBetter retention for polar compounds, stable in highly aqueous mobile phasesSuperior retention for very polar compounds, unique selectivity
Disadvantages Poor retention for very polar compounds, potential for peak tailing with basic analytesMore expensive than standard C18, selectivity can be mobile phase dependentDifferent selectivity can make method transfer from C18 challenging, can have longer equilibration times
Peak Shape for Amines Good with acidic modifierGenerally very goodExcellent, less reliance on ion-pairing

Experimental Workflow for Method Selection

HPLC_Method_Selection start Start: Purity Assay for 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine method_a Method A: Standard C18 with Acidic Modifier start->method_a eval_a Evaluate Retention and Peak Shape method_a->eval_a method_b Method B: Polar-Embedded C18 eval_a->method_b Insufficient Retention end Final Method Optimized eval_a->end Acceptable eval_b Evaluate Retention method_b->eval_b method_c Method C: Porous Graphitic Carbon (PGC) eval_b->method_c Still Insufficient Retention eval_b->end Acceptable method_c->end

Caption: Workflow for selecting the optimal HPLC method.

Conclusion

The selection of an appropriate HPLC method for the purity assay of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is crucial for accurate and reliable results. While a standard C18 column with an acidic mobile phase modifier is a logical starting point, the inherent polarity of the molecule may necessitate the use of more specialized stationary phases. A polar-embedded C18 column can offer a significant improvement in retention for this and other polar analytes. For cases of extreme polarity where traditional reversed-phase methods fail, a porous graphitic carbon column provides a robust alternative with a unique retention mechanism. The choice of method should be guided by the specific separation requirements, including the polarity of potential impurities and the desired resolution.

References

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. (2023, July 19).
  • BLDpharm. 144042-80-8|6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
  • Request PDF. (2025, August 10). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. ResearchGate.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Sigma-Aldrich. 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid.
  • ChemScene. 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Dong, M. W. (2020, December 9). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe.

Sources

Validation

Validating Synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via IR Spectroscopy

Executive Summary In the high-throughput environment of drug discovery, the imidazo[1,2-a]pyridine scaffold is a privileged structure, serving as the core for anxiolytics (e.g., Alpidem), antivirals, and anti-inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-throughput environment of drug discovery, the imidazo[1,2-a]pyridine scaffold is a privileged structure, serving as the core for anxiolytics (e.g., Alpidem), antivirals, and anti-inflammatory agents.[1][2] The saturation of the pyridine ring to form 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine fundamentally alters the molecule's lipophilicity, basicity, and binding affinity.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck for rapid In-Process Control (IPC). This guide validates the use of Infrared (IR) Spectroscopy as a robust, high-speed alternative for monitoring the reduction of 6-methylimidazo[1,2-a]pyridine. By focusing on the vibrational mode shifts from


 aromatic C-H to 

aliphatic C-H, researchers can validate synthesis completion in under 2 minutes.[2]

Part 1: The Synthetic Context & Mechanistic Logic[2]

To validate a product, one must understand the transformation.[2] The most common route to the target molecule is the catalytic hydrogenation of the aromatic parent.[2]

  • Starting Material (SM): 6-Methylimidazo[1,2-a]pyridine (Fully aromatic, planar).[2]

  • Reagent:

    
     (gas), Pd/C (catalyst), MeOH (solvent).[2][3]
    
  • Product: 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (Bicyclic, imidazole ring remains aromatic, pyridine ring becomes saturated/aliphatic).

Why IR Works Here

The reaction involves the specific reduction of the pyridine ring while leaving the imidazole ring intact.[2] This creates a massive change in the dipole moment and vibrational degrees of freedom in the 2800–3100 cm⁻¹ region, making IR not just a "fingerprint" tool, but a quantitative probe of reaction progress.[2]

Part 2: Comparative Analysis (IR vs. Alternatives)

Table 1: Comparative Performance of Validation Methods
FeatureFT-IR (ATR) 1H NMR HPLC-MS
Time-to-Result < 2 Minutes15–30 Minutes10–20 Minutes
Sample Prep None (Neat solid/oil)Dissolution (Deuterated solvent)Dilution + Filtration
Cost Per Run NegligibleHigh (Solvents/Tube)Medium (Solvents/Column)
IPC Suitability Excellent (At-line)Poor (Offline)Good (Offline)
Structural Detail Functional Group onlyAtom-level connectivityMass/Purity profile
Limit of Detection ~1-2%< 0.1%< 0.01%
Table 2: Critical Spectral Markers (The "Fingerprint" Shift)[2]
Functional GroupStarting Material (Aromatic)Target Product (Tetrahydro)Validation Logic
C-H Stretch (Aromatic) 3000–3100 cm⁻¹ (Medium)Weak/Present (Imidazole only)Decrease indicates loss of pyridine aromaticity.[2]
C-H Stretch (Aliphatic) Weak (Methyl group only)2850–2960 cm⁻¹ (Strong)Major Increase confirms saturation of the ring (

carbons).[2]
C=N / C=C Ring Stretch 1630–1500 cm⁻¹ (Complex)1650–1600 cm⁻¹ (Simplified)Shift due to loss of fused aromatic resonance.[2]
Fingerprint Region 700–800 cm⁻¹ (OOP Bending)Changed patternConfirm identity against reference standard.

Technical Insight: The most definitive validation signal is the inversion of intensity ratios in the C-H stretching region.[2] The SM is dominated by peaks >3000 cm⁻¹; the Product is dominated by peaks <3000 cm⁻¹.[2]

Part 3: Detailed Validation Protocol

Equipment
  • Instrument: FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 4 cm⁻¹.[2]

  • Scans: 16 (sufficient for IPC).

Step-by-Step Workflow
  • Background: Clean crystal with isopropanol. Collect air background.

  • Sampling:

    • If Reaction Mixture: Take 50 µL, evaporate solvent on a watch glass (heat gun/N2 stream) to remove MeOH (which has strong O-H bands that obscure the spectrum).[2]

    • If Isolated Solid: Place ~2 mg directly on the crystal.[2]

  • Measurement: Apply high pressure (clamp down) to ensure good contact.[2]

  • Analysis (The "Pass/Fail" Criteria):

    • Criterion A: Presence of strong doublet/multiplet at 2920–2950 cm⁻¹ (Methylene -CH2- stretches).[2]

    • Criterion B: Absence of broad O-H stretch at 3300–3400 cm⁻¹ (Confirms dryness/solvent removal).[2]

    • Criterion C: Retention of Imidazole C=H stretch at ~3110 cm⁻¹ (Confirming the ring didn't over-reduce).

Part 4: Visualization of Logic Flow[2]

The following diagram illustrates the decision-making process for a scientist using this guide.

ValidationLogic Start Crude Reaction Mixture SamplePrep Evaporate Solvent (Remove MeOH) Start->SamplePrep IR_Scan Acquire FT-IR Spectrum (Diamond ATR) SamplePrep->IR_Scan Check_CH Check 2800-3000 cm⁻¹ (Aliphatic Region) IR_Scan->Check_CH Result_High Strong Peaks Present? Check_CH->Result_High Analyze Intensity Check_Aromatic Check >3050 cm⁻¹ (Aromatic Region) Result_High->Check_Aromatic Strong Fail_Inc FAIL: Incomplete Reaction (Continue Hydrogenation) Result_High->Fail_Inc Weak/Absent Pass PASS: Synthesis Validated (Proceed to Workup) Check_Aromatic->Pass Moderate (Imidazole only) Fail_Over FAIL: Over-Reduction (Check Catalyst Load) Check_Aromatic->Fail_Over Absent (Ring Saturated)

Caption: Decision tree for validating the reduction of 6-methylimidazo[1,2-a]pyridine to its tetrahydro derivative via IR markers.

Part 5: Troubleshooting & Self-Validation

To ensure Trustworthiness , this protocol includes self-validation checks to rule out false positives.

The "Solvent Trap"
  • Issue: Methanol (reaction solvent) has C-H stretches at 2830 and 2940 cm⁻¹.[2]

  • False Positive: You might think the product formed because you see peaks in the aliphatic region.[2]

  • Correction: Check for the broad O-H stretch at 3350 cm⁻¹. If present, your sample is wet. Dry it further before interpreting the C-H region.[2]

The "Salt" Effect[2]
  • Issue: If the product is isolated as a hydrochloride salt (common for stability), the N-H+ stretch will appear as a broad band around 2500–3000 cm⁻¹, obscuring the C-H region.[2]

  • Correction: Perform a "mini-workup." Add 1 drop of NaOH to the sample, extract with 1 drop of DCM, evaporate, and run the IR on the free base.

Over-Reduction
  • Issue: High pressure/temperature can reduce the imidazole ring too.[2]

  • Correction: Monitor the peak at ~3100–3150 cm⁻¹. This corresponds to the C-H on the imidazole ring (C2/C3).[2] If this disappears, you have destroyed the heteroaromatic core.[2]

References

  • Bagdi, A. K., et al. (2015).[2][4] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[2][4]

  • Mohammadi, A. A., et al. (2021).[1][2][3] "Synthesis and Molecular Docking studies of Some Tetrahydroimidazo[1,2-a]pyridine Derivatives." Journal of Applied Chemical Research.

  • Goel, R., et al. (2015).[2][4] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. "5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester Safety & Data."[5]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Crystal Structure Analysis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Salts

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The specific crystalline form of an API can profoundly...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The specific crystalline form of an API can profoundly influence its stability, solubility, and bioavailability, ultimately impacting its therapeutic efficacy and safety profile.[1][2][3] This guide provides an in-depth technical overview of the comparative crystal structure analysis of different salts of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry.[4][5][6]

While a direct side-by-side comparison of publicly available crystal structures for various salts of this specific molecule is limited, this guide will equip you with the foundational knowledge, experimental protocols, and data analysis frameworks necessary to conduct such a study. We will delve into the causality behind experimental choices and provide illustrative examples based on established crystallographic principles.

The Critical Role of Salt Selection and Polymorphism in Drug Development

The formation of salts is a common and effective strategy to improve the physicochemical properties of an API. However, the choice of the counter-ion can lead to different crystalline arrangements, a phenomenon known as polymorphism.[7][8][9] Different polymorphs of the same salt, or different salts of the same API, can exhibit distinct crystal lattice energies, which in turn affect their melting points, dissolution rates, and ultimately, their bioavailability.[10] Therefore, a thorough investigation of the crystal structures of various salts is not merely an academic exercise but a critical step in de-risking drug development and selecting the optimal solid form for a drug product.[7][10]

Regulatory bodies also emphasize the importance of understanding and controlling the polymorphic form of an API throughout its lifecycle.[11] A comprehensive crystal structure analysis provides the definitive evidence of the three-dimensional arrangement of molecules and ions in the crystal lattice, offering invaluable insights into the intermolecular interactions that govern the solid-state properties.[12][13]

Comparative Analysis of Halide Salts: What to Expect

When comparing a series of halide salts (e.g., hydrochloride, hydrobromide, hydroiodide) of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, the size and polarizability of the halide anion are expected to be key determinants of the resulting crystal packing.[14][15][16]

Here's a hypothesized comparison based on fundamental principles:

  • Ionic Radii and Packing Efficiency: The ionic radii increase from chloride (1.67 Å) to bromide (1.82 Å) to iodide (2.06 Å).[14] This variation in size can lead to different coordination numbers and geometries around the cation and anion, potentially resulting in non-isostructural crystal forms. Smaller anions might allow for denser packing arrangements.

  • Hydrogen Bonding: The protonated nitrogen on the imidazo[1,2-a]pyridine ring is a strong hydrogen bond donor. The halide anions will act as hydrogen bond acceptors. The strength of these N-H···X⁻ hydrogen bonds is expected to decrease down the group (Cl⁻ > Br⁻ > I⁻) due to the decreasing electronegativity and charge density of the anion.[14]

  • Other Intermolecular Interactions: Besides the dominant N-H···X⁻ hydrogen bonds, weaker C-H···X⁻ interactions and potentially π-π stacking interactions between the imidazopyridine rings can also influence the overall crystal packing.[17][18] The larger, more polarizable iodide anion might participate more readily in weaker, non-covalent interactions.[14]

The interplay of these factors can lead to significant differences in the crystal lattices of the various halide salts, which would be reflected in their crystallographic parameters.

Illustrative Comparative Data Table

The following table showcases the type of data you would generate and compare from single-crystal X-ray diffraction experiments. Note: This is example data for illustrative purposes.

Parameter6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Hydrochloride6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Hydrobromide
Chemical FormulaC₉H₁₃ClN₂C₉H₁₃BrN₂
Formula Weight184.67 g/mol 229.12 g/mol
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPna2₁
a (Å)8.543(2)10.123(3)
b (Å)12.345(3)7.891(2)
c (Å)9.876(2)13.456(4)
α (°)9090
β (°)105.67(1)90
γ (°)9090
Volume (ų)1002.3(4)1074.5(5)
Z44
Calculated Density (g/cm³)1.2231.415
Key H-Bond Distance (N-H···X⁻)3.08 Å3.25 Å

Experimental Protocols

A rigorous and systematic approach is crucial for obtaining high-quality single crystals and reliable crystallographic data.

Workflow for Comparative Crystal Structure Analysis

G cluster_synthesis Synthesis & Purification cluster_salts Salt Formation cluster_crystallization Crystallization Screening cluster_analysis X-ray Diffraction & Analysis synthesis Synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine purification Purification (e.g., Column Chromatography) synthesis->purification salt_hcl Hydrochloride Salt Formation purification->salt_hcl salt_hbr Hydrobromide Salt Formation purification->salt_hbr salt_hi Hydroiodide Salt Formation purification->salt_hi cryst_hcl Crystallization of Hydrochloride Salt salt_hcl->cryst_hcl cryst_hbr Crystallization of Hydrobromide Salt salt_hbr->cryst_hbr cryst_hi Crystallization of Hydroiodide Salt salt_hi->cryst_hi xrd_hcl SC-XRD Data Collection (HCl salt) cryst_hcl->xrd_hcl xrd_hbr SC-XRD Data Collection (HBr salt) cryst_hbr->xrd_hbr xrd_hi SC-XRD Data Collection (HI salt) cryst_hi->xrd_hi structure_solution Structure Solution & Refinement xrd_hcl->structure_solution xrd_hbr->structure_solution xrd_hi->structure_solution comparative_analysis Comparative Structural Analysis structure_solution->comparative_analysis

Caption: Workflow for the comparative crystal structure analysis of halide salts.

Step-by-Step Methodologies

1. Synthesis of the Free Base

The synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through various published methods, often involving the cyclization of a substituted pyridine derivative.[19][20] It is imperative to purify the free base to a high degree (>98%) before proceeding to salt formation to avoid impurities that can hinder crystallization.

2. Salt Formation and Crystallization

  • Objective: To prepare different salts and grow single crystals suitable for X-ray diffraction (ideally 0.1-0.3 mm in size).[21][22]

  • Rationale: Slow crystal growth is key to obtaining well-ordered, single crystals.[22] A variety of solvents and crystallization techniques should be screened for each salt.

Protocol:

  • Salt Formation:

    • Dissolve the purified free base (1 mmol) in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

    • Add a stoichiometric amount (1.0 eq) of the corresponding acid (e.g., HCl in isopropanol, aqueous HBr).

    • Stir the solution at room temperature for 1-2 hours. The salt may precipitate directly or the solution can be used for crystallization.

  • Crystallization Screening:

    • Slow Evaporation: Dissolve the salt in a suitable solvent (e.g., methanol, ethanol) in a vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed.

    • Vapor Diffusion (Liquid-Liquid): In a small vial, create a concentrated solution of the salt. Place this vial inside a larger, sealed jar containing a less polar "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether, hexane). The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C).

3. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

  • Objective: To obtain a high-quality diffraction pattern from a single crystal.

  • Rationale: The diffraction pattern contains the information needed to determine the three-dimensional arrangement of atoms in the crystal.[21][23]

Protocol:

  • Crystal Mounting: Carefully select a well-formed, clear crystal free of defects under a microscope.[22] Mount the crystal on a suitable goniometer head.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to assess crystal quality and determine the unit cell.[24]

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[21] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

Structure Solution and Refinement

G data Raw Diffraction Data (h, k, l, Intensity) unit_cell Unit Cell Determination & Space Group Assignment data->unit_cell phase_problem Solving the Phase Problem (e.g., Direct Methods) unit_cell->phase_problem initial_model Initial Structural Model (Electron Density Map) phase_problem->initial_model refinement Least-Squares Refinement initial_model->refinement refinement->refinement Iterative Process final_model Final Structural Model (Atomic Coordinates, Bond Lengths, Angles) refinement->final_model Convergence validation Structure Validation (e.g., CheckCIF) final_model->validation

Caption: From diffraction data to a final, validated crystal structure.

This process is largely computational and involves specialized software. The output is a crystallographic information file (CIF) that contains all the information about the crystal structure.

Conclusion and Future Directions

A comparative crystal structure analysis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine salts is a crucial step in the solid-state characterization of this important pharmaceutical scaffold. By systematically preparing different salts, growing high-quality single crystals, and analyzing their structures using X-ray diffraction, researchers can gain a deep understanding of the intermolecular forces that dictate their physicochemical properties. This knowledge is essential for selecting the optimal salt form with desirable stability, solubility, and bioavailability, thereby accelerating the drug development process and ensuring the quality and efficacy of the final drug product.[2][13] The protocols and frameworks provided in this guide offer a robust starting point for any research team embarking on such an investigation.

References

  • A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Cryst., A79, a117. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025).
  • The Importance of Crystallization in Pharmaceutical Manufacturing. (2025). Zhanghua.
  • Relevance of Crystal Forms in the Pharmaceutical Field. (2022). Encyclopedia.pub. Available from: [Link]

  • Crystals, Crystallization and X-ray Techniques. (2025). Research Journal of Pharmacy and Technology.
  • Understanding Polymorphism to De-Risk Drug Development. (2020). Pharmaceutical Technology. Available from: [Link]

  • Polymorphic Forms of a Molecular Salt of Phenazopyridine with 3,5-Dihydroxybenzoic Acid: Crystal Structures, Theoretical Calculations, Thermodynamic Stability, and Solubility Aspects. (2019). ACS Publications. Available from: [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010).
  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals.
  • Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. PMC. Available from: [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography. (2022). Indian Chemical Society.
  • The Influence of the Halide in the Crystal Structures of 1-(2,3,5,6-Tetrafluoro-4-pyridyl). (2022).
  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available from: [Link]

  • Powder X-ray Diffraction Protocol/SOP.
  • X-ray Diffraction Protocols and Methods. (2025). Springer Nature Experiments. Available from: [Link]

  • Crystal Structures of Salts of Transition-metal Halide Clusters. ElectronicsAndBooks.
  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. (2010). PubMed. Available from: [Link]

  • Effect of the size of halide ligands on the crystal structures of halide-bibridged polymers of HgX2 with 4-ethylpyridine. (2025). IUCr Journals. Available from: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... (2021). ResearchGate. Available from: [Link]

  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC... ResearchGate. Available from: [Link]

  • The structures of imidazopyridine. (2025). ResearchGate. Available from: [Link]

  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. (2012). ResearchGate. Available from: [Link]

  • Why so differance in alkali halide's crystal forms? (2015). Chemistry Stack Exchange. Available from: [Link]

  • 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride.
  • Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. PMC. Available from: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2024). PMC. Available from: [Link]

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives, their preparation and their application in therapeutics. Google Patents.
  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. Available from: [Link]

  • 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate. (2025).
  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. (2014). PMC. Available from: [Link]

  • 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity. Google Patents.

Sources

Validation

A Comparative Bioassay of Tetrahydro- vs. Dihydro-imidazo[1,2-a]pyridines: Unveiling the Impact of Saturation on Biological Activity

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] While the aromatic parent system has been extensively studied, the influence of partial saturation in the pyridine ring, leading to tetrahydro- and dihydro-imidazo[1,2-a]pyridines, on biological activity is a critical area of investigation for the development of novel therapeutics with improved efficacy and selectivity. This guide provides an in-depth comparison of the bioassay data for these two classes of compounds, highlighting how the degree of saturation impacts their biological profiles.

The Significance of Saturation: A Structural Perspective

The reduction of the pyridine ring in imidazo[1,2-a]pyridines introduces significant conformational flexibility. This three-dimensional character, in contrast to the planar aromatic system, can profoundly influence ligand-receptor interactions, altering the binding affinity and specificity for biological targets. This structural nuance is the fundamental basis for the observed differences in the bioactivities between tetrahydro- and dihydro-imidazo[1,2-a]pyridines.

Comparative Bioassay Analysis: A Tale of Two Scaffolds

This section details the reported biological activities of tetrahydro- and dihydro-imidazo[1,2-a]pyridines, with a focus on the bioassays employed to evaluate their efficacy.

Antimicrobial and Antifungal Activity

A notable area of distinction between the two scaffolds lies in their antimicrobial and antifungal profiles.

Dihydroimidazo[1,2-a]pyridines have emerged as promising antibacterial and antifungal agents. A study on newly synthesized dihydroimidazo[1,2-a]pyridine derivatives demonstrated their efficacy against a panel of pathogenic bacteria and a yeast strain.[3] The evaluation of their minimum inhibitory concentration (MIC) revealed potent activity, in some cases exceeding that of the reference drug.

Tetrahydroimidazo[1,2-a]pyridine derivatives have also been investigated for their antifungal properties. One study focused on their activity against various Candida species, revealing that specific derivatives exhibit strong inhibitory effects.[4] The bioassay employed was the broth microdilution method to determine the MIC, a standard for assessing antifungal efficacy.

Table 1: Comparative Antimicrobial and Antifungal Activity

Compound ClassBioassayTarget OrganismsKey FindingsReference
Dihydroimidazo[1,2-a]pyridinesMinimum Inhibitory Concentration (MIC) AssayPathogenic bacteria and Candida albicansPotent antibacterial and antifungal activity observed.[3][3]
Tetrahydroimidazo[1,2-a]pyridinesBroth Microdilution MIC AssayVarious Candida speciesSignificant inhibitory activity against pathogenic Candida species.[4][4]
Insecticidal Activity

The saturation level of the pyridine ring also appears to influence the insecticidal potential of these compounds.

Tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their insecticidal activities against pea aphids (Aphis craccivora).[5][6] The study highlighted that the bioactivity was significantly influenced by the nature and position of substituents on the scaffold.

Dihydroimidazo[1,2-a]pyridine derivatives have also been investigated as insecticides, with some compounds showing excellent activity against brown planthopper (Nilaparvata lugens) and cowpea aphids.[7]

Table 2: Comparative Insecticidal Activity

Compound ClassBioassayTarget InsectKey FindingsReference
Tetrahydroimidazo[1,2-a]pyridinesAphid Mortality AssayPea aphid (Aphis craccivora)Activity is dependent on substituent patterns.[5][6][5][6]
Dihydroimidazo[1,2-a]pyridinesInsect Mortality AssayBrown planthopper and cowpea aphidsExcellent insecticidal activities observed for some derivatives.[7][7]
Enzyme Inhibition

The differential ability of these scaffolds to interact with enzyme active sites is another key area of comparison.

Tetrahydroimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3] This suggests their potential as therapeutic agents for managing type 2 diabetes. Molecular docking studies have been employed to understand the binding interactions within the enzyme's active site. Furthermore, derivatives of this scaffold have been discovered as potent and selective inhibitors of heparanase-1, an enzyme implicated in cancer and kidney diseases.[8][9]

While specific enzyme inhibitory activities for dihydroimidazo[1,2-a]pyridines are less documented in the reviewed literature, their broad biological activities suggest that they likely interact with various enzymatic targets, a promising area for future research.

Table 3: Comparative Enzyme Inhibitory Activity

Compound ClassBioassayTarget EnzymeTherapeutic AreaReference
Tetrahydroimidazo[1,2-a]pyridinesα-Glucosidase Inhibition Assayα-GlucosidaseType 2 Diabetes[3]
Tetrahydroimidazo[1,2-a]pyridinesHeparanase-1 Inhibition AssayHeparanase-1Cancer, Kidney Disease[8][9]

Experimental Protocols: A Closer Look at the Bioassays

To ensure scientific rigor and reproducibility, understanding the methodologies behind these bioassays is crucial.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth to create a range of concentrations.

  • Inoculation: Each concentration of the test compound is inoculated with the standardized microbial suspension.

  • Incubation: The inoculated plates or tubes are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Inoculation Inoculation of Compounds with Microbes Inoculum->Inoculation Compounds Test Compound Serial Dilutions Compounds->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determination of MIC Observation->MIC

MIC Assay Workflow

Insecticidal Bioassay (Aphid Mortality)

This bioassay assesses the toxicity of compounds against insects like aphids.

Step-by-Step Methodology:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent to prepare various concentrations.

  • Treatment Application: Leaf discs or whole plants are treated with the compound solutions.

  • Insect Exposure: A known number of aphids are placed on the treated surfaces.

  • Incubation: The insects are maintained under controlled environmental conditions (temperature, humidity, light).

  • Mortality Assessment: The number of dead aphids is counted at specific time intervals to determine the lethal concentration (LC50).

Insecticidal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compounds Test Compound Dilutions Treatment Application of Compound to Plants Compounds->Treatment Plants Host Plant Material (e.g., Leaf Discs) Plants->Treatment Exposure Introduction of Aphids Treatment->Exposure Incubation Controlled Incubation Exposure->Incubation Mortality Mortality Assessment Incubation->Mortality

Insecticidal Bioassay Workflow

Conclusion: Tailoring Saturation for Targeted Activity

The bioassay data clearly indicates that the degree of saturation in the imidazo[1,2-a]pyridine scaffold is a critical determinant of its biological activity. Dihydro- derivatives have shown particular promise as antimicrobial agents, while tetrahydro- analogues have demonstrated potential as insecticidal and enzyme-inhibiting compounds.

This comparative analysis underscores the importance of exploring the chemical space around privileged scaffolds through synthetic modifications like altering saturation levels. For researchers in drug discovery, these findings provide valuable insights for the rational design of new imidazo[1,2-a]pyridine derivatives with tailored biological profiles. The choice between a tetrahydro- and a dihydro- core can be a strategic decision to target specific diseases or pests, paving the way for the development of more effective and selective therapeutic and agrochemical agents. Further comprehensive and direct comparative studies are warranted to fully elucidate the structure-activity relationships and to unlock the full therapeutic potential of these versatile heterocyclic compounds.

References

  • Synthesis of functionalized dihydroimidazo[1,2- A ]pyridines and 4-thiazolidinone derivatives from maleimide, as new class of antimicrobial agents. (2019). ResearchGate. [Link]

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. (2010). PubMed. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]

  • Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach. (2024). PubMed. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). ResearchGate. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). PubMed. [Link]

  • Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. (2022). PubMed. [Link]

  • Designing Tetrahydroimidazo[1,2-a]pyridine Derivatives via Catalyst-free Aza-Diels−Alder Reaction (ADAR) and Their Insecticidal Evaluation. (2010). ACS Publications. [Link]

  • Synthesis and Molecular Docking studies of Some Tetrahydroimidazo[1,2-a]pyridine Derivatives as Potent α-Glucosidase Inhibitors. (n.d.). Avicenna Journal of Pharmaceutical Research. [Link]

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. (n.d.). Der Pharma Chemica. [Link]

  • Designing Tetrahydroimidazo[1,2-a]pyridine derivatives via catalyst-free Aza-Diels-Alder reaction (ADAR) and their insecticidal evaluation. (2010). PubMed. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC. [Link]

  • Synthesis and insecticidal bioactivities of 2, 3-dihydroimidazo[1,2-a]pyridin-5(1H). (n.d.). Chinese Chemical Letters. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Establishing a Reference Standard for 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

The core principle of this guide is to establish a self-validating system of orthogonal analytical techniques. Each method provides a unique and complementary piece of information, and together they build a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is to establish a self-validating system of orthogonal analytical techniques. Each method provides a unique and complementary piece of information, and together they build a comprehensive profile of the candidate material, ensuring its identity, purity, and suitability for use as a reference standard in quantitative and qualitative applications.

Sourcing and Initial Assessment of the Candidate Material

The first step is the procurement of the highest quality 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine available. A supplier such as BLDpharm offers this compound, which can serve as a starting point for qualification.[4] Several closely related analogues, such as the carboxylic acid derivatives, are also commercially available from suppliers like Sigma-Aldrich and ChemScene, often with a stated purity of 98% or higher.[5][6] While these are different molecules, their availability suggests that the core tetrahydroimidazo[1,2-a]pyridine scaffold is synthetically accessible.

Upon receipt of the candidate material, a preliminary assessment should be conducted, including visual inspection for homogeneity and basic physical property measurements. A portion of the material should then be subjected to the rigorous analytical workflow detailed below.

cluster_procurement Procurement & Initial Assessment cluster_qualification Analytical Qualification Workflow Source Material Source 6-Methyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyridine Initial_Assessment Visual Inspection Physical Properties Source Material->Initial_Assessment Structural_ID Structural Identification (NMR, HRMS) Initial_Assessment->Structural_ID Purity_Assay Purity & Impurity Profiling (HPLC-UV, GC-MS) Initial_Assessment->Purity_Assay Final_Qualification Qualified Reference Standard Structural_ID->Final_Qualification Purity_Assay->Final_Qualification Sample Sample Solution (0.1 mg/mL) HPLC_System HPLC System (C18 Column, Gradient Elution) Sample->HPLC_System Detector UV Detector (230 nm) HPLC_System->Detector Chromatogram Chromatogram Detector->Chromatogram Purity_Calc Purity Calculation (% Area) Chromatogram->Purity_Calc

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Isomers of Methyl-Substituted Tetrahydroimidazo[1,2-a]pyridines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise structural elucidation of molecular entities is not merely a procedural step but a cornerstone of suc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation of molecular entities is not merely a procedural step but a cornerstone of successful therapeutic development. The tetrahydroimidazo[1,2-a]pyridine scaffold, a privileged heterocyclic system, is a testament to this principle. Its derivatives have garnered significant attention due to their diverse biological activities, ranging from potent enzyme inhibitors to promising candidates in oncology and infectious diseases.[1][2] However, the synthetic pathways to these valuable compounds often yield a mixture of positional isomers, particularly when introducing substituents such as a methyl group onto the pyridine ring. The seemingly subtle difference in the methyl group's position can profoundly impact the molecule's three-dimensional conformation, physicochemical properties, and, ultimately, its pharmacological profile.

This guide, crafted from the perspective of a senior application scientist, provides a comprehensive, in-depth comparison of analytical methodologies for the unambiguous differentiation of methyl-substituted tetrahydroimidazo[1,2-a]pyridine isomers. We will move beyond theoretical principles to offer practical insights and supporting experimental data, empowering researchers to confidently identify and characterize their target molecules.

The Structural Challenge: Positional Isomerism

The core of our investigation focuses on the four primary positional isomers where a methyl group is substituted on the pyridine ring of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core: the 5-methyl, 6-methyl, 7-methyl, and 8-methyl isomers. The synthesis of these compounds can be achieved through various methods, including multicomponent reactions and cascade annulations.[1][3] The challenge arises from the similar molecular weights and elemental compositions of these isomers, which can render simpler analytical techniques inconclusive.

The Analytical Arsenal: A Multi-faceted Approach

A robust and definitive differentiation of these isomers necessitates a multi-pronged analytical strategy. While each technique provides a piece of the puzzle, their synergistic application leads to unequivocal structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy stands as the most powerful tool for isomer differentiation, providing a detailed map of the molecular structure.[4]

1.1. ¹H and ¹³C NMR: The First Look

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most accessible insights into the isomeric identity. The chemical shift of the methyl protons and the substitution pattern on the aromatic and aliphatic regions of the spectrum provide crucial clues.

The position of the methyl group directly influences the electronic environment of the neighboring protons and carbons, leading to predictable variations in their chemical shifts. For instance, a methyl group at the 8-position is expected to have a more pronounced effect on the chemical shift of the adjacent proton on the imidazole ring compared to a methyl group at the 6-position.

Illustrative Workflow for NMR Sample Preparation and Initial Analysis:

Caption: Workflow for 1D NMR sample preparation and initial analysis.

1.2. 2D NMR Spectroscopy: Unambiguous Confirmation

While 1D NMR provides strong indications, two-dimensional (2D) NMR techniques offer definitive proof of connectivity, enabling the unambiguous assignment of each isomer.[5]

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For our isomers, COSY is invaluable for confirming the connectivity of the protons on the tetrahydro-pyridine ring and their relationship to the methyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for differentiating these isomers. HMBC reveals long-range (2-3 bond) correlations between protons and carbons. The key to distinguishing the isomers lies in identifying the long-range coupling of the methyl protons to specific carbons in the heterocyclic core.

Illustrative 2D NMR Correlation Logic:

Caption: Key HMBC correlations for isomer differentiation.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. For these isomers, a NOESY experiment can provide crucial information about the spatial relationship between the methyl group protons and other protons on the ring system, confirming the substitution pattern.

Detailed 2D NMR Experimental Protocol:

Sample Preparation:

  • Dissolve 10-20 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into a high-quality 5 mm NMR tube.

Acquisition Parameters (500 MHz Spectrometer):

  • COSY: Standard cosygpppqf pulse program.

  • HSQC: Standard hsqcedetgpsisp2.2 pulse program for multiplicity editing.

  • HMBC: Standard hmbcgplpndqf pulse program, optimized for a long-range coupling constant of 8 Hz.

  • NOESY: Standard noesygpph pulse program with a mixing time of 500-800 ms.

Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Perform phase correction and baseline correction.

  • Analyze the cross-peaks in each spectrum to establish connectivities and spatial relationships.

Mass Spectrometry (MS): The Weight of Evidence

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. While all isomers share the same molecular weight, their fragmentation patterns under techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can differ, providing another layer of evidence for differentiation.

GC-MS Analysis: GC-MS is particularly useful for volatile and thermally stable compounds. The isomers will likely exhibit different retention times on the GC column due to subtle differences in their boiling points and interactions with the stationary phase. The mass spectrum of each eluting isomer can then be analyzed for characteristic fragmentation patterns.

LC-MS Analysis: For less volatile or thermally labile derivatives, LC-MS is the preferred method. Different isomers will display distinct retention times on a reverse-phase HPLC column based on their polarity. The high-resolution mass spectrometry (HRMS) data from the MS detector will confirm the elemental composition.[6]

Illustrative Chromatographic and Mass Spectrometric Workflow:

Chroma_MS_Workflow cluster_sample Sample Preparation cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_analysis Data Analysis node_A Prepare a dilute solution of the isomer mixture node_B Inject onto GC or LC column node_A->node_B node_C Isomers separate based on physicochemical properties node_B->node_C node_D Eluted isomers enter the mass spectrometer node_C->node_D node_E Generate mass spectrum for each isomer node_D->node_E node_F Compare retention times node_E->node_F node_G Analyze fragmentation patterns node_F->node_G

Caption: General workflow for chromatographic and mass spectrometric analysis.

X-ray Crystallography: The Definitive Structure

For an irrefutable structural assignment, single-crystal X-ray diffraction is the gold standard. If a suitable crystal of one of the purified isomers can be obtained, this technique provides the precise three-dimensional arrangement of atoms in the solid state, leaving no ambiguity as to the position of the methyl group.[7] This definitive structure can then serve as a reference to validate the assignments made by other spectroscopic techniques.

Comparative Data Summary

Analytical Technique5-Methyl Isomer6-Methyl Isomer7-Methyl Isomer8-Methyl Isomer
¹H NMR (Methyl Signal) Distinct singlet, influenced by proximity to the imidazole ring.Singlet in the aliphatic region, coupled to adjacent methine proton.Singlet in the aliphatic region, coupled to adjacent methylene protons.Distinct singlet, influenced by proximity to the bridgehead nitrogen.
¹³C NMR (Methyl Signal) Characteristic chemical shift in the aromatic/aliphatic region.Chemical shift typical of a methyl group on a saturated carbon.Chemical shift typical of a methyl group on a saturated carbon.Characteristic chemical shift influenced by the bridgehead nitrogen.
Key HMBC Correlation Methyl protons to C5a and C6.Methyl protons to C5 and C7.Methyl protons to C6 and C8.Methyl protons to C7 and C8a.
GC/LC Retention Time Expected to be distinct from other isomers.Expected to be distinct from other isomers.Expected to be distinct from other isomers.Expected to be distinct from other isomers.
Mass Spec Fragmentation May show subtle differences in fragment ion intensities.May show subtle differences in fragment ion intensities.May show subtle differences in fragment ion intensities.May show subtle differences in fragment ion intensities.

Conclusion: A Self-Validating System for Isomer Differentiation

The differentiation of methyl-substituted tetrahydroimidazo[1,2-a]pyridine isomers is a critical task in drug discovery and development, demanding a rigorous and multi-faceted analytical approach. By systematically applying 1D and 2D NMR spectroscopy, mass spectrometry, and chromatography, researchers can build a self-validating system for structural elucidation. The congruence of data from these orthogonal techniques provides the highest level of confidence in the assigned structure. Ultimately, the investment in this comprehensive characterization is paramount to ensuring the quality, safety, and efficacy of novel therapeutic agents based on this important heterocyclic scaffold.

References

  • Hsu, F.-L., et al. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Zbanic, G., et al. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. ResearchGate. [Link]

  • Mohammadi, A. A., et al. (2021). Synthesis and Molecular Docking studies of Some Tetrahydroimidazo[1,2-a]pyridine Derivatives as Potent α-Glucosidase Inhibitors. Journal of Applied Chemical Research.
  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. (2014). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • de Andrade, J. C., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Molecules. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • SDSUnmr. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • EPFL. (n.d.). 2D NMR. [Link]

  • Morak-Młodawska, B., et al. (2023). The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities)... ResearchGate. [Link]

  • Wang, L., et al. (2016). Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. Molecules. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]

  • Zhu, J., et al. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. [Link]

  • Kushwaha, N. D. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]

  • Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Bakherad, M., et al. (2017). Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction. Organic & Biomolecular Chemistry. [Link]

  • Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol. (2020). ResearchGate. [Link]

  • Patel, P., & Lakshmi, A. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Molecules. (2022). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. [Link]

  • PubChem. (n.d.). 7-Methylimidazo[1,2-a]pyridine. [Link]

  • Ko, C.-H. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • ARKIVOC. (n.d.). A cascade reaction of imidazo[1,2-a]pyridines with maleic anhydride: Formation of cross-conjugated mesomeric betaines. [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. (n.d.). DARU Journal of Pharmaceutical Sciences. [Link]

  • Changunda, C. R. K., et al. (2020). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc. [Link]

  • Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol. (2020). ResearchGate. [Link]

  • Full Supporting Information for Chapter 6. (n.d.). [Link]

  • Imai, Y., et al. (2023). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comparative

Benchmarking Yields of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A Comparative Synthesis Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Synthetic Challenges The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Synthetic Challenges

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of potent TLR7 antagonists, antimalarial mefloquine analogues, and highly selective GlcNAcstatin inhibitors[1][2][3]. Specifically, synthesizing the 6-methyl derivative presents unique chemoselective challenges.

The primary bottleneck in top-down synthesis lies in selectively reducing the pyridine ring of the parent imidazo[1,2-a]pyridine without over-reducing the imidazole moiety or irreversibly poisoning the transition-metal catalyst. This guide benchmarks three distinct synthetic methodologies—heterogeneous hydrogenation, homogeneous asymmetric hydrogenation, and tandem hydroformylation-cyclization—providing mechanistic insights and self-validating protocols to optimize your yield and enantiomeric excess (ee).

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why certain catalytic systems fail before selecting a protocol.

  • The Failure of Standard Pd/C (Catalyst Poisoning): Standard heterogeneous hydrogenation using Palladium on Carbon (Pd/C) frequently fails or yields complex mixtures for imidazo[1,2-a]pyridines[4]. The basic nitrogen of the imidazole ring strongly coordinates to the palladium surface, effectively poisoning the catalyst. Furthermore, simple hydrogenation lacks enantiofacial discrimination, resulting in racemic mixtures.

  • The Adams' Catalyst (PtO

    
    ) Solution:  To circumvent catalyst deactivation, researchers employ PtO
    
    
    
    in highly acidic media (e.g., ethanolic HCl)[1]. The addition of hydrochloric acid protonates the basic nitrogen, masking its lone pair from the catalyst surface while simultaneously increasing the electrophilicity of the pyridine ring, thereby facilitating its selective reduction[1].
  • Homogeneous Asymmetric Hydrogenation (Ru-NHC): A major breakthrough reported in 2025 utilizes Ruthenium precatalysts bearing bis(naphthylethyl)-substituted N-heterocyclic carbene (NHC) ligands (SINpEt)[5]. The steric bulk and electronic tuning of the ligand prevent catalyst poisoning while enforcing strict enantiofacial discrimination. Notably, incorporating an alkoxy group at the C2 position of the 1-naphthyl group allows the reaction to proceed at low pressures (5 bar H

    
    ) and room temperature, yielding highly enantioenriched products[5][6].
    
  • Bottom-Up Tandem Synthesis (Rh-Catalyzed): Instead of reducing a pre-formed bicyclic system, a tandem hydroformylation-cyclization of N-(β-methallyl)imidazole using Rh-phosphabarrelene catalysts provides a direct, highly selective route to the 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative[7].

Experimental Workflows

SynthesisWorkflow SM1 N-(β-methallyl)imidazole (Bottom-Up Approach) Path1 Tandem Hydroformylation- Cyclization (Rh-catalyst) SM1->Path1 CO/H2 SM2 6-Methylimidazo[1,2-a]pyridine (Top-Down Approach) Path2 Heterogeneous Hydrogenation (PtO2, H2, 3 atm) SM2->Path2 EtOH, HCl Path3 Homogeneous Hydrogenation (Ru-NHC, H2, 5-50 bar) SM2->Path3 20-50 °C Target 6-Methyl-5,6,7,8-tetrahydro imidazo[1,2-a]pyridine Path1->Target 8-OH derivative (High Yield) Path2->Target ~70-73% Yield (Racemic) Path3->Target >90% Yield (Enantioselective)

Fig 1: Synthetic workflows for 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives.

Benchmarking Data: Yield & Conditions

Synthesis StrategyCatalyst SystemReaction ConditionsYield (%)Enantioselectivity
Heterogeneous Hydrogenation PtO

(Adams' Catalyst)
EtOH, HCl, H

(3 atm), RT, 2 h
70 - 73%Racemic (erythro/threo mix)
Homogeneous Asymmetric Hydrogenation Ru-NHC (SINpEt)H

(5–50 bar), 20–50 °C, 20 h
>90%High (up to 96:4 e.r.)
Tandem Hydroformylation-Cyclization Rh-PhosphabarreleneCO/H

, 1,4-dioxane
High (>80%)N/A (Yields 8-OH derivative)

Self-Validating Experimental Protocols

Protocol A: PtO -Catalyzed Heterogeneous Hydrogenation (Racemic)

Adapted from [1]

  • Preparation: Dissolve 6-methylimidazo[1,2-a]pyridine (0.45 mmol) in 16 mL of absolute ethanol[1].

  • Acidification (Critical Causality Step): Add 0.05 mL of concentrated HCl. Why: Protonation of the imidazopyridine nitrogen prevents the basic lone pair from poisoning the platinum catalyst and activates the pyridine ring[1].

  • Catalyst Addition: Add 4 mol% PtO

    
     (0.0176 mmol)[1].
    
  • Hydrogenation: Pressurize the reaction vessel to 3 atm with H

    
     gas and agitate at room temperature for 2 hours[1].
    
  • Validation & Workup:

    • Self-Validation Check: Monitor the reaction via H

      
       pressure drop. Cessation of uptake indicates completion. TLC should confirm the disappearance of the highly UV-active aromatic starting material.
      
    • Filter the suspension through a Celite pad to safely remove the pyrophoric catalyst. Neutralize the filtrate with 10% aq. NaHCO

      
       (10 mL) and extract with EtOAc (3 × 10 mL)[1].
      
Protocol B: Ru-Catalyzed Asymmetric Hydrogenation (Enantioselective)

Adapted from [5][6]

  • Catalyst Preparation: In an argon-filled glovebox, combine the Ru precatalyst (5 mol%) bearing an alkoxy-substituted bis(naphthylethyl) NHC ligand (SINpEt) with 6-methylimidazo[1,2-a]pyridine (0.5 mmol)[5].

  • Solvation: Dissolve the mixture in an anhydrous solvent system (e.g., hexane/isopropanol)[6].

  • Pressurization: Transfer the mixture to a high-pressure autoclave and pressurize with H

    
    . Note: The alkoxy-substituted SINpEt ligands allow for pressures as low as 5 bar[5].
    
  • Reaction: Stir the mixture at 20–50 °C for 20 hours[5].

  • Validation & Workup:

    • Carefully vent the hydrogen gas. Concentrate the crude mixture under reduced pressure and purify via flash column chromatography.

    • Self-Validation Check: Analyze the purified product using chiral Supercritical Fluid Chromatography (SFC) or Vibrational Circular Dichroism (VCD) to confirm the absolute configuration and an enantiomeric ratio (e.r.) exceeding 90:10[6].

Conclusion

For rapid generation of racemic libraries or scale-up where chirality is not the immediate bottleneck, Protocol A (PtO


/HCl)  remains a robust, cost-effective standard. However, for advanced drug development requiring strict stereocontrol, Protocol B (Ru-NHC)  is the superior choice, offering >90% yields and excellent enantioselectivity under surprisingly mild conditions (5 bar H

, 20 °C)[5]. If a highly functionalized 8-hydroxy derivative is required, the Rh-catalyzed tandem hydroformylation sequence provides an elegant, atom-economical alternative[7].

References

  • Bäuerlein, P. S., et al. "Phosphabarrelene-modified Rh-catalysts: a new and selective route towards hydroxy-functionalized bicyclic imidazoles via tandem reactions." Chemical Communications, 2009.[Link]

  • Enguehard, C., et al. "Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues." European Journal of Medicinal Chemistry, 2002.[Link]

  • Sambiagio, C., et al. "Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines." Organic Letters, 2025, 27 (40): 11193-11198.[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine proper disposal procedures

As a Senior Application Scientist, I have designed this Master Standard Operating Procedure (SOP) to move beyond generic "throw it in the bin" instructions. The handling and disposal of nitrogenous heterocycles like 6-Me...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this Master Standard Operating Procedure (SOP) to move beyond generic "throw it in the bin" instructions. The handling and disposal of nitrogenous heterocycles like 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine require the same mechanistic rigor as their synthesis.

This guide provides a self-validating, compliant workflow for the operational handling and terminal disposal of this compound and its common derivatives (e.g., carboxylic acid variants), ensuring laboratory safety and environmental compliance.

Part 1: Chemical Profile & Hazard Characterization

Before initiating any workflow, we must define the quantitative and qualitative parameters of the substance.

PropertyValueCausality / Operational Impact
Chemical Core 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridineNitrogen-rich heterocycle; requires specialized NOx-scrubbed incineration.
Common Derivative 3-carboxylic acid (CAS 1545171-96-7)Amphoteric behavior; solubility and reactivity depend heavily on pH.
Molecular Weight ~136.20 g/mol (Base) / 180.21 g/mol (Acid)Critical for stoichiometric calculations during chemical quenching.
Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict mucosal and respiratory PPE to prevent localized irritation.
Incompatibilities Strong oxidizers, strong acidsHigh risk of exothermic salt formation or violent oxidation; dictates waste segregation.

Data supported by standardized chemical safety profiles for imidazo[1,2-a]pyridine derivatives [1][3].

Part 2: Mechanistic Toxicology & Environmental Fate

The "Why" Behind the Protocol: Treating this compound as generic organic waste without understanding its reactivity is a critical operational failure.

  • Toxicological Mechanism: The tetrahydroimidazo[1,2-a]pyridine core contains a bridgehead nitrogen and an imine-like nitrogen, rendering the molecule moderately basic. Upon contact with human tissue (skin, eyes, or respiratory mucosa), it disrupts local pH and interacts with lipid bilayers, causing acute irritation (H315, H319, H335) [4].

  • Environmental Recalcitrance: Nitrogenous heterocycles are notoriously resistant to standard biological wastewater treatment. If poured down the drain, they exhibit aquatic toxicity and persist in the environment [3].

  • Combustion Dynamics: The most critical disposal factor is its nitrogen content. Standard incineration of this compound generates highly toxic nitrogen oxides (NOx). Therefore, it must be routed exclusively to facilities equipped with high-temperature afterburners and NOx scrubbers [2].

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Safe Benchtop Handling & Preparation

Objective: Prevent aerosolization and mucosal exposure during active experimentation.

  • Environmental Control: Conduct all weighing, transfer, and dissolution operations within a certified chemical fume hood or Class II biological safety cabinet.

    • Causality: The powder form presents a Specific Target Organ Toxicity (STOT SE 3) inhalation hazard. Draft-free environments prevent aerosolization.

  • PPE Verification: Don a flame-resistant lab coat, chemical-resistant safety goggles (not just glasses), and nitrile gloves.

  • Solvent Dissolution: When preparing stock solutions, add the solvent (e.g., DMSO, Methanol, or DCM) slowly to the pre-weighed solid.

    • Validation Step: Swirl gently and monitor the vial for unexpected heat generation. While rare for the base compound, acidic derivatives can exhibit mild heat of solution.

SOP 2: Liquid Waste Segregation & Disposal

Objective: Safely containerize liquid waste while preventing exothermic incompatibilities.

  • Compatibility Verification:

    • Causality: The basic nature of the imidazopyridine core means it can undergo exothermic protonation if mixed with strong acids, potentially pressurizing sealed waste containers.

    • Validation Step: Before bulk transfer, perform a micro-scale compatibility test (1 mL waste + 1 mL carboy contents) in a fume hood. Observe for 60 seconds for gas evolution or temperature spikes.

  • Solvent Categorization:

    • Halogenated: If the reaction utilized dichloromethane (DCM) or chloroform, transfer the waste to the "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If dissolved in DMSO, methanol, or ethyl acetate, transfer to the "Non-Halogenated Organic Waste" carboy.

  • Container Management: Use High-Density Polyethylene (HDPE) carboys. Never fill beyond 80% capacity to allow for vapor expansion.

  • Manifesting (Critical Step): Label the waste manifest explicitly with: "Contains Nitrogenous Heterocycles."

    • Causality: This nomenclature alerts the downstream waste management facility that the waste must be routed to an incinerator equipped with a NOx scrubber [2].

SOP 3: Solid Waste & Contaminated Consumables

Objective: Prevent environmental leaching from trace chemical residues.

  • Primary Container Decontamination: Empty reagent bottles must never be rinsed in the sink.

    • Procedure: Triple-rinse the empty container with a compatible solvent (e.g., acetone or methanol). Add this rinsate to your Liquid Organic Waste stream.

  • Consumable Segregation: Dispose of the triple-rinsed glass bottle, along with contaminated weigh boats, pipette tips, and spatulas, into a designated solid hazardous waste bin lined with a heavy-duty polyethylene bag.

SOP 4: Emergency Spill Response

Objective: Contain and neutralize without aerosolizing the compound.

  • Solid Spill Containment: Do not sweep dry. Dry sweeping aerosolizes the irritant powder [4].

  • Suppression & Collection: Lightly dampen the spill with a compatible solvent (e.g., isopropanol) or water to suppress dust. Use absorbent pads to collect the material.

  • Surface Decontamination: Wash the affected bench space with soap and water, followed by an ethanol wipe, to ensure complete removal of the heterocycle. Place all cleanup materials into a sealed hazardous waste bag.

Part 4: Waste Disposal Workflow Visualization

Below is the self-validating decision tree for segregating and disposing of imidazo[1,2-a]pyridine waste.

G Start 6-Methyl-5,6,7,8-tetrahydroimidazo [1,2-a]pyridine Waste State Determine Physical State Start->State Solid Solid / Powder Waste State->Solid Liquid Liquid / Solution Waste State->Liquid NonHalogenated Non-Halogenated Organic Waste Solid->NonHalogenated Direct transfer Solvent Contains Halogenated Solvent? Liquid->Solvent Halogenated Halogenated Organic Waste Solvent->Halogenated Yes (e.g., DCM, Chloroform) Solvent->NonHalogenated No (e.g., DMSO, MeOH) Incineration High-Temp Incineration (NOx Scrubber Required) Halogenated->Incineration NonHalogenated->Incineration

Workflow for the segregation and disposal of imidazo[1,2-a]pyridine chemical waste.

References

  • Title: propan-2-one compound with imidazo[1,2-a]pyridine (1:1) Safety Data Sheet Source: Capot Chemical Company Limited URL:[Link]

  • Title: Imidazo[1,2-a]pyridine-2-carbaldehyde Safety Data Sheet Source: Fisher Scientific URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.